molecular formula C12H14O3 B083153 2-Phenoxyethyl methacrylate CAS No. 10595-06-9

2-Phenoxyethyl methacrylate

Cat. No.: B083153
CAS No.: 10595-06-9
M. Wt: 206.24 g/mol
InChI Key: CEXQWAAGPPNOQF-UHFFFAOYSA-N
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Description

2-Phenoxyethyl methacrylate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenoxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXQWAAGPPNOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50858-63-4, 129401-30-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-phenoxy-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxyethyl methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129401-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6044773
Record name Ethylene glycol phenyl ether methacrylate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester
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CAS No.

10595-06-9
Record name Phenoxyethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Phenoxyethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester
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Record name Ethylene glycol phenyl ether methacrylate
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Record name 2-phenoxyethyl methacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENOXYETHYL METHACRYLATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenoxyethyl methacrylate (PEMA). The information is curated for professionals in research and development who require precise data for formulation, synthesis, and material science applications. This document presents quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a logical workflow for the characterization of chemical substances.

Core Physicochemical Data

This compound is a monofunctional aromatic monomer utilized in various applications, including coatings, adhesives, and polymer synthesis, due to its desirable properties such as good adhesion and low volatility.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₁₄O₃[2][3][4]
Molecular Weight 206.24 g/mol [2][4][5]
Appearance Colorless to light yellow, clear liquid[2][4][6]
Density 1.079 - 1.0822 g/cm³ at 20-25°C[1][2][3][6]
Boiling Point 260 °C at 760 Torr; 130-132 °C at 8 mmHg[2][6][7]
Melting Point Not available
Flash Point 100 °C[2][6][8]
Refractive Index (n20/D) 1.51 - 1.513[2][5][6]
Viscosity 10 cP at 25°C[1][2]
Solubility Soluble in Methanol; Water solubility: 230 mg/L at 20°C[2][6][8]
Glass Transition Temperature (Tg) 54 °C[1][5]
Vapor Pressure 0.35 Pa at 25°C[2][4][8]

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of liquid monomers like this compound.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

  • Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • Place a small volume of this compound and a few boiling chips into the distillation flask.

    • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask to ensure accurate measurement of the vapor temperature.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure. For vacuum distillation, the pressure is reduced to the desired level and recorded.

2.2. Measurement of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer and determine its empty weight.

    • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

    • Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

    • Repeat the procedure with this compound.

    • Calculate the density using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass of the water and its known density at that temperature.

2.3. Determination of Refractive Index

The refractive index measures how light propagates through a substance.

  • Apparatus: An Abbe refractometer and a constant temperature water bath.

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Ensure the prism of the refractometer is clean and dry.

    • Apply a few drops of this compound to the surface of the prism.

    • Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index directly from the instrument's scale.

2.4. Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

  • Apparatus: A viscometer (e.g., a Brookfield viscometer or a capillary viscometer) and a constant temperature bath.

  • Procedure (using a Brookfield viscometer):

    • Select an appropriate spindle and rotational speed for the expected viscosity of this compound.

    • Place the sample in a beaker and immerse it in the constant temperature bath until it reaches the desired temperature (e.g., 25°C).

    • Immerse the spindle into the liquid to the marked level.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity reading from the instrument's display.

2.5. Assessment of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

  • Apparatus: Test tubes or vials, a vortex mixer, and a means of visual or instrumental analysis (e.g., UV-Vis spectrophotometer).

  • Procedure (Qualitative):

    • Add a small, known amount of this compound to a test tube containing a specific solvent (e.g., methanol, water).

    • Agitate the mixture vigorously using a vortex mixer.

    • Visually observe if the substance dissolves completely to form a clear solution.

  • Procedure (Quantitative - for water solubility):

    • Prepare a saturated solution of this compound in water by adding an excess amount of the methacrylate to water and stirring for an extended period to ensure equilibrium.

    • Separate the undissolved portion by filtration or centrifugation.

    • Determine the concentration of the dissolved methacrylate in the aqueous phase using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a calibration curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like this compound.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment & Purity cluster_1 Fundamental Properties cluster_2 Physical Properties Measurement cluster_3 Thermal & Safety Properties cluster_4 Data Compilation & Reporting A Sample Acquisition B Purity Analysis (GC, NMR) A->B C Molecular Formula & Weight Determination B->C D Appearance (Visual Inspection) B->D E Density Measurement C->E F Boiling Point Determination C->F G Refractive Index Measurement C->G H Viscosity Measurement C->H I Solubility Assessment C->I L Technical Data Sheet Generation E->L J Flash Point Determination F->J F->L G->L H->L K Glass Transition Temperature (DSC) I->K I->L J->L K->L

Caption: Workflow for Physicochemical Property Characterization.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Phenoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Phenoxyethyl methacrylate (PEMA), a monomer frequently utilized in the development of advanced polymers for biomedical and pharmaceutical applications. This document details the prevalent synthesis methodologies, offers in-depth experimental protocols, and presents a thorough purification strategy to achieve high-purity PEMA suitable for sensitive research and development activities.

Introduction

This compound is a valuable monomer characterized by the presence of both a methacrylate group, which allows for polymerization, and a phenoxyethyl group, which imparts desirable properties such as hydrophobicity, aromaticity, and thermal stability to the resulting polymers. These characteristics make PEMA-based polymers suitable for a range of applications, including drug delivery systems, dental and orthopedic materials, and specialty coatings for medical devices. The synthesis and purification of high-purity PEMA are critical to ensure the predictable performance and biocompatibility of the final polymeric materials. This guide focuses on the most common and effective methods for its preparation and subsequent purification.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established chemical routes: direct esterification and transesterification.

Direct Esterification

Direct esterification involves the reaction of 2-phenoxyethanol with methacrylic acid in the presence of an acid catalyst. This method is widely employed due to its straightforward procedure and the ready availability of the starting materials. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct of the reaction, is continuously removed, typically through azeotropic distillation.

This protocol is based on established methods for the synthesis of methacrylate esters.[1]

Materials:

  • 2-Phenoxyethanol

  • Methacrylic acid

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Toluene (solvent for azeotropic water removal)

  • Dibutylhydroquinone (polymerization inhibitor)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-phenoxyethanol.

  • Add 1.05 molar equivalents of methacrylic acid.

  • Add toluene to constitute approximately 30% of the total volume of the reactants.

  • Add p-toluenesulfonic acid (PTSA) catalyst, typically 1% of the total weight of the alcohol and acid.

  • Add a polymerization inhibitor, such as 0.1% dibutylhydroquinone.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approximately 120-130°C) with continuous stirring.

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete after 8 hours or when no more water is evolved.

  • Once the reaction is complete, cool the mixture to room temperature.

The reaction scheme for the direct esterification is illustrated below:

G Direct Esterification of 2-Phenoxyethanol 2-Phenoxyethanol 2-Phenoxyethanol PEMA 2-Phenoxyethyl Methacrylate 2-Phenoxyethanol->PEMA Methacrylic_Acid Methacrylic Acid Methacrylic_Acid->PEMA Water Water PEMA->Water + Catalyst PTSA (Catalyst) Catalyst->PEMA Heat Heat (120-130 °C) Heat->PEMA

Direct Esterification Reaction Scheme
Transesterification

Transesterification offers an alternative route to PEMA, involving the reaction of an alkyl methacrylate (commonly methyl methacrylate) with 2-phenoxyethanol. This reaction is also catalyzed by an acid or a base. The equilibrium is driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol) by distillation.

While a detailed protocol specifically for this compound via transesterification is not as commonly documented in publicly available literature, the general principles for methacrylate ester synthesis are applicable.

Purification of this compound

Purification of the crude PEMA product is crucial to remove unreacted starting materials, catalyst, solvent, and any byproducts. A multi-step purification process involving washing and vacuum distillation is typically employed.

This generalized protocol is based on standard procedures for the purification of methacrylate esters.

Materials:

  • Crude this compound

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Polymerization inhibitor (e.g., hydroquinone)

Equipment:

  • Separatory funnel

  • Beakers and flasks

  • Vacuum distillation apparatus

  • Rotary evaporator

Procedure:

  • Washing:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic phase with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted methacrylic acid. Repeat the washing until the aqueous layer is no longer acidic.

    • Wash the organic phase with saturated brine to remove any remaining water-soluble impurities.

    • Separate the organic layer.

  • Drying:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least one hour to remove residual water.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the toluene solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude PEMA.

    • Perform vacuum distillation to purify the PEMA. The boiling point of this compound is approximately 130-132°C at 8 mmHg.

    • Collect the fraction corresponding to the pure product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Phenoxyethanol + Methacrylic Acid + Catalyst + Solvent Reaction Esterification Reaction (Reflux with Water Removal) Reactants->Reaction Crude_PEMA Crude PEMA Mixture Reaction->Crude_PEMA Washing Washing with NaHCO3 and Brine Crude_PEMA->Washing Drying Drying over MgSO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Pure_PEMA Pure 2-Phenoxyethyl Methacrylate Distillation->Pure_PEMA

Synthesis and Purification Workflow

Data Summary

The following table summarizes the key parameters for the direct esterification synthesis and purification of this compound based on the provided protocols. It is important to note that yields and purity can vary depending on the specific reaction conditions and the efficiency of the purification process.

ParameterValueReference
Synthesis Method Direct Esterification[1]
Reactants 2-Phenoxyethanol, Methacrylic Acid[1]
Catalyst p-Toluenesulfonic acid (PTSA)[1]
Solvent Toluene[1]
Reaction Temperature 120-130 °C[1]
Reaction Time ~8 hours[1]
Purification Method Washing and Vacuum DistillationGeneral practice
Boiling Point 130-132 °C @ 8 mmHg
Expected Purity >98% (with proper purification)General expectation

Conclusion

The synthesis of this compound via direct esterification of 2-phenoxyethanol and methacrylic acid is a robust and widely used method. Subsequent purification of the crude product through a systematic process of washing and vacuum distillation is essential to achieve the high purity required for research and development in the fields of materials science and drug development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and researchers, enabling the consistent and reliable production of high-quality this compound.

References

An In-depth Technical Guide to 2-Phenoxyethyl Methacrylate: Synthesis, Polymerization, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl methacrylate (PHEMA) is a methacrylate ester monomer that serves as a versatile building block for the synthesis of functional polymers. Its unique chemical structure, featuring a phenoxyethyl group, imparts desirable properties such as enhanced thermal stability, adhesion, and chemical resistance to the resulting polymers. These characteristics make poly(this compound) (P(PHEMA)) and its copolymers valuable materials in a range of applications, including coatings, adhesives, and notably, in the biomedical field. This technical guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and potential applications of this compound, with a particular focus on its relevance to drug development and biomedical research.

Chemical Identity and Physicochemical Properties

The foundational information for this compound is its unique chemical identifier and structure, which dictates its physical and chemical behaviors.

  • CAS Number: 10595-06-9[1][2]

  • Molecular Formula: C12H14O3[1]

  • Molecular Weight: 206.24 g/mol [1]

  • Chemical Structure: Chemical structure of this compound

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining its handling, processing, and polymerization characteristics.

PropertyValueReferences
Appearance Colorless to light yellow clear liquid
Boiling Point 130-132 °C at 8 mmHg[1][2]
Density 1.079 g/cm³[1][2]
Refractive Index (n20/D) 1.513[1][2]
Flash Point 100 °C[1][2]
Water Solubility 230 mg/L at 20 °C[1][2]
Vapor Pressure 0.35 Pa at 25 °C[1]
Viscosity 10 cP at 25 °C[1]

Synthesis and Polymerization

The synthesis of this compound monomer and its subsequent polymerization are key steps in the development of P(PHEMA)-based materials.

Synthesis of this compound Monomer

A common method for the synthesis of this compound is the esterification or transesterification of methacrylic acid or its esters with 2-phenoxyethanol.

This protocol is based on a general esterification procedure for producing methacrylate monomers.

Materials:

  • 2-Phenoxyethanol

  • Methacrylic acid (in slight molar excess, e.g., 1.05 equivalents)

  • Toluene (as a solvent to facilitate water removal)

  • p-Toluenesulfonic acid (PTSA) or another strong acid catalyst (e.g., 1% based on the total weight of alcohol and acid)

  • Dibutylhydroquinone (DBHQ) or another suitable polymerization inhibitor (e.g., 0.1% based on the total weight of alcohol and acid)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-phenoxyethanol, methacrylic acid, toluene, PTSA, and DBHQ.

  • Purge the reaction mixture with air.

  • Heat the mixture to reflux (approximately 120-130 °C) with continuous stirring.

  • Continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected (typically after several hours).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Polymerization of this compound

This compound can be polymerized via various techniques, with free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) being the most common.

This is a general procedure for the free-radical polymerization of methacrylate monomers.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

  • An appropriate solvent (e.g., toluene, 1,4-dioxane)

  • Nitrogen or argon gas

Procedure:

  • Dissolve the this compound monomer and the initiator (e.g., 0.5 wt% relative to the monomer) in the chosen solvent in a Schlenk flask equipped with a magnetic stirrer.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by several freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (several hours to overnight), depending on the target molecular weight and conversion.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or hexane.

  • Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

ATRP allows for the synthesis of polymers with controlled molecular weights and low polydispersity. The following is a representative protocol for the ATRP of a methacrylate monomer.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) or another suitable alkyl halide initiator

  • Copper(I) bromide (CuBr) as the catalyst

  • 2,2'-Bipyridine (bpy) or another suitable ligand

  • A suitable solvent (e.g., a mixture of methyl ethyl ketone and 1-propanol)

  • Nitrogen or argon gas

Procedure:

  • Add CuBr and bpy to a dry Schlenk flask under an inert atmosphere.

  • Add the deoxygenated solvent to the flask and stir until the catalyst and ligand dissolve, forming the catalyst complex.

  • Add the deoxygenated this compound monomer to the flask.

  • Initiate the polymerization by adding the deoxygenated initiator (EBiB).

  • Maintain the reaction at a specific temperature (e.g., 50 °C) with continuous stirring under an inert atmosphere.

  • Take samples periodically to monitor monomer conversion (via GC or NMR) and molecular weight evolution (via GPC).

  • Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst.

  • Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, composition, and thermal properties.

Characterization TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure of the polymer and can be used to determine the monomer conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the characteristic functional groups present in the polymer, confirming the polymerization of the methacrylate monomer.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.

Applications in Drug Development and Biomedical Research

The properties of P(PHEMA) make it a promising candidate for various biomedical applications, particularly in the field of drug delivery. While much of the existing research focuses on the closely related poly(2-hydroxyethyl methacrylate) (PHEMA), the principles and applications can often be extended to P(PHEMA), which may offer advantages in terms of hydrophobicity and drug-polymer interactions.

Drug Delivery Systems

P(PHEMA) can be formulated into nanoparticles and hydrogels for the controlled release of therapeutic agents.[1][3] The phenoxyethyl group can influence the encapsulation efficiency and release kinetics of hydrophobic drugs due to potential π-π stacking interactions and increased hydrophobicity compared to PHEMA.

  • Nanoparticles: P(PHEMA) nanoparticles can be prepared by methods such as emulsion or suspension polymerization.[1] These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

  • Hydrogels: P(PHEMA) can be cross-linked to form hydrogels. These three-dimensional polymer networks can absorb significant amounts of water and can be designed to release drugs in response to specific stimuli, such as pH or temperature.

Biomedical Implants and Coatings

The biocompatibility of methacrylate-based polymers is a significant advantage for their use in medical devices and as coatings for implants.[4] P(PHEMA) can be used to modify the surface of implants to improve their biocompatibility and reduce the foreign body response.[5] Studies on similar polymers have shown that surface chemistry can modulate the response of cells like neutrophils and lens epithelial cells, which has implications for devices like intraocular lenses.[6]

Cellular and Inflammatory Response

The interaction of P(PHEMA) with cells and tissues is a critical aspect of its biomedical application. While P(PHEMA) itself is generally considered biocompatible, the implantation of any foreign material can elicit an inflammatory response. Research on similar polymers like PHEMA has shown that they can support cell invasion and proliferation, which is important for tissue engineering applications.[7] The inflammatory response to methacrylate-based polymers is an active area of research, with studies investigating the expression of inflammatory markers like interleukin-1β in cells cultured on these surfaces.[8]

Visualizing Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of poly(this compound).

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization cluster_application Application s1 2-Phenoxyethanol + Methacrylic Acid s2 Esterification Reaction s1->s2 s3 Purification (Distillation) s2->s3 s4 This compound s3->s4 p1 Monomer + Initiator + Catalyst/Ligand (for ATRP) s4->p1 p2 Polymerization (Free Radical or ATRP) p1->p2 p3 Purification (Precipitation) p2->p3 p4 Poly(this compound) p3->p4 c1 GPC p4->c1 c2 NMR p4->c2 c3 FTIR p4->c3 c4 DSC p4->c4 a1 Drug Delivery System (Nanoparticles, Hydrogels) p4->a1 a2 Biomedical Coating p4->a2

Caption: Workflow for the synthesis, polymerization, and characterization of P(PHEMA).

Cellular Response to Biomaterial Implantation

This diagram illustrates a simplified signaling pathway of the foreign body response to an implanted biomaterial, such as one made from or coated with P(PHEMA).

G implant P(PHEMA) Implant protein Protein Adsorption implant->protein macrophage Macrophage Adhesion and Activation protein->macrophage cytokines Release of Cytokines (e.g., IL-1β, TNF-α) macrophage->cytokines fibrosis Fibrous Capsule Formation macrophage->fibrosis inflammation Chronic Inflammation cytokines->inflammation inflammation->fibrosis

Caption: Simplified pathway of the foreign body response to a biomaterial implant.

Safety and Handling

This compound is classified as a skin sensitizer and can cause skin and eye irritation. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable monomer for the development of advanced polymers with applications in diverse fields, including drug development and biomedical research. Its unique properties, conferred by the phenoxyethyl group, make P(PHEMA) an attractive material for controlled drug delivery systems, biomedical coatings, and tissue engineering scaffolds. The ability to precisely control the polymerization of this monomer using techniques like ATRP further expands the possibilities for creating well-defined polymer architectures tailored for specific biomedical applications. Further research into the specific interactions of P(PHEMA) with biological systems will undoubtedly unlock its full potential in the development of next-generation medical devices and therapeutics.

References

Health and Safety in Handling 2-Phenoxyethyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 2-Phenoxyethyl methacrylate (PEMA). The information is intended to support risk assessments and the implementation of safe laboratory practices.

Physicochemical and Toxicological Profile

This compound is a monofunctional monomer utilized in the synthesis of polymers.[1] A comprehensive understanding of its properties is the first step in safe handling.

Physicochemical Data
PropertyValueReference
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol [2]
CAS Number 10595-06-9
Appearance Clear, colorless liquid[3][4]
Boiling Point 130-132 °C at 8 mmHg[2]
Density 1.079 g/cm³[2]
Flash Point 100 °C[2]
Water Solubility 230 mg/L at 20 °C[2]
Vapor Pressure 0.35 Pa at 25 °C[2]
Refractive Index n20/D 1.513[2][5]
Toxicological Data
EndpointSpeciesResultClassificationReference
Acute Oral Toxicity RatLD50 = 4,450 mg/kgMay be harmful if swallowed
Acute Dermal Toxicity RatLD0 > 2,000 mg/kgNo deaths occurred
Skin Irritation RabbitIrritation Index: 0.7 – 3.2/8 (24h)Causes mild skin irritation
Eye Irritation RabbitMild irritationCauses serious eye irritation[6]
Skin Sensitization MouseProduced an allergic reaction (LLNA)May cause an allergic skin reaction (Sub-category 1B)
Aquatic Toxicity --Harmful to aquatic life with long lasting effects (Category 3)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation, and skin sensitization.[7][6] It may also cause respiratory irritation.[6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H317: May cause an allergic skin reaction.[7]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • H412: Harmful to aquatic life with long lasting effects.[7]

Experimental Protocols for Safety Assessment

Detailed methodologies are crucial for the accurate assessment of chemical safety. The following are summaries of standard protocols for key toxicological endpoints.

Skin Irritation Testing (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • A small area of the rabbit's fur is clipped.

    • 0.5 mL of the test substance is applied to the clipped skin.

    • The treated area is covered with a gauze patch and semi-occlusive dressing.

    • The dressing is removed after 4 hours.

    • Observations for erythema and edema are made at 1, 24, 48, and 72 hours after patch removal.

  • Evaluation: The severity of skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Procedure:

    • 0.1 mL of the test substance is instilled into one eye of each rabbit.

    • The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis.

  • Evaluation: The severity of eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is a method for identifying potential skin sensitizers.

  • Animal Model: Mice (e.g., CBA/J strain) are used.

  • Procedure:

    • The test substance is applied to the dorsal surface of the mouse's ears for three consecutive days.

    • On day 5, a radiolabeled proliferation marker (e.g., 3H-methyl thymidine) is injected intravenously.

    • After a set time, the mice are euthanized, and the auricular lymph nodes are excised.

    • The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel.

  • Evaluation: A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area.[8] The use of a chemical fume hood is strongly recommended to minimize inhalation of vapors.[9]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber (>0.5 mm).[3] Inspect gloves before each use and use proper glove removal technique to avoid skin contact.[8]

  • Skin and Body Protection: Wear a laboratory coat and long-sleeved clothing to protect against skin contact.[7][3]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][4]

  • Store away from heat, sparks, open flames, and direct sunlight.[10][11]

  • Keep stabilizer levels constant to avoid explosive polymerization. An air space is required above the liquid in all containers.[8][11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[7][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Accidental Release and Disposal

  • Accidental Release: Use personal protective equipment. Avoid breathing vapors. Contain the spillage with a non-combustible absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8] Do not let the product enter drains.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Visualized Workflows and Pathways

Experimental Workflow for Skin Sensitization (LLNA)

LLNA_Workflow cluster_prep Preparation cluster_application Application cluster_proliferation Proliferation Assay cluster_analysis Data Analysis prep_animal Select healthy mice apply_day1 Day 1: Apply substance to ears prep_animal->apply_day1 prep_substance Prepare test substance in vehicle prep_substance->apply_day1 apply_day2 Day 2: Apply substance to ears apply_day1->apply_day2 apply_day3 Day 3: Apply substance to ears apply_day2->apply_day3 inject_marker Day 5: Inject radiolabeled marker apply_day3->inject_marker euthanize Euthanize mice inject_marker->euthanize excise_nodes Excise auricular lymph nodes euthanize->excise_nodes measure_prolif Measure lymphocyte proliferation excise_nodes->measure_prolif calculate_si Calculate Stimulation Index (SI) measure_prolif->calculate_si classify Classify as sensitizer if SI >= 3 calculate_si->classify

Caption: Workflow for the Local Lymph Node Assay (LLNA).

General First Aid Response Logic

First_Aid_Logic exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air inhalation->move_fresh_air wash_skin Wash with soap and water skin_contact->wash_skin rinse_eyes Rinse eyes for 15 min eye_contact->rinse_eyes rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth seek_medical Seek medical attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision logic for first aid response to exposure.

References

An In-depth Technical Guide on the Solubility of 2-Phenoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-phenoxyethyl methacrylate (PHEMA) in common organic solvents. It is intended to be a valuable resource for professionals in research, development, and formulation who utilize this monomer in their work. This document includes a summary of available solubility data, a comprehensive experimental protocol for determining solubility, and a workflow for the synthesis of polymers using this compound.

Core Topic: Solubility of this compound

This compound is a versatile monomer used in a variety of applications, including the synthesis of photosensitive polymers, adhesives, and sealants.[1] Its solubility in different organic solvents is a critical parameter for its application in polymer synthesis, formulation, and other chemical processes.

Quantitative Solubility Data
SolventChemical ClassExpected Solubility
AcetoneKetoneSoluble
ChloroformHalogenated HydrocarbonSoluble
DichloromethaneHalogenated HydrocarbonSoluble
Dimethylformamide (DMF)AmideSoluble
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble
EthanolAlcoholSoluble
Ethyl AcetateEsterSoluble
HexaneAliphatic HydrocarbonSparingly Soluble to Insoluble
IsopropanolAlcoholSoluble
MethanolAlcoholSoluble[1][2]
Tetrahydrofuran (THF)EtherSoluble
TolueneAromatic HydrocarbonSoluble
WaterProtic230 mg/L at 20°C[1]

Note: This table is a qualitative summary based on general principles of chemical solubility and available data. Experimental verification is recommended for specific applications.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This method is a gravimetric approach suitable for determining the solubility of a liquid monomer in various organic solvents.

Protocol for Quantitative Determination of Solubility

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (liquid)

  • Selected organic solvent (e.g., acetone, ethanol, toluene, etc.)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Several sealable glass vials

  • Micropipette or syringe

  • Filter (0.45 µm, compatible with the solvent)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with undissolved monomer visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Collection and Filtration:

    • After equilibration, stop the agitation and allow any undissolved monomer to settle.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a micropipette or syringe.

    • Filter the collected supernatant through a 0.45 µm filter to remove any suspended micro-droplets of the monomer.

  • Gravimetric Analysis:

    • Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporating dish or beaker.

    • Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause the monomer to degrade.

    • Once the solvent is completely evaporated, place the dish or beaker in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

    • Weigh the dish or beaker containing the non-volatile monomer residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/beaker from the final weight.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or grams per 100 mL ( g/100 mL), by dividing the mass of the residue by the volume of the solvent sample taken.

    Solubility (g/L) = (Mass of residue (g)) / (Volume of sample (L))

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Workflow for Determining Monomer Solubility cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess monomer to solvent in a vial prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Equilibrate for 24-48 hours with agitation prep2->prep3 samp1 Allow undissolved monomer to settle prep3->samp1 samp2 Withdraw a known volume of supernatant samp1->samp2 samp3 Filter the supernatant (0.45 µm filter) samp2->samp3 anal1 Transfer filtered solution to a pre-weighed dish samp3->anal1 anal2 Evaporate the solvent anal1->anal2 anal3 Cool and dry the residue in a desiccator anal2->anal3 anal4 Weigh the dish with the monomer residue anal3->anal4 calc1 Calculate the mass of the dissolved monomer anal4->calc1 calc2 Determine solubility in g/L or other units calc1->calc2

Caption: Workflow for the gravimetric determination of monomer solubility.

Polymer Synthesis Workflow

This compound is commonly used in free-radical polymerization to synthesize various polymers. The following diagram outlines a typical workflow for such a synthesis.

G General Workflow for Free-Radical Polymerization cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification cluster_char Characterization setup1 Add this compound and solvent to reactor setup2 Add initiator (e.g., AIBN or BPO) setup1->setup2 setup3 Purge the system with an inert gas (e.g., N2 or Ar) setup2->setup3 poly1 Heat the reaction mixture to the desired temperature setup3->poly1 poly2 Maintain temperature and stir for a set time poly1->poly2 poly3 Monitor the reaction progress (e.g., by sampling) poly2->poly3 work1 Cool the reaction mixture poly3->work1 work2 Precipitate the polymer in a non-solvent work1->work2 work3 Filter and wash the polymer work2->work3 work4 Dry the polymer under vacuum work3->work4 char1 Determine molecular weight (e.g., GPC) work4->char1 char2 Analyze chemical structure (e.g., NMR, FTIR) char1->char2

Caption: General workflow for the synthesis of a polymer via free-radical polymerization.

References

An In-depth Technical Guide on the Thermal Properties of Poly(2-Phenoxyethyl Methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermal properties of poly(2-phenoxyethyl methacrylate) (PHEMA), a polymer valued for its thermal stability, adhesion, and optical clarity.[1] It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this polymer's behavior under thermal stress. This document outlines key thermal characteristics, the experimental protocols used to determine them, and the underlying chemical principles.

Core Thermal Properties

The thermal behavior of a polymer is critical for determining its processing conditions and application limits. The key thermal properties for poly(this compound) are summarized below.

Thermal PropertySymbolValueNotes
Glass Transition TemperatureTg54 °CThe temperature at which the polymer transitions from a hard, glassy state to a more rubbery, flexible state.[1] This value can be influenced by factors such as molecular weight and the method of measurement.
Melting TemperatureTmNot ApplicableAs an amorphous thermoplastic, poly(this compound) does not have a distinct melting point. Instead, it softens gradually above its glass transition temperature.
Thermal DecompositionTd> 200 °C (Est.)The exact temperature depends on the atmosphere and heating rate. Like other poly(alkyl methacrylates), thermal degradation is primarily a depolymerization process that begins with random chain scission. For similar polymers like Poly(methyl methacrylate) (PMMA), significant degradation occurs in stages, often starting above 200-250°C.[2]

Experimental Protocols

Accurate determination of thermal properties relies on standardized experimental techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] The glass transition is observed as a step-like change in the heat capacity of the material.[3]

Methodology:

  • Sample Preparation: Weigh 10-20 mg of the poly(this compound) sample into a standard aluminum DSC pan.[3] Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan on the sample stage of the DSC instrument and an identical, empty, crimped pan on the reference stage.[3]

  • Baseline Correction: Perform an initial thermal scan with two empty pans to obtain a baseline profile. This corrects for any instrumental asymmetry.[3]

  • Thermal Program: Heat the sample at a controlled rate, typically 10-20 °C/min, under an inert nitrogen atmosphere.[3] The temperature range should bracket the expected Tg (e.g., from 0 °C to 100 °C).

  • Data Analysis: The Tg is determined from the resulting thermogram by identifying the midpoint of the inflection in the heat flow curve.[4]

experimental_workflow_thermal_analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Output Sample Poly(2-Phenoxyethyl Methacrylate) Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat at 10-20°C/min TGA Thermogravimetric Analysis (TGA) Sample->TGA Heat at 10°C/min in N2 Tg Glass Transition Temperature (Tg) DSC->Tg Measures Heat Flow vs. Temperature Td Decomposition Temperature (Td) TGA->Td Measures Weight Loss vs. Temperature

Fig. 1: Experimental workflow for thermal analysis of PHEMA.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.[5]

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of poly(this compound) into a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, such as 10 °C/min.[6] The analysis is conducted under a continuous flow of an inert gas, like nitrogen, to prevent oxidative degradation.[7]

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) shows the rate of mass loss, with its peak indicating the temperature of maximum decomposition rate.[2][5]

Structure-Property Relationships

The thermal properties of poly(this compound) are directly linked to its molecular structure. The bulky phenoxyethyl side group plays a crucial role in defining its glass transition temperature.

structure_property_relationship cluster_structure Molecular Structure cluster_feature Key Structural Feature cluster_effect Physical Effect cluster_property Resulting Thermal Property Structure [ -CH2-C(CH3)(COOCH2CH2O-Ph)- ]n SideGroup Bulky, Aromatic Phenoxyethyl Side Group Mobility Restricted Polymer Chain Mobility SideGroup->Mobility Causes Steric Hindrance Tg Relatively High Glass Transition Temp. (Tg) Mobility->Tg Requires More Energyfor Segmental Motion thermal_degradation_pathway Polymer PHEMA Polymer Chain Process1 Initiation: High Temperature Polymer->Process1 Radical Polymer Radical (Chain Scission) Monomer This compound Monomer Radical->Monomer Releases Monomer Process2 Depropagation (Unzipping) Radical->Process2 Process1->Radical Process2->Monomer

References

Synonyms and alternative names for 2-Phenoxyethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Phenoxyethyl Methacrylate

This guide provides a comprehensive overview of this compound (POEMA), a functional methacrylate monomer. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry, offering detailed information on its synonyms, chemical properties, and relevant experimental procedures.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and commercial products.[1][2][3][4][5][6] A comprehensive list of these synonyms is provided below for clear identification and literature searching.

Synonym Reference
Methacrylic Acid 2-Phenoxyethyl Ester[1][4]
Ethylene Glycol Monophenyl Ether Methacrylate[1]
Phenoxyethylmethacrylate[2][3][4][6]
B-PHENOXYETHYL METHACRYLATE[2][4]
This compound(PHEMA)[2][4]
Methacrylicacid,2-phenoxyethylester[2][4]
2-Methylacrylic acid 2-phenoxyethyl ester[2][3][4][6]
2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester[3][5][6]
Sartomer 340 (SR 340)[5]
Light Acrylate PO[5]
Light Ester PO[5]
NK Ester PHE 1G[5]
FA 310M[5]
2-Phenoxyethylene glycol methacrylate[5]
2-Phenoxyethyl 2-methylprop-2-enoate[5]
Miramer M 141[5]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

Property Value Reference
CAS Number 10595-06-9[1][2][3][5][6]
Molecular Formula C12H14O3[1][2][3][4][6]
Molecular Weight 206.24 g/mol [1][2][4][6]
Density 1.079 g/cm³[3][5][6]
Boiling Point 130-132 °C at 8 mmHg[3][6]
Flash Point 100 °C[3][6]
Refractive Index (n20/D) 1.513[2][3][4][5][6]
Water Solubility 230 mg/L at 20 °C[3][6]
Vapor Pressure 0.35 Pa at 25 °C[3][6]

Applications

This compound is a versatile monomer utilized in a variety of applications owing to its unique properties. The phenoxyethyl group contributes to enhanced adhesion, thermal stability, and chemical resistance.[7]

  • Coatings and Paints : It improves adhesion, scratch resistance, and weatherability in protective coatings.[7]

  • Adhesives and Sealants : This monomer enhances the bonding strength and flexibility of industrial adhesives.[2][4][7]

  • 3D Printing Resins : It is used in UV-curable formulations to improve the durability, resolution, and mechanical performance of printed objects.[7]

  • Optical and Electronic Coatings : POEMA provides transparency and chemical resistance for lenses, touchscreens, and electronic displays.[7]

  • Polymer Modifiers : It can be incorporated into polymer structures to enhance flexibility and impact resistance.[7]

  • Biomedical Applications : While research on POEMA itself is specific, related methacrylate polymers like Poly(2-hydroxyethyl methacrylate) (PHEMA) are extensively studied for drug delivery systems, hydrogels, and contact lenses due to their biocompatibility.[8][9][10][11][12]

Experimental Protocols

Monomer Purification

Prior to polymerization, it is often necessary to purify the monomer to remove inhibitors (like hydroquinone and monomethyl ether hydroquinone, which are often added for stabilization) and other impurities.

General Procedure:

  • Washing : The monomer can be washed with an aqueous alkali solution (e.g., 5% NaOH) to remove acidic inhibitors, followed by washing with deionized water until the washings are neutral.[13]

  • Drying : The washed monomer is then dried over an anhydrous salt such as MgSO4 or CaCl2.[13][14]

  • Distillation : The dried monomer is distilled under reduced pressure to achieve high purity.[14]

  • Inhibitor Removal by Column Chromatography : An alternative method involves passing the monomer through a column of a suitable adsorbent like neutral alumina to remove the inhibitor.[14]

Free Radical Polymerization

This is a common method for synthesizing polymers from methacrylate monomers.

Materials:

  • This compound (purified)

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, or a peroxide initiator)[13]

  • Solvent (e.g., 1,4-dioxane, toluene, or methyl ethyl ketone)[13]

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • The purified monomer and solvent are added to the reaction vessel.

  • The initiator is added to the mixture.

  • The solution is degassed by several freeze-pump-thaw cycles or by bubbling an inert gas (N2 or Ar) through it for a period of time to remove dissolved oxygen, which can inhibit polymerization.[13][14]

  • The reaction vessel is sealed and heated to a specific temperature (e.g., 50-90 °C) in a thermostated oil bath to initiate polymerization.[14]

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.

  • The reaction is terminated, often by cooling the mixture and exposing it to air.[14]

  • The resulting polymer is precipitated in a non-solvent (e.g., diethyl ether/hexane mixture), filtered, and dried in a vacuum oven until a constant weight is achieved.[13]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

  • This compound (purified)

  • Initiator (e.g., an alkyl halide like ethyl 2-bromoisobutyrate)[15]

  • Catalyst (e.g., a copper(I) halide like CuBr or CuCl)[15]

  • Ligand (e.g., a bipyridine derivative like 2,2'-bipyridine or N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)[14]

  • Solvent (e.g., a mixture of methyl ethyl ketone and 1-propanol, or diphenyl ether)[15]

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • The monomer, solvent, and catalyst (e.g., CuCl2 if using AGET ATRP) are added to a Schlenk flask and deoxygenated.[14]

  • In a separate flask, the catalyst (e.g., CuBr) and ligand are added and the flask is evacuated and backfilled with inert gas.

  • The deoxygenated monomer solution is transferred to the catalyst/ligand mixture via a cannula.

  • The initiator is then added via syringe to start the polymerization.

  • The reaction is stirred at a specific temperature (e.g., 50-90 °C).[14][15]

  • Samples may be taken periodically to monitor the conversion and molecular weight evolution.

  • The polymerization is stopped by exposing the catalyst to air.

  • The polymer is typically purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.

Workflow Visualizations

The following diagrams illustrate generalized workflows relevant to the use of this compound.

G General Workflow for Free Radical Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer 2-Phenoxyethyl methacrylate Mix Mix & Degas Monomer->Mix Solvent Solvent Solvent->Mix Initiator Initiator Initiator->Mix Polymerize Heat to Initiate Polymerization Mix->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Final Polymer Product Dry->Product

Caption: Workflow for Free Radical Polymerization.

G Conceptual Application in Drug Delivery cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Application POEMA 2-Phenoxyethyl methacrylate Polymerization Controlled Polymerization POEMA->Polymerization Comonomer Co-monomer(s) (e.g., HEMA) Comonomer->Polymerization Polymer Amphiphilic Copolymer Polymerization->Polymer SelfAssembly Self-Assembly in Aqueous Solution Polymer->SelfAssembly Drug Therapeutic Drug Drug->SelfAssembly Nanoparticle Drug-loaded Nanoparticle SelfAssembly->Nanoparticle Delivery Systemic Administration Nanoparticle->Delivery Target Target Site (e.g., Tumor) Delivery->Target Release Controlled Drug Release Target->Release Result Therapeutic Effect Release->Result

Caption: Application in Drug Delivery Systems.

References

Biocompatibility and Toxicity Profile of 2-Phenoxyethyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl methacrylate (2-PEMA) is a monofunctional methacrylate monomer utilized in the formulation of various polymers and resins. Its applications span across industries, including as a component in dental and medical materials, coatings, and adhesives. Understanding the biocompatibility and potential toxicity of 2-PEMA is crucial for ensuring the safety and efficacy of end-products intended for biomedical applications. This technical guide provides a comprehensive overview of the available toxicological data for 2-PEMA, including summaries of quantitative data, detailed experimental methodologies for key toxicological assays, and visualizations of experimental workflows.

Chemical and Physical Properties

PropertyValue
CAS Number 10595-06-9
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Colorless liquid
Boiling Point 295.5 °C at 760 mmHg
Density 1.08 g/cm³
Solubility Insoluble in water

Biocompatibility and Toxicity Data

The biocompatibility and toxicity of 2-PEMA have been evaluated through various in vivo and in vitro studies. The following sections summarize the key findings.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period after a single exposure to a substance.

EndpointSpeciesRouteValueClassification
LD50RatOral4,450 mg/kgMay be harmful if swallowed[1]
LD0RatDermal> 2,000 mg/kgNo deaths occurred[1]
Irritation

Irritation studies evaluate the potential of a substance to cause reversible inflammatory effects on skin and eyes.

EndpointSpeciesExposureResultClassification
Skin IrritationRabbit24 hIrritation Index: 0.7 – 3.2/8Causes mild skin irritation[1]
Eye IrritationRabbit-Mild irritationCauses mild eye irritation[1]
Sensitization

Sensitization is an immunological reaction of the skin following repeated exposure to a substance.

TestSpeciesResultClassification
Local Lymph Node Assay (LLNA)MouseProduced an allergic reactionMay cause an allergic skin reaction[1]

Note: Specific quantitative data such as the EC3 value (Effective Concentration for a 3-fold stimulation index) from the LLNA study were not available in the reviewed literature.

Genotoxicity

Genotoxicity tests are designed to detect direct or indirect damage to DNA. Currently, there is limited specific data available for the genotoxicity of 2-PEMA. One source states "No data available" for germ cell mutagenicity[1].

In the absence of direct data, information from structurally related compounds can provide insights. For the related compound 2-phenoxyethanol, several in vitro and in vivo studies, including the bacterial reverse mutation assay (Ames test), mammalian cell cytogenetics, and mouse micronucleus assay, have shown no evidence of genotoxicity[2].

In Vitro Cytotoxicity

Specific in vitro cytotoxicity data, such as IC50 values for 2-PEMA on various cell lines (e.g., L929, BALB/c 3T3, CHO), were not found in the public domain during the literature search for this guide. This represents a significant data gap in the toxicological profile of this compound.

Experimental Protocols

Detailed methodologies for standard toxicological assays are crucial for the interpretation and replication of study results. The following sections describe the general protocols for key experiments relevant to the assessment of 2-PEMA.

Acute Dermal Toxicity (OECD 402)

The acute dermal toxicity test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.

Acute_Dermal_Toxicity_OECD_402 start Start animal_prep Animal Preparation (e.g., Rat, Rabbit) Shave test site start->animal_prep dose_app Dose Application (2000 mg/kg limit test) Semi-occlusive dressing animal_prep->dose_app exposure 24-hour Exposure dose_app->exposure observation Observation Period (14 days) Mortality, clinical signs, body weight exposure->observation necropsy Gross Necropsy of all animals observation->necropsy end End necropsy->end Dermal_Irritation_OECD_404 start Start animal_prep Animal Preparation (Albino Rabbit) Shave test site start->animal_prep patch_app Patch Application (0.5 mL or 0.5 g of test substance) Semi-occlusive dressing animal_prep->patch_app exposure 4-hour Exposure patch_app->exposure observation Observation (1, 24, 48, 72 hours) Score for erythema and edema exposure->observation final_obs Final Observation (Up to 14 days for reversibility) observation->final_obs end End final_obs->end LLNA_OECD_429 start Start animal_grouping Animal Grouping (e.g., CBA/J mice) Vehicle & Test Groups start->animal_grouping daily_app Daily Topical Application (Dorsal surface of each ear) Days 1, 2, 3 animal_grouping->daily_app brdu_injection BrdU Injection (Day 5) daily_app->brdu_injection lymph_node_excision Lymph Node Excision (Day 6) Auricular lymph nodes brdu_injection->lymph_node_excision cell_prep Single Cell Suspension Preparation lymph_node_excision->cell_prep analysis Analysis (e.g., Flow Cytometry for BrdU) Calculate Stimulation Index (SI) cell_prep->analysis end End analysis->end Ames_Test_OECD_471 start Start strain_prep Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) Histidine/Tryptophan auxotrophs start->strain_prep exposure Exposure to Test Substance With and without S9 metabolic activation Plate incorporation or pre-incubation strain_prep->exposure incubation Incubation (48-72 hours at 37°C) exposure->incubation colony_counting Count Revertant Colonies Compare to negative and positive controls incubation->colony_counting end End colony_counting->end Potential_Metabolic_Pathway PEMA 2-Phenoxyethyl Methacrylate Hydrolysis Esterase Hydrolysis PEMA->Hydrolysis MA Methacrylic Acid Hydrolysis->MA PE 2-Phenoxyethanol Hydrolysis->PE PAA Phenoxyacetic Acid PE->PAA Conjugation Conjugation & Excretion PAA->Conjugation

References

Hydrolytic Stability of 2-Phenoxyethyl Methacrylate Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 2-Phenoxyethyl methacrylate (PEMA), a monomer increasingly utilized in biomedical and pharmaceutical applications for its unique properties. Understanding the degradation kinetics of PEMA under various pH conditions is critical for predicting the in vivo performance, shelf-life, and biocompatibility of PEMA-based materials. This document outlines the fundamental principles of PEMA hydrolysis, detailed experimental protocols for its assessment, and illustrative data based on analogous methacrylate compounds.

Introduction to this compound and its Hydrolytic Degradation

This compound is a functional methacrylate monomer known for enhancing adhesion, thermal stability, and chemical resistance in polymer formulations.[1] Its applications are found in photosensitive polymer holographic recording media, anti-blue light coating compositions, adhesives, and sealants.[2] The hydrolytic stability of the ester linkage in PEMA is a crucial factor, as its cleavage can lead to the formation of methacrylic acid and 2-phenoxyethanol. This degradation can be catalyzed by acidic or basic conditions.

The oral environment, for instance, can experience pH fluctuations, and biomaterials used in dental applications are exposed to saliva and bacterial enzymes that can facilitate hydrolysis.[3] Therefore, a thorough understanding of PEMA's hydrolytic behavior is paramount for the development of durable and safe biomedical devices and drug delivery systems.

General Principles of Methacrylate Ester Hydrolysis

The hydrolysis of the ester bond in methacrylate monomers like PEMA can proceed through two primary mechanisms depending on the pH of the surrounding environment:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate anion and an alcohol. This process is generally faster than acid-catalyzed hydrolysis for simple esters.

The rate of hydrolysis is influenced by several factors including pH, temperature, steric hindrance around the ester group, and the presence of enzymatic catalysts.[3][4]

Illustrative Hydrolysis Data of Methacrylate Esters

Table 1: Hydrolytic Degradation of Methacrylate Esters in Buffered Solutions

Methacrylate CompoundpHTemperature (°C)Incubation TimeExtent of Hydrolysis (%)Reference
Hyaluronic Acid Methacrylate (HAMA)7.43714 days41.1 ± 0.4[5][6]
Chondroitin Sulfate Methacrylate (CSMA)7.0377 hours100 (dissolved)[5][6]
Chondroitin Sulfate Methacrylate (CSMA)7.4375 hours100 (dissolved)[5][6]
Chondroitin Sulfate Methacrylate (CSMA)8.0373 hours100 (dissolved)[5][6]
Chondroitin Sulfate Methacrylate (CSMA)5.037> 7 daysStable[5][6]

Disclaimer: The data presented in this table is for analogous methacrylate compounds and is intended for illustrative purposes only. Actual hydrolysis rates for this compound may vary.

Experimental Protocols for Assessing Hydrolytic Stability

A robust experimental design is crucial for accurately determining the hydrolytic stability of PEMA. The following protocols are synthesized from established methodologies for studying methacrylate hydrolysis.[5][7]

Materials and Reagents
  • This compound (PEMA), high purity

  • Phosphate buffer solutions (pH 5.0, 7.4)

  • Borate buffer solution (pH 9.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • High-performance liquid chromatography (HPLC) grade acetonitrile and water

  • Internal standard for HPLC analysis (e.g., a stable, structurally similar compound)

  • Deuterated solvents (e.g., D₂O, DMSO-d₆) for NMR analysis

Sample Preparation and Incubation
  • Preparation of PEMA Solutions: Prepare stock solutions of PEMA in a suitable co-solvent (e.g., ethanol, acetonitrile) if not readily soluble in the aqueous buffer.

  • Incubation: Add a known amount of the PEMA stock solution to the prepared buffer solutions (pH 5.0, 7.4, and 9.0) in sealed vials to achieve a final desired concentration.

  • Temperature Control: Incubate the vials in a temperature-controlled environment, typically at 37°C to simulate physiological conditions.

  • Time Points: Withdraw aliquots from the incubation solutions at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Quenching the Reaction: Immediately quench the hydrolysis reaction in the collected aliquots. This can be achieved by acidification (e.g., adding a small amount of acetic acid) or by freezing the sample at -20°C or below.[5]

Analytical Methodology

The degradation of PEMA can be monitored by quantifying the decrease in its concentration and the appearance of its hydrolysis products, methacrylic acid and 2-phenoxyethanol.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program should be optimized to achieve good separation of PEMA and its degradation products.

  • Detection: The UV detector wavelength should be set to an appropriate value for detecting the aromatic ring in PEMA and 2-phenoxyethanol (e.g., around 270 nm).

  • Quantification: Create calibration curves for PEMA, methacrylic acid, and 2-phenoxyethanol using standards of known concentrations. The concentration of each compound in the experimental samples can be determined by comparing their peak areas to the calibration curves.

  • Sample Preparation: Lyophilize the collected aliquots to remove water and then reconstitute in a deuterated solvent.

  • Analysis: ¹H NMR spectroscopy can be used to monitor the disappearance of proton signals corresponding to the PEMA ester group and the appearance of signals corresponding to the hydrolysis products. The relative integration of these peaks can be used to quantify the extent of hydrolysis.

Visualizing the Hydrolysis Process and Experimental Workflow

Hydrolysis Mechanisms of this compound

The following diagrams illustrate the chemical pathways of PEMA hydrolysis under acidic and basic conditions.

G Acid-Catalyzed Hydrolysis of PEMA PEMA This compound Protonated_PEMA Protonated PEMA PEMA->Protonated_PEMA + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PEMA->Tetrahedral_Intermediate + H₂O Products Methacrylic Acid + 2-Phenoxyethanol Tetrahedral_Intermediate->Products - H⁺ H2O H₂O H_plus H⁺ H_plus_out -H⁺

Caption: Acid-catalyzed hydrolysis pathway of PEMA.

G Base-Catalyzed Hydrolysis of PEMA PEMA This compound Tetrahedral_Intermediate Tetrahedral Intermediate PEMA->Tetrahedral_Intermediate + OH⁻ Products Methacrylate Anion + 2-Phenoxyethanol Tetrahedral_Intermediate->Products Final_Product Methacrylic Acid Products->Final_Product + H₂O OH_minus OH⁻ H2O H₂O

Caption: Base-catalyzed hydrolysis (saponification) of PEMA.

Experimental Workflow for PEMA Stability Testing

The logical flow of the experimental protocol for assessing the hydrolytic stability of PEMA is depicted below.

G Experimental Workflow for PEMA Hydrolytic Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PEMA_sol Prepare PEMA Stock Solution Incubation Incubate PEMA in Buffers at 37°C PEMA_sol->Incubation Buffer_prep Prepare Buffer Solutions (pH 5, 7.4, 9) Buffer_prep->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quenching Quench Reaction Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC NMR NMR Analysis Quenching->NMR Data_Analysis Data Analysis and Kinetics HPLC->Data_Analysis NMR->Data_Analysis

Caption: Workflow for PEMA hydrolytic stability assessment.

Conclusion

The hydrolytic stability of this compound is a critical parameter for its application in drug delivery and biomedical devices. While specific kinetic data for PEMA is an area for further research, the established principles of methacrylate hydrolysis and standardized experimental protocols provide a solid framework for its evaluation. By understanding the influence of pH on the degradation of PEMA, researchers and developers can design more robust and reliable materials for a variety of demanding applications. This guide provides the necessary tools to embark on a thorough investigation of PEMA's hydrolytic stability.

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of 2-Phenoxyethyl Methacrylate (PEMA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-phenoxyethyl methacrylate) (PEMA) is a versatile polymer with applications in various fields, including coatings, adhesives, and biomaterials.[1][2] Its phenoxyethyl group provides unique properties such as enhanced adhesion, thermal stability, and chemical resistance.[1][2] PEMA is synthesized through the polymerization of the this compound (POEMA) monomer.[2] Free radical polymerization is a common and robust method for synthesizing PEMA, offering simplicity and reproducibility.[3] This document provides a detailed protocol for the free radical polymerization of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (PEMA) monomer

  • Azobisisobutyronitrile (AIBN) (or other suitable free-radical initiator)

  • Toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen gas (for creating an inert atmosphere)

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle

  • Nitrogen inlet and outlet

  • Thermometer

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Vacuum oven

Polymerization Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet/outlet, add the desired amount of this compound monomer and toluene.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiator Addition: In a separate vial, dissolve the AIBN initiator in a small amount of toluene. Add the initiator solution to the reaction flask.

  • Polymerization: Immerse the flask in a preheated oil bath at 60-70°C. Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for a specified time (e.g., 6-24 hours).

  • Termination and Precipitation: After the desired reaction time, cool the flask to room temperature to terminate the polymerization. Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing an excess of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

The following table summarizes typical experimental conditions and expected outcomes for the free radical polymerization of PEMA. The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

ParameterCondition 1Condition 2Condition 3
Monomer:Initiator Ratio 100:1200:1300:1
Reaction Temperature (°C) 656565
Reaction Time (hours) 121212
Expected Mn ( g/mol ) LowerIntermediateHigher
Expected PDI ~1.5 - 2.0~1.5 - 2.0~1.5 - 2.0

Note: Mn (Number average molecular weight) and PDI (Polydispersity Index) are illustrative and can be determined experimentally using techniques like Gel Permeation Chromatography (GPC).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the free radical polymerization of this compound.

Free_Radical_Polymerization_Workflow A 1. Reaction Setup (Monomer + Solvent in Flask) B 2. Inert Atmosphere (Nitrogen Purge) A->B 30 min C 3. Initiator Addition (AIBN in Solvent) B->C D 4. Polymerization (Heating and Stirring) C->D 60-70°C 6-24 hours E 5. Termination & Precipitation (Cooling & Addition to Non-solvent) D->E F 6. Purification (Filtration and Washing) E->F G 7. Drying (Vacuum Oven) F->G H Characterization (GPC, NMR, etc.) G->H

Caption: Workflow for the free radical polymerization of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the free radical polymerization of this compound. The described methodology is robust and can be adapted to achieve desired polymer characteristics by modifying reaction parameters. The resulting PEMA polymer has significant potential in various research and development applications, particularly in the fields of advanced materials and drug delivery systems.

References

Application Notes and Protocols: Copolymerization of 2-Phenoxyethyl Methacrylate with Butyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers of 2-phenoxyethyl methacrylate (PEMA) and butyl methacrylate (BMA). The information is intended to guide researchers in the development of novel biomaterials and drug delivery systems.

Introduction

The copolymerization of this compound (PEMA) with butyl methacrylate (BMA) results in random copolymers with properties that can be tailored by varying the monomer composition.[1][2] Poly(butyl methacrylate) (PBMA) is known for its flexibility, low bio-adhesion, and mechanical properties, making it suitable for biomedical applications such as coatings for medical devices. The incorporation of PEMA can modify the thermal and mechanical properties of the resulting copolymer.[1][2] These copolymers are synthesized via free-radical polymerization and can be characterized using standard analytical techniques.[1][2] Potential applications for PEMA-BMA copolymers are found in the fields of drug delivery, biomaterials, and coatings, leveraging the properties of the individual monomers.[3]

Synthesis of PEMA-BMA Copolymers

PEMA and BMA can be copolymerized using a free-radical initiator in an appropriate solvent.[1][2] The following protocol is based on a method described in the literature.[1][2]

Experimental Protocol: Free-Radical Copolymerization

Materials:

  • This compound (PEMA), inhibitor removed

  • Butyl methacrylate (BMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • 2-butanone (or other suitable solvent)

  • Methanol (for precipitation)

Procedure:

  • Prepare a series of reaction vessels with varying molar feed ratios of PEMA and BMA.

  • Dissolve the desired amounts of PEMA and BMA in 2-butanone in each reaction vessel.

  • Add AIBN as the initiator to the monomer solution. A typical concentration is around 0.01 M.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Seal the reaction vessels and place them in a preheated oil bath at a constant temperature (e.g., 60°C or 333 K).[1][2]

  • Allow the polymerization to proceed for a specified time to achieve a low conversion (typically <10% for reactivity ratio determination).

  • Terminate the reaction by cooling the vessels in an ice bath.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with constant stirring.

  • Filter the precipitated copolymer and wash it with fresh non-solvent to remove unreacted monomers and initiator.

  • Dry the copolymer product in a vacuum oven at a moderate temperature until a constant weight is achieved.

Workflow for PEMA-BMA Copolymer Synthesis

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomers PEMA & BMA (Inhibitor Removed) Mix Dissolve Monomers & Initiator in Solvent Monomers->Mix Initiator AIBN (Recrystallized) Initiator->Mix Solvent 2-Butanone Solvent->Mix Purge Purge with N2 Mix->Purge React Heat at 60°C Purge->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter Copolymer Precipitate->Filter Dry Vacuum Dry Filter->Dry Final PEMA-BMA Copolymer Dry->Final

Caption: Workflow for the synthesis of PEMA-BMA copolymers.

Characterization of PEMA-BMA Copolymers

The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.

Experimental Protocols: Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition.[1][2]

  • Protocol:

    • Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H-NMR spectra using a standard NMR spectrometer.

    • Integrate the characteristic proton signals for PEMA (e.g., aromatic protons) and BMA (e.g., protons of the butyl group).[1][2]

    • Calculate the molar fraction of each monomer in the copolymer from the integral values.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the incorporation of both monomers into the copolymer chain.

  • Protocol:

    • Prepare a sample by either casting a thin film of the copolymer on a KBr pellet or by mixing the copolymer with KBr powder and pressing it into a pellet.

    • Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Identify characteristic absorption bands for PEMA (e.g., aromatic C-H and C=C stretching) and BMA (e.g., ester carbonyl stretching, C-H stretching of the butyl group).

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the copolymers.[1][2]

  • Protocol:

    • Place a small amount (5-10 mg) of the dried copolymer in a TGA sample pan.

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

    • Record the weight loss as a function of temperature to determine the onset of decomposition and the main degradation temperatures.

4. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.[4][5]

  • Protocol:

    • Dissolve the copolymer in a suitable mobile phase (e.g., THF).

    • Filter the solution to remove any particulate matter.

    • Inject the sample into the GPC system.

    • Calibrate the system using polymer standards (e.g., polystyrene or PMMA) of known molecular weights.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

General Workflow for Copolymer Characterization

cluster_analysis Characterization Techniques cluster_results Determined Properties Copolymer PEMA-BMA Copolymer NMR NMR Spectroscopy (¹H, ¹³C) Copolymer->NMR FTIR FTIR Spectroscopy Copolymer->FTIR TGA Thermogravimetric Analysis Copolymer->TGA GPC Gel Permeation Chromatography Copolymer->GPC Comp Composition NMR->Comp Struct Structure FTIR->Struct Thermal Thermal Stability TGA->Thermal MW Molecular Weight & PDI GPC->MW

Caption: Characterization workflow for PEMA-BMA copolymers.

Quantitative Data Summary

The following tables summarize quantitative data obtained from the copolymerization of PEMA with BMA.[1][2]

Table 1: Monomer Reactivity Ratios for PEMA (M₁) and BMA (M₂) Copolymerization [1][2]

Methodr₁ (PEMA)r₂ (BMA)
Fineman-Ross (FR)0.950.85
Kelen-Tudos (KT)0.930.83

Data obtained from free-radical copolymerization at 333 K in 2-butanone.

Table 2: Copolymer Composition Data for PEMA-BMA Copolymers [1][2]

Mole Fraction of PEMA in Feed (f₁)Mole Fraction of PEMA in Copolymer (F₁)
0.10.11
0.20.22
0.30.33
0.40.43
0.50.52
0.60.61
0.70.70
0.80.79
0.90.88

Copolymer composition was determined by ¹H-NMR analysis.

Table 3: Thermal Decomposition Temperatures of PEMA-BMA Copolymers [1][2]

Mole % of PEMA in CopolymerOnset Decomposition Temp. (°C)Max. Decomposition Temp. (°C)
0 (Homopolymer BMA)260380
22270385
52280390
79285395
100 (Homopolymer PEMA)290400

Applications in Drug Delivery

Methacrylate-based copolymers are widely investigated for drug delivery applications due to their biocompatibility and tunable properties.[6] PEMA-BMA copolymers can be formulated into various drug delivery systems, such as nanoparticles or films for controlled release.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Emulsion Polymerization

Materials:

  • PEMA and BMA monomers

  • Drug to be encapsulated (hydrophobic)

  • Surfactant (e.g., sodium dodecyl sulfate, SDS)

  • Initiator (e.g., potassium persulfate for aqueous systems)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the surfactant.

  • Dissolve the hydrophobic drug in the PEMA and BMA monomers to create an oil phase.

  • Add the oil phase to the aqueous surfactant solution and emulsify using high-speed homogenization or sonication to form a stable miniemulsion.

  • Transfer the miniemulsion to a reaction vessel, purge with nitrogen, and heat to the desired reaction temperature (e.g., 70°C).

  • Add the water-soluble initiator to start the polymerization.

  • Allow the reaction to proceed for several hours.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water to remove unreacted monomers, surfactant, and free drug.

  • Characterize the nanoparticles for size, morphology (e.g., using Dynamic Light Scattering and Transmission Electron Microscopy), drug loading, and encapsulation efficiency.

Workflow for Drug Encapsulation and In Vitro Release Study

cluster_formulation Nanoparticle Formulation cluster_analysis Characterization cluster_release In Vitro Study Drug Hydrophobic Drug Monomers PEMA & BMA Drug->Monomers Emulsify Emulsification (Surfactant + H₂O) Monomers->Emulsify Polymerize Polymerization Emulsify->Polymerize Purify Purification (Dialysis) Polymerize->Purify Size Size & Morphology Purify->Size Loading Drug Loading & EE% Purify->Loading Release Drug Release Assay (e.g., Dialysis Bag) Purify->Release Analysis Sample Analysis (UV-Vis/HPLC) Release->Analysis Profile Release Profile Analysis->Profile

Caption: Workflow for drug encapsulation and release studies.

Experimental Protocol: In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) or other relevant release medium

  • Constant temperature shaker bath

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release medium (e.g., PBS, pH 7.4).

  • Place the entire setup in a shaker bath maintained at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released as a function of time to obtain the in vitro release profile.

References

Application Notes and Protocols for the Synthesis and Use of 2-Phenoxyethyl Methacrylate and N-vinyl-2-pyrrolidone Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copolymers synthesized from 2-Phenoxyethyl methacrylate (PEMA) and N-vinyl-2-pyrrolidone (NVP) are versatile amphiphilic macromolecules with significant potential in the biomedical and pharmaceutical fields. The hydrophobic PEMA component, with its bulky phenoxyethyl group, provides structural stability and a matrix for hydrophobic drug encapsulation. In contrast, the hydrophilic NVP component imparts water solubility, biocompatibility, and mucoadhesive properties, making these copolymers excellent candidates for drug delivery systems.[1][2] This document provides detailed protocols for the synthesis of PEMA-NVP copolymers and their application in the formulation of drug delivery vehicles.

Synthesis of PEMA-NVP Copolymers

PEMA-NVP copolymers can be synthesized via free radical polymerization or more controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve desired molecular weights and compositions.[1][3]

Protocol 1: Synthesis by Free Radical Polymerization

This protocol describes the synthesis of random PEMA-NVP copolymers using a conventional free radical initiator.

Materials:

  • This compound (PEMA), purified by vacuum distillation

  • N-vinyl-2-pyrrolidone (NVP), purified by vacuum distillation

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • 2-butanone, purified

  • Methanol, cold

  • Chloroform, purified

  • Nitrogen gas, pure and dry

  • Glass reaction vessel with an inlet and outlet

  • Water bath

  • Vacuum oven

Procedure:

  • Prepare comonomer mixtures with varying molar ratios of PEMA to NVP (e.g., 20:80, 50:50, 80:20) in 50 ml of 2-butanone. The total monomer concentration should be approximately 1.5 mol L⁻¹.[3][4]

  • Add AIBN as the initiator at a concentration of 1% of the total mass of the monomers.[4]

  • Transfer the reaction mixture to the glass vessel and deaerate by flushing with dry nitrogen gas for 30 minutes.[3][4]

  • Immerse the reaction vessel in a water bath preheated to 333 K (60 °C) to initiate polymerization.[3][4]

  • Allow the reaction to proceed for 3-5 hours, aiming for a conversion of less than 10% to ensure the validity of the differential copolymerization equation.[4]

  • Terminate the polymerization by cooling the reaction vessel.

  • Precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol with stirring.[3]

  • Isolate the white, powdery copolymer by filtration.

  • Purify the copolymer by dissolving it in chloroform and re-precipitating it in cold methanol.[3]

  • Dry the purified copolymer in a vacuum oven at 313 K (40 °C) for 24 hours.[4]

Characterization:

The synthesized copolymers should be characterized using the following techniques:

  • FTIR Spectroscopy: To confirm the incorporation of both PEMA and NVP monomer units.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To determine the copolymer composition.[3][5]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymers.[3][5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[1]

Quantitative Data Summary:

PropertyPEMA-NVP (20:80)PEMA-NVP (50:50)PEMA-NVP (80:20)Reference
Monomer Reactivity Ratio (r_PEMA) 3.65 (Fineman-Ross)3.65 (Fineman-Ross)3.65 (Fineman-Ross)[3]
Monomer Reactivity Ratio (r_NVP) 0.10 (Fineman-Ross)0.10 (Fineman-Ross)0.10 (Fineman-Ross)[3]
Thermal Decomposition Onset (°C) ~250~250~250[4]

Note: Reactivity ratios indicate that PEMA is more reactive than NVP in this copolymerization system. The product of the reactivity ratios (r_PEMA * r_NVP) being less than 1 suggests the formation of a random copolymer.[3]

Protocol 2: Synthesis by RAFT Polymerization

This protocol allows for better control over the molecular weight and architecture of the resulting copolymers.

Materials:

  • PEMA, purified

  • NVP, purified

  • AIBN, recrystallized

  • [O-ethylxanthyl)methyl]benzene (RAFT agent)

  • 1,4-Dioxane, anhydrous

  • Nitrogen gas, pure and dry

  • Glass reactor suitable for high vacuum techniques

  • Oil bath

Procedure:

  • In a glass reactor, dissolve the desired amounts of PEMA, NVP, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]/[RAFT Agent]/[AIBN] is 100/1/0.2.[1]

  • Seal the reactor and degas the solution using three freeze-pump-thaw cycles.

  • Place the reactor in a preheated oil bath at 60 °C to start the polymerization.[1]

  • The polymerization time will vary depending on the desired conversion and monomer feed ratio.

  • Terminate the reaction by cooling the reactor and exposing the contents to air.

  • Precipitate and purify the copolymer as described in Protocol 1.

Visualization of Synthesis Workflow:

SynthesisWorkflow cluster_synthesis Copolymer Synthesis Monomers PEMA and NVP Monomers Reaction_Setup Reaction Setup (Inert Atmosphere, 60°C) Monomers->Reaction_Setup Solvent Solvent (e.g., 2-Butanone) Solvent->Reaction_Setup Initiator Initiator (AIBN) Initiator->Reaction_Setup Polymerization Polymerization Reaction_Setup->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Purification Precipitation->Purification Drying Drying Purification->Drying Copolymer PEMA-NVP Copolymer Drying->Copolymer

Caption: Workflow for the synthesis of PEMA-NVP copolymers.

Application in Drug Delivery

The amphiphilic nature of PEMA-NVP copolymers allows for their self-assembly into nanoparticles in aqueous solutions, which can serve as carriers for hydrophobic drugs.[1]

Protocol 3: Formulation of PEMA-NVP Nanoparticles by Nanoprecipitation

This protocol describes the formation of drug-loaded nanoparticles using the nanoprecipitation method.

Materials:

  • PEMA-NVP copolymer

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Acetone or Tetrahydrofuran (THF)

  • Deionized water

  • Magnetic stirrer

  • Dialysis membrane (MWCO appropriate for removing the organic solvent)

Procedure:

  • Dissolve a specific amount of PEMA-NVP copolymer and the hydrophobic drug in a minimal amount of a water-miscible organic solvent like acetone or THF.

  • Under moderate stirring, add the polymer-drug solution dropwise to a larger volume of deionized water.

  • Observe the formation of a milky suspension, indicating the formation of nanoparticles.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the remaining organic solvent and any unencapsulated drug.

  • The resulting nanoparticle suspension can be used for further characterization or lyophilized for long-term storage.

Characterization of Nanoparticles:

  • Dynamic Light Scattering (DLS): To determine the particle size, size distribution (Polydispersity Index, PDI), and zeta potential.[1]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.

  • UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.

Visualization of Nanoparticle Formulation and Drug Delivery:

DrugDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Mechanism Copolymer_Drug PEMA-NVP Copolymer + Drug (in Organic Solvent) Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Copolymer_Drug->Nanoprecipitation Water Water (Anti-solvent) Water->Nanoprecipitation Self_Assembly Self-Assembly Nanoprecipitation->Self_Assembly Solvent_Removal Solvent Removal (Evaporation/Dialysis) Self_Assembly->Solvent_Removal Drug_Loaded_NP Drug-Loaded Nanoparticles Solvent_Removal->Drug_Loaded_NP Systemic_Admin Systemic Administration Drug_Loaded_NP->Systemic_Admin Target_Site Target Site (e.g., Tumor) Systemic_Admin->Target_Site Drug_Release Controlled Drug Release (Diffusion/Degradation) Target_Site->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Formulation of drug-loaded nanoparticles and their delivery mechanism.

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release kinetics of a drug from the PEMA-NVP nanoparticles.

Materials:

  • Drug-loaded PEMA-NVP nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the sealed dialysis bag in a known volume of PBS buffer (the release medium) at 37 °C in a shaking incubator.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the aliquot using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Data Analysis:

The drug release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Protocol 5: Biocompatibility Assessment (In Vitro)

This protocol provides a general method for assessing the cytotoxicity of the PEMA-NVP copolymers using an MTT assay.

Materials:

  • PEMA-NVP copolymer

  • Cell line (e.g., fibroblasts, cancer cell line)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare different concentrations of the PEMA-NVP copolymer dissolved in the cell culture medium.

  • Replace the old medium with the medium containing the copolymer solutions and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few more hours until formazan crystals are formed.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualization of Biocompatibility Testing Workflow:

BiocompatibilityWorkflow cluster_biocompatibility In Vitro Biocompatibility Testing Cell_Seeding Cell Seeding (96-well plate) Copolymer_Treatment Treatment with PEMA-NVP Copolymer Cell_Seeding->Copolymer_Treatment Incubation Incubation (24-72 hours) Copolymer_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading MTT_Assay->Absorbance_Reading Cell_Viability Cell Viability Calculation Absorbance_Reading->Cell_Viability Result Biocompatibility Assessment Cell_Viability->Result

Caption: Workflow for in vitro biocompatibility testing of PEMA-NVP copolymers.

Conclusion

The synthesis of PEMA-NVP copolymers offers a versatile platform for the development of advanced drug delivery systems. The protocols outlined in this document provide a comprehensive guide for the synthesis, formulation, and in vitro evaluation of these copolymers and their corresponding nanoparticle formulations. Researchers can adapt and optimize these methods to suit their specific drug candidates and therapeutic applications. Further in vivo studies are necessary to fully elucidate the potential of PEMA-NVP copolymers in clinical settings.

References

Application Notes and Protocols for the Characterization of Poly(2-Phenoxyethyl Methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential techniques for characterizing poly(2-phenoxyethyl methacrylate) (PPEMA), a polymer of significant interest in various fields, including biomaterials and drug delivery, due to its unique properties. The following sections detail the principles and experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and water contact angle measurements.

Summary of Physicochemical Properties

A summary of typical quantitative data obtained for poly(this compound) is presented in the table below. These values can be used as a reference for the characterization of newly synthesized PPEMA.

PropertySymbolTypical Value(s)Characterization Technique
Number-Average Molecular WeightM_n10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular WeightM_w15,000 - 200,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity IndexPDI (Đ)1.1 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition TemperatureT_g54 °C[1]Differential Scanning Calorimetry (DSC)
Onset Decomposition TemperatureT_onset~290 - 320 °CThermogravimetric Analysis (TGA)
Temperature at 5% Weight LossT_d5%~300 - 340 °CThermogravimetric Analysis (TGA)
Temperature at 50% Weight LossT_d50%~360 - 400 °CThermogravimetric Analysis (TGA)
Water Contact Angleθ70° - 80°Contact Angle Goniometry

Structural Characterization by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of PPEMA. ¹H NMR is used to confirm the presence of characteristic protons of the phenoxyethyl and methacrylate groups, and to determine the extent of polymerization by comparing the integration of monomer and polymer signals. ¹³C NMR provides detailed information about the carbon skeleton of the polymer.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the PPEMA sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is suitable for analysis.

  • Parameters:

    • Solvent: CDCl₃[1]

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Identify the chemical shifts (δ) for the characteristic protons of PPEMA:

      • Aromatic protons (C₆H₅): δ ≈ 6.8-7.3 ppm (multiplet)

      • Methylene protons adjacent to the ester oxygen (-COO-CH₂-): δ ≈ 4.3 ppm (triplet)

      • Methylene protons adjacent to the ether oxygen (-O-CH₂-): δ ≈ 4.1 ppm (triplet)

      • Methacrylate backbone protons (-CH₂-): δ ≈ 1.8-2.1 ppm (broad multiplet)

      • Methacrylate methyl protons (-CH₃): δ ≈ 0.8-1.2 ppm (broad multiplet)

    • Integrate the peaks to confirm the proton ratios consistent with the PPEMA repeating unit.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in PPEMA. The presence of characteristic absorption bands for the ester carbonyl, ether, and aromatic groups confirms the successful polymerization and purity of the material. Attenuated Total Reflectance (ATR)-FTIR is a convenient method for analyzing solid polymer samples directly without extensive sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid PPEMA sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

  • Data Analysis:

    • Identify the characteristic absorption peaks (in cm⁻¹) for PPEMA:

      • C-H stretching (aromatic): ~3060-3030 cm⁻¹

      • C-H stretching (aliphatic): ~2950-2850 cm⁻¹

      • C=O stretching (ester): ~1730 cm⁻¹

      • C=C stretching (aromatic): ~1600 and 1490 cm⁻¹

      • C-O-C stretching (ether): ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

      • C-O stretching (ester): ~1160 cm⁻¹

      • C-H bending (aromatic, out-of-plane): ~750 and 690 cm⁻¹

Molecular Weight Determination

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application Note: GPC/SEC is the standard method for determining the molecular weight distribution of polymers, including the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). This information is crucial as the molecular weight significantly influences the physical and mechanical properties of the polymer.

Experimental Protocol: GPC

  • Sample Preparation:

    • Dissolve the PPEMA sample in HPLC-grade tetrahydrofuran (THF) to a concentration of 1-2 mg/mL.

    • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid sonication which can cause polymer degradation.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter (PTFE membrane) to remove any particulate matter before injection.

  • Instrument: A GPC system equipped with a refractive index (RI) detector.

  • Parameters:

    • Mobile Phase: Tetrahydrofuran (THF)[2]

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range (e.g., two or three columns in series with pore sizes ranging from 10² to 10⁵ Å).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 50-100 µL.

  • Calibration:

    • Create a calibration curve using narrow-polydispersity polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards covering a wide range of molecular weights (e.g., 500 to 2,000,000 g/mol ).

  • Data Analysis:

    • The software will use the calibration curve to calculate M_n, M_w, and PDI from the elution profile of the PPEMA sample.

Thermal Properties Analysis

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to determine the thermal transitions of a polymer, most importantly the glass transition temperature (T_g). The T_g is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For PPEMA, a T_g of around 54 °C has been reported.[1]

Experimental Protocol: DSC

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PPEMA sample into an aluminum DSC pan.

    • Crimp the pan with an aluminum lid. An empty, crimped pan should be used as a reference.

  • Instrument: A differential scanning calorimeter.

  • Parameters:

    • Heating/Cooling Rate: 10 °C/min is a standard rate.[3]

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected T_g (e.g., 100 °C) to erase the thermal history.

      • Cool at the same rate to a temperature below the T_g (e.g., 0 °C).

      • Heat again at the same rate to the upper temperature limit. The T_g is determined from the second heating scan.

    • Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.

  • Data Analysis:

    • The T_g is determined as the midpoint of the step-like transition in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of PPEMA and to determine its decomposition profile. Key parameters obtained include the onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., T_d5%, T_d50%). Poly(methacrylates) typically undergo thermal degradation via depolymerization to the monomer.[4]

Experimental Protocol: TGA

  • Sample Preparation:

    • Place 5-10 mg of the PPEMA sample into a TGA pan (typically ceramic or platinum).

  • Instrument: A thermogravimetric analyzer.

  • Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: From room temperature to a temperature where the sample is fully decomposed (e.g., 600 °C).

    • Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

  • Data Analysis:

    • The TGA thermogram plots the percentage of weight loss versus temperature.

    • The derivative of the TGA curve (DTG curve) shows the rate of weight loss and can be used to identify the temperature of maximum decomposition.

    • Determine the onset of decomposition, T_d5%, and T_d50% from the TGA curve.

Surface Properties

Water Contact Angle Measurement

Application Note: The water contact angle is a measure of the hydrophobicity or hydrophilicity of a polymer surface. This is a critical property for applications in biomaterials and drug delivery, as it influences protein adsorption and cell interaction. A higher contact angle indicates a more hydrophobic surface.

Experimental Protocol: Sessile Drop Method

  • Sample Preparation:

    • Prepare a flat, smooth film of PPEMA, for instance, by spin-coating a polymer solution onto a clean glass slide or by melt-pressing.

    • Ensure the surface is clean and free of contaminants.

  • Instrument: A contact angle goniometer equipped with a camera and software for image analysis.

  • Parameters:

    • Probe Liquid: Deionized water.

    • Droplet Volume: A small, consistent volume (e.g., 2-5 µL).

  • Measurement:

    • Carefully dispense a single drop of deionized water onto the PPEMA surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • The software will analyze the droplet shape and calculate the contact angle.

    • Perform measurements at multiple locations on the sample surface and average the results to ensure statistical relevance.

Visualizations

G cluster_workflow General Polymer Characterization Workflow cluster_techniques Characterization Techniques start Synthesized Poly(this compound) purification Purification (e.g., Precipitation) start->purification drying Drying purification->drying characterization Physicochemical Characterization drying->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ftir FTIR Spectroscopy characterization->ftir gpc GPC / SEC characterization->gpc dsc DSC characterization->dsc tga TGA characterization->tga contact_angle Contact Angle characterization->contact_angle

Caption: Experimental workflow for the characterization of poly(this compound).

G cluster_props Polymer Properties cluster_tech Characterization Techniques structure Chemical Structure & Composition mw Molecular Weight & Distribution thermal Thermal Properties surface Surface Properties nmr NMR nmr->structure ftir FTIR ftir->structure gpc GPC gpc->mw dsc DSC dsc->thermal tga TGA tga->thermal ca Contact Angle ca->surface

Caption: Relationship between characterization techniques and the properties they determine.

References

Application Notes and Protocols for Photopolymerization of 2-PEMA in Holographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymers are a class of materials that undergo a change in their physical properties, such as refractive index, upon exposure to light. This characteristic makes them highly suitable for a variety of applications, including holographic data storage, holographic optical elements, and the fabrication of complex three-dimensional microstructures. 2-Phenoxyethyl methacrylate (2-PEMA) is a monomer that can be used in photopolymer formulations to create high-resolution and stable holographic gratings. Its aromatic nature contributes to a desirable refractive index modulation upon polymerization.

These application notes provide a detailed overview of the experimental setup and protocols for the photopolymerization of 2-PEMA for holographic applications. The information is intended to guide researchers in the preparation, holographic recording, and characterization of 2-PEMA-based photopolymer systems.

Photopolymer Formulation

Table 1: Representative Photopolymer Formulation for 2-PEMA

ComponentRoleExample CompoundConcentration (wt%)Refractive Index (Monomer/Polymer)
Monomer Primary component that polymerizes to form the hologram.This compound (2-PEMA)40 - 501.512
Binder Provides mechanical stability and film-forming properties.Cellulose Acetate Butyrate (CAB) or Poly(vinyl acetate) (PVAc)45 - 55-
Photoinitiator Absorbs light and initiates the polymerization reaction.2,2'-bis(o-chlorophenyl)-4,4',5,5'-tetraphenyl-1,2'-biimidazole (o-Cl-HABI)1 - 2-
Sensitizing Dye Absorbs light at the laser wavelength and transfers energy to the photoinitiator.Tris(4-dimethylaminophenyl)methane leucocyanide (DEAW)0.1 - 0.3-
Chain Transfer Agent Controls the molecular weight of the polymer chains.2-Mercaptobenzoxazole (MBO)1 - 2-

Experimental Protocols

Preparation of the Photopolymer Film

This protocol describes the preparation of a dry photopolymer film, which is a common format for holographic recording.

Materials and Equipment:

  • This compound (2-PEMA)

  • Cellulose Acetate Butyrate (CAB)

  • o-Cl-HABI (photoinitiator)

  • DEAW (sensitizing dye)

  • 2-Mercaptobenzoxazole (MBO)

  • Dichloromethane (solvent)

  • Glass substrates

  • Doctor blade or spin coater

  • Oven

  • Dark room with safelight illumination

Procedure:

  • Solution Preparation: In a light-safe container, dissolve the CAB binder in dichloromethane. The concentration will depend on the desired viscosity for coating.

  • Component Addition: Once the binder is fully dissolved, add the 2-PEMA monomer, o-Cl-HABI, DEAW, and MBO to the solution. Stir the mixture in the dark until all components are completely dissolved and a homogenous solution is obtained.

  • Coating: In a dark room under safelight conditions, coat the photopolymer solution onto a clean glass substrate using a doctor blade or a spin coater to achieve a uniform film thickness. The thickness of the film is a critical parameter for the diffraction efficiency of the hologram.

  • Drying: Place the coated substrates in an oven at a controlled temperature (e.g., 50-60°C) for a sufficient time to evaporate the solvent completely. The drying process should be carried out in the dark to prevent premature polymerization.

  • Lamination (Optional): After drying, a protective cover film can be laminated onto the photopolymer layer to protect it from dust and scratches.

Holographic Recording

This protocol outlines the procedure for recording a simple holographic grating using a two-beam interference setup.

Equipment:

  • Laser (e.g., Argon ion laser at 488 nm or 514 nm, or a frequency-doubled Nd:YAG laser at 532 nm)

  • Spatial filter

  • Collimating lens

  • Beam splitter

  • Mirrors

  • Variable neutral density filter

  • Shutter

  • Photopolymer film sample holder

  • Power meter

  • Vibration isolation table

Procedure:

  • Setup Alignment: Arrange the optical components on a vibration isolation table as shown in the diagram below. The laser beam is spatially filtered and collimated to produce a clean, uniform wavefront.

  • Beam Splitting: The collimated beam is split into two beams of approximately equal intensity using a beam splitter. These are the object beam and the reference beam.

  • Beam Path and Interference: The two beams are directed by mirrors to intersect at the location of the photopolymer film. The angle between the two beams will determine the spatial frequency of the holographic grating.

  • Sample Placement: Mount the prepared photopolymer film in the sample holder at the intersection of the two beams.

  • Exposure: Open the shutter to expose the photopolymer film to the interference pattern. The exposure time will depend on the laser power and the sensitivity of the photopolymer.

  • Post-Exposure: After exposure, the hologram is formed. In some systems, a post-exposure UV curing step may be required to consume any remaining monomer and permanently fix the hologram.

Data Presentation

The performance of a holographic recording material is characterized by several key parameters.

Table 2: Typical Performance Parameters for Methacrylate-Based Photopolymers

ParameterTypical Value RangeDescription
Diffraction Efficiency (η) 70% - 95%The ratio of the diffracted beam intensity to the incident readout beam intensity.
Refractive Index Modulation (Δn) 1 x 10⁻³ - 8 x 10⁻³The amplitude of the periodic change in the refractive index that forms the hologram.
Photosensitivity (S) 100 - 500 cm²/JA measure of how efficiently the material records a hologram for a given exposure energy.
Spatial Resolution > 3000 lines/mmThe ability of the material to record fine fringe patterns.

Visualizations

Experimental Workflow

G Experimental Workflow for 2-PEMA Photopolymer Holography cluster_prep Photopolymer Preparation cluster_record Holographic Recording cluster_char Characterization prep1 Dissolve Binder in Solvent prep2 Add Monomer (2-PEMA), Initiator, Dye, & Additives prep1->prep2 prep3 Coat Solution onto Substrate prep2->prep3 prep4 Dry Film in Oven prep3->prep4 rec2 Mount Photopolymer Film prep4->rec2 rec1 Align Two-Beam Interference Setup rec1->rec2 rec3 Expose Film to Interference Pattern rec2->rec3 rec4 Post-Exposure Curing (Optional) rec3->rec4 char1 Measure Diffraction Efficiency rec4->char1 char2 Calculate Refractive Index Modulation char1->char2

Caption: Workflow for 2-PEMA photopolymer preparation and holographic recording.

Holographic Recording Setup

G Two-Beam Interference Setup for Holographic Recording laser Laser sf Spatial Filter laser->sf Laser Beam cl Collimating Lens sf->cl bs Beam Splitter cl->bs Collimated Beam m1 Mirror 1 bs->m1 Reference Beam m2 Mirror 2 bs->m2 Object Beam sample Photopolymer Film m1->sample m2->sample

Caption: Schematic of a two-beam holographic recording setup.

Application Notes and Protocols for 2-Phenoxyethyl Methacrylate in Dental Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl methacrylate (PEMA) is a monofunctional methacrylate monomer utilized in dental resin formulations, particularly in provisional (temporary) restorative materials. Its incorporation aims to enhance flexibility and impact resistance. PEMA-based resins are often categorized as monomethacrylates, distinguishing them from polymethyl methacrylate (PMMA) and bis-acrylic composite resins.[1] The selection of a provisional material is critical as it must withstand the mechanical stresses of the oral environment and maintain aesthetic and functional integrity until the placement of the definitive restoration.[2][3]

This document provides a summary of the available data on the properties of PEMA-containing dental materials and detailed protocols for their evaluation.

Data Presentation

The following tables summarize the mechanical properties of a commercially available PEMA-based provisional material, "Trim," in comparison to other types of dental resins.

Table 1: Mechanical Properties of Provisional Dental Materials

Material TypeCommercial NameFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)Shear Punch Strength (MPa)
PEMATrim63.7[4]0.54[5]131.5[5]
PMMAAlike-0.89[5]140.85[5]
Bis-acrylic Resin Composite (BARC)Versatemp-0.67[5]160.46[5]
Bis-acrylic Fluoride Enriched Resin (BAFC)Perfectemp II-0.42[5]106.3[5]

Note: Flexural strength data for some materials in this specific comparison were not available in the cited source. Other studies have shown bis-acryl resins to have significantly higher flexural strength than methacrylate-based resins like PEMA.[3][4]

Table 2: Water Sorption and Solubility of Provisional Dental Materials

Material TypeCommercial NameWater Sorption (µg/mm³)Water Solubility (µg/mm³)
PEMA-basedTrimHigher than bis-acrylic compositeHigher than bis-acrylic composite
Bis-acrylic CompositeProtempLower than PEMA-basedLower than PEMA-based

Note: A direct quantitative comparison was not available in the search results. However, one study indicated that Trim (a PEMA-based material) exhibited more water absorption and solubility than Protemp (a bis-acrylic composite).[6] Another study reported water absorption of 24.16 µg/mm³ for a bis-acrylic composite and negative water solubility values for some digitally produced resins, highlighting the variability among materials.[7][8] According to ISO 10477:2020 standards, the water absorption of temporary restorations should not exceed 40 µg/mm³ and water solubility should not exceed 7.5 µg/mm³.[7][8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the properties of dental resin formulations containing this compound.

Protocol for Flexural Strength Testing (Three-Point Bending Test)

This protocol is based on ISO 4049 standards for polymer-based restorative materials.

Objective: To determine the flexural strength of a PEMA-containing dental resin.

Materials and Equipment:

  • Experimental PEMA-containing resin and control resin (e.g., a bis-acryl composite).

  • Rectangular mold (25 mm x 2 mm x 2 mm).

  • Glass slides.

  • Light-curing unit (if applicable).

  • Universal testing machine with a three-point bending fixture.

  • Micrometer.

  • Desiccator.

  • Artificial saliva or distilled water.

  • Incubator at 37°C.

Procedure:

  • Specimen Preparation:

    • Prepare the PEMA-containing resin according to the experimental formulation.

    • Place the mixed resin into the rectangular mold, slightly overfilling it.

    • Cover the top and bottom of the mold with glass slides to extrude excess material and create a smooth surface.

    • If the resin is light-cured, irradiate the specimen according to the manufacturer's instructions, typically for 20-40 seconds on each side.

    • After setting, carefully remove the specimen from the mold.

    • Use a micrometer to measure the width and height of the specimen at its center.

    • Prepare a statistically relevant number of specimens for each material group (n=10 is common).[9]

  • Specimen Conditioning:

    • Store the prepared specimens in artificial saliva or distilled water at 37°C for a specified period, typically 24 hours, to simulate oral conditions.[5]

  • Testing:

    • Set the support span on the three-point bending fixture of the universal testing machine to 20 mm.

    • Place the conditioned specimen on the supports.

    • Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[4]

    • Record the maximum load (F) in Newtons.

  • Calculation:

    • Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) Where:

      • F = Maximum load at fracture (N)

      • l = Span between the supports (mm)

      • b = Width of the specimen (mm)

      • h = Height of the specimen (mm)

  • Data Analysis:

    • Calculate the mean and standard deviation of the flexural strength for each group.

    • Use appropriate statistical tests (e.g., one-way ANOVA) to compare the results between different formulations.

Protocol for Water Sorption and Solubility Testing

This protocol is based on ISO 4049 standards.

Objective: To determine the water sorption and solubility of a PEMA-containing dental resin.

Materials and Equipment:

  • Experimental PEMA-containing resin.

  • Circular mold (e.g., 15 mm diameter, 1 mm thickness).

  • Glass slides.

  • Light-curing unit (if applicable).

  • Analytical balance (accurate to 0.01 mg).

  • Two desiccators.

  • Distilled water.

  • Incubator at 37°C.

  • Micrometer.

  • Lint-free cloth.

Procedure:

  • Specimen Preparation:

    • Prepare at least five disc-shaped specimens for each material.

    • Measure the diameter and thickness of each specimen to calculate the volume (V) in mm³.

  • Initial Conditioning and Weighing:

    • Place the specimens in the first desiccator containing freshly dried silica gel at 37°C.

    • After 22 hours, move the specimens to the second desiccator at room temperature for 2 hours.

    • Weigh each specimen on the analytical balance.

    • Repeat this cycle until a constant mass (m1) is obtained (i.e., the mass change between two consecutive weighings is less than 0.1 mg).

  • Water Immersion:

    • Immerse the specimens in distilled water at 37°C for 7 days.

  • Weighing after Immersion:

    • After 7 days, remove the specimens from the water, blot them dry with a lint-free cloth, and weigh them within one minute of removal to obtain the wet mass (m2).

  • Re-conditioning and Final Weighing:

    • Place the specimens back into the first desiccator and repeat the drying and weighing cycles as in step 2 until a constant mass (m3) is achieved.

  • Calculations:

    • Water Sorption (Wsp) in µg/mm³: Wsp = (m2 - m3) / V

    • Water Solubility (Wsl) in µg/mm³: Wsl = (m1 - m3) / V

  • Data Analysis:

    • Calculate the mean and standard deviation for water sorption and solubility for each material group.

    • Use appropriate statistical tests to compare the results.

Protocol for In Vitro Cytotoxicity Testing (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of leachable components from PEMA-containing resins on human gingival fibroblasts.

Objective: To evaluate the cytotoxic effect of a PEMA-containing dental resin on oral cells.

Materials and Equipment:

  • Cured specimens of the PEMA-containing resin.

  • Human Gingival Fibroblast (HGF) cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO) or other suitable solvent.

  • Microplate reader.

  • CO2 incubator (37°C, 5% CO2).

  • Sterile PBS.

Procedure:

  • Preparation of Eluates:

    • Prepare disc-shaped specimens of the cured PEMA-containing resin.

    • Sterilize the specimens (e.g., with UV irradiation).

    • Immerse the specimens in the cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 or 72 hours) at 37°C to create the eluate.

    • Prepare serial dilutions of the eluate.

  • Cell Seeding:

    • Seed HGF cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Exposure to Eluates:

    • Remove the old medium from the wells.

    • Add the prepared serial dilutions of the resin eluate to the wells. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After the incubation period, remove the eluate-containing medium.

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of test well / Absorbance of negative control well) * 100

    • Plot a dose-response curve to determine the concentration at which the resin eluate causes a 50% reduction in cell viability (IC50).

Visualizations

Experimental Workflow for Evaluating PEMA-based Dental Resins

G cluster_prep Resin Formulation & Specimen Preparation cluster_testing Property Testing cluster_analysis Data Analysis & Conclusion formulation Formulate Resins with Varying PEMA Concentrations spec_prep Prepare Specimens (Flexural, Sorption, Cytotoxicity) formulation->spec_prep mech_test Mechanical Testing (Flexural Strength) spec_prep->mech_test phys_test Physical Testing (Water Sorption & Solubility) spec_prep->phys_test bio_test Biological Testing (Cytotoxicity - MTT Assay) spec_prep->bio_test data_analysis Statistical Analysis of Results mech_test->data_analysis phys_test->data_analysis bio_test->data_analysis conclusion Determine Optimal PEMA Concentration data_analysis->conclusion

Caption: Workflow for the formulation, testing, and analysis of PEMA-based dental resins.

Potential Cytotoxicity Pathway of Methacrylate Monomers

While specific signaling pathways for PEMA are not well-documented, the following diagram illustrates a generalized pathway for methacrylate monomer-induced cytotoxicity, which can be hypothesized for PEMA and investigated further.

G PEMA Leached PEMA Monomer Cell Oral Cell (e.g., Gingival Fibroblast) PEMA->Cell ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A potential pathway for PEMA-induced cytotoxicity in oral cells.

References

Topic: ATR-FTIR Analysis of 2-Phenoxyethyl Methacrylate (PEMA) Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction

2-Phenoxyethyl methacrylate (PEMA) is a functional monomer utilized in the formulation of a variety of polymers. Its phenoxyethyl group can enhance properties such as adhesion, thermal stability, and chemical resistance. PEMA is a component in coatings, adhesives, and specialized polymer formulations that require high durability and optical clarity[1]. Understanding the kinetics of its polymerization is crucial for controlling the final properties of the material. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful and widely used analytical technique for real-time, in-situ monitoring of polymerization reactions[2][3]. This method allows for the continuous tracking of chemical changes, providing valuable qualitative and quantitative data on the reaction progress without the need for sample extraction[2].

This application note provides a detailed protocol for analyzing the polymerization kinetics of this compound using ATR-FTIR. It outlines the experimental setup, data acquisition, and analysis procedures for determining the monomer conversion rate.

Principle of the Method

The monitoring of PEMA polymerization by ATR-FTIR is based on tracking the change in concentration of the monomer's functional groups over time. The polymerization of methacrylates involves the conversion of carbon-carbon double bonds (C=C) in the monomer into single bonds (C-C) in the polymer backbone. The ATR-FTIR spectrometer measures the decrease in the infrared absorbance intensity of the methacrylate C=C double bond, which is directly proportional to the decrease in monomer concentration.

For methacrylates, the characteristic vibrational band for the C=C double bond appears around 1638 cm⁻¹[4][5]. By monitoring the decrease in the area of this peak over time relative to an internal reference peak that does not change during the reaction (e.g., a C=O ester peak or an aromatic ring peak), the degree of monomer conversion can be calculated in real-time. This provides a detailed kinetic profile of the polymerization process.

Experimental Protocol

This protocol details the steps for monitoring the bulk free-radical polymerization of PEMA initiated by Azobisisobutyronitrile (AIBN).

1. Materials and Reagents

  • Monomer: this compound (PEMA), inhibitor removed by passing through a suitable column[6].

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol[6].

  • Solvent (for cleaning): Acetone or isopropanol.

  • Nitrogen gas for purging.

2. Equipment

  • FTIR Spectrometer equipped with a multi-reflection or single-reflection ATR accessory (e.g., Diamond or ZnSe crystal)[7].

  • Heated liquid or Peltier-based temperature controller for the ATR crystal.

  • Data acquisition and analysis software.

  • Small magnetic stirrer and stir bar (if required for the reaction setup).

  • Glass vial or reaction vessel that allows for direct contact with the ATR crystal.

3. Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for ATR-FTIR Kinetic Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_ana Data Analysis A Prepare Monomer/Initiator Mixture (PEMA + AIBN) E Apply Sample Mixture to ATR Crystal A->E B Clean ATR Crystal (e.g., with Acetone) D Collect Background Spectrum (Clean, empty crystal at T°C) B->D C Set Reaction Temperature on ATR Accessory C->D D->E F Start Real-Time Spectral Acquisition E->F G Identify Key Peaks (C=C at ~1638 cm⁻¹ & Reference) F->G Time-resolved Spectra H Calculate Peak Areas for Each Spectrum G->H I Calculate Monomer Conversion vs. Time H->I J Plot Kinetic Profile (Conversion vs. Time) I->J

Caption: Diagram 1: Experimental Workflow for ATR-FTIR Kinetic Analysis.

4. Procedure

  • Preparation of Reagents: Prepare the reaction mixture by dissolving the desired concentration of AIBN initiator in the PEMA monomer. For example, a 0.5 wt% AIBN solution. Keep the mixture shielded from light and at a low temperature before the experiment begins.

  • Instrument Setup:

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., acetone) and allow it to dry completely.

    • Set the desired reaction temperature using the ATR temperature controller (e.g., 60°C or 80°C). Allow the system to equilibrate.[8]

  • Background Collection: Once the temperature is stable, collect a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectra. A typical setting is 256 scans at a resolution of 4 cm⁻¹.[8]

  • Initiating the Reaction and Data Collection:

    • Apply a small amount of the PEMA/AIBN mixture directly onto the ATR crystal, ensuring complete coverage.

    • Immediately start the time-resolved spectral acquisition. Spectra should be collected continuously at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction.[8]

5. Data Analysis

  • Peak Identification: Identify the characteristic methacrylate C=C peak at approximately 1638 cm⁻¹ and a suitable internal reference peak that is unaffected by the polymerization. An aromatic C=C stretching peak from the phenoxy group (around 1600 cm⁻¹ or 1580 cm⁻¹) is often a good choice.

  • Calculating Degree of Conversion (DC%): The degree of conversion at any given time (t) can be calculated using the following formula, which normalizes the reacting peak area against the reference peak area:

    DC(%) = [ 1 - ( (AreaC=C at t / AreaRef at t) / (AreaC=C at t=0 / AreaRef at t=0) ) ] x 100

    Where:

    • AreaC=C at t is the area of the methacrylate peak (~1638 cm⁻¹) at time t.

    • AreaRef at t is the area of the internal reference peak at time t.

    • AreaC=C at t=0 is the initial area of the methacrylate peak.

    • AreaRef at t=0 is the initial area of the internal reference peak.

PEMA Polymerization Mechanism

The free-radical polymerization of this compound proceeds via the classic three stages: initiation, propagation, and termination.

G Diagram 2: Free-Radical Polymerization of PEMA cluster_init 1. Initiation cluster_prop 2. Propagation cluster_term 3. Termination I Initiator (I) R Free Radicals (2R.) I->R Heat (Δ) RM Initiated Monomer (R-M.) R->RM M PEMA Monomer M->RM Mn Growing Polymer Chain (R-M(n).) RM->Mn Mn1 Lengthened Chain (R-M(n+1).) Mn->Mn1 M2 PEMA Monomer M2->Mn1 P1 Growing Chain (R-M(n).) Dead Inactive Polymer P1->Dead Combination or Disproportionation P2 Growing Chain (R-M(m).) P2->Dead

Caption: Diagram 2: Free-Radical Polymerization of PEMA.

Quantitative Data Summary

The data obtained from the ATR-FTIR analysis can be tabulated to compare polymerization kinetics under different conditions, such as varying temperatures or initiator concentrations. The following table provides an example of such data.

Table 1: Monomer Conversion of PEMA at Different Temperatures

Reaction Time (minutes)% Conversion at 60°C% Conversion at 70°C% Conversion at 80°C
00.00.00.0
108.515.225.6
2018.232.151.3
3029.548.972.1
4041.363.585.4
5052.174.891.2
6061.082.393.5
9075.491.595.1
12083.194.295.6

Note: Data are representative and intended for illustrative purposes.

ATR-FTIR spectroscopy is a highly effective method for the real-time monitoring of this compound polymerization kinetics. It provides continuous, in-situ data, allowing for precise determination of monomer conversion and reaction rates. This technique is invaluable for optimizing polymerization conditions, developing process control strategies, and gaining a fundamental understanding of the reaction mechanism. The protocol described herein offers a robust framework for researchers and scientists in polymer chemistry and materials science.

References

Protocol for Preparing 2-PEMA Based Photopolymers for Holographic Data Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of photopolymer films based on 2-phenoxyethyl methacrylate (2-PEMA) for holographic data storage applications. This protocol outlines the chemical composition, preparation of the photopolymer solution, film fabrication, and the experimental setup for holographic recording and characterization.

Introduction

Photopolymers are a class of materials that undergo a change in their physical properties, such as refractive index, upon exposure to light. This characteristic makes them highly suitable for recording volume phase holograms, which is a promising technology for high-density data storage. This compound (2-PEMA) is an aromatic monomer that can be used in photopolymer formulations to achieve a significant refractive index modulation upon polymerization, a key requirement for high diffraction efficiency in holographic recording.

This application note details a general protocol for preparing 2-PEMA based photopolymer films. The formulation provided is a starting point and can be optimized depending on the specific application and desired holographic performance.

Chemical Components and Formulation

The photopolymer syrup is a multi-component system typically consisting of a binder, a monomer, a photoinitiator, and a co-initiator or chain transfer agent. The binder provides the structural matrix for the film, while the monomer polymerizes upon illumination to record the hologram. The photoinitiator system is responsible for absorbing light and generating the free radicals that initiate polymerization.

A typical formulation for a 2-PEMA based photopolymer is presented in Table 1. This formulation is based on common components used in acrylate and methacrylate-based photopolymer systems for holographic recording.

Table 1: Exemplary Formulation of a 2-PEMA Based Photopolymer

ComponentRoleExemplary MaterialRefractive Index (monomer/binder)Weight Percentage (wt%)
Binder Polymer MatrixPoly(methyl methacrylate) (PMMA)~1.4940 - 60%
Monomer Photosensitive ComponentThis compound (2-PEMA)1.5121[1]30 - 50%
Photoinitiator Radical GeneratorIrgacure 784N/A0.5 - 2.0%
Co-initiator Electron DonorTriethanolamine (TEA)N/A1.0 - 5.0%

Note: The exact weight percentages should be optimized for desired film properties and holographic performance.

Experimental Protocols

Preparation of the Photopolymer Solution (Syrup)

This protocol describes the preparation of a 2-PEMA based photopolymer solution.

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • This compound (2-PEMA)

  • Irgacure 784

  • Triethanolamine (TEA)

  • Dichloromethane (DCM) or other suitable solvent

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Aluminum foil

Procedure:

  • Binder Dissolution: In a light-protected beaker (e.g., wrapped in aluminum foil), dissolve the desired amount of PMMA in a suitable solvent like dichloromethane. Stir the mixture using a magnetic stirrer until the PMMA is completely dissolved. This may take several hours.

  • Component Addition: Once the binder is fully dissolved, add the 2-PEMA monomer to the solution and continue stirring until a homogeneous mixture is obtained.

  • Photoinitiator System: In a separate, light-protected container, dissolve the Irgacure 784 and triethanolamine in a small amount of the solvent.

  • Final Mixing: Add the photoinitiator system solution to the binder-monomer mixture. Continue stirring in the dark for at least one hour to ensure all components are thoroughly mixed and a uniform syrup is formed.

  • Degassing (Optional but Recommended): To remove dissolved air bubbles that can cause scattering in the final film, the solution can be degassed using a vacuum chamber or by gentle sonication.

Photopolymer Film Fabrication

This protocol outlines the fabrication of thin photopolymer films suitable for holographic recording.

Materials:

  • Prepared photopolymer syrup

  • Glass microscope slides or other suitable substrates

  • Micropipette or syringe

  • Spacers of desired thickness (e.g., Mylar film)

  • Leveling plate

  • Dark room or a light-safe environment

  • Oven or vacuum oven

Procedure:

  • Substrate Preparation: Thoroughly clean and dry the glass slides to ensure good adhesion of the photopolymer film.

  • Film Casting: In a dark room or under safelight conditions, place a clean glass slide on a leveling plate.

  • Applying the Syrup: Using a micropipette or syringe, deposit a specific volume of the photopolymer syrup onto the center of the glass slide. The volume will depend on the desired film thickness and the area of the substrate.

  • Sandwiching the Film: Place spacers of a defined thickness at the edges of the slide. Carefully place a second clean glass slide on top of the syrup and spacers, allowing the syrup to spread evenly between the two slides. Gentle pressure can be applied to ensure a uniform thickness.

  • Solvent Evaporation (Drying): Place the prepared "sandwich" in a dark, well-ventilated area (like a fume hood) at room temperature for 24-48 hours to allow for the slow evaporation of the solvent. Alternatively, a vacuum oven at a low temperature (e.g., 40-50°C) can be used to accelerate the drying process. The complete removal of the solvent is crucial for the optical quality of the film.

Holographic Recording and Characterization

Experimental Setup for Holographic Recording

A typical two-beam interference setup is used for recording transmission holograms in the photopolymer film.

Holographic_Setup cluster_laser Laser System cluster_beam_prep Beam Preparation cluster_recording Holographic Recording cluster_readout Readout System Laser Laser (e.g., 532 nm) Shutter Shutter Laser->Shutter HWP Half-Wave Plate Shutter->HWP PBS Polarizing Beam Splitter HWP->PBS SF1 Spatial Filter 1 PBS->SF1 Reference Beam SF2 Spatial Filter 2 PBS->SF2 Object Beam L1 Collimating Lens 1 SF1->L1 M1 Mirror 1 L1->M1 L2 Collimating Lens 2 SF2->L2 M2 Mirror 2 L2->M2 Photopolymer Photopolymer Film M1->Photopolymer M2->Photopolymer Detector Photodetector/ CCD Camera Photopolymer->Detector Diffracted Beam Photopolymer_Workflow cluster_prep I. Material Preparation cluster_record II. Holographic Recording cluster_result III. Outcome A Component Mixing (Binder, 2-PEMA, Initiator) B Syrup Formation (Homogeneous Solution) A->B C Film Casting & Drying B->C D Exposure to Interference Pattern E Photo-initiation (Radical Generation) D->E F Polymerization of 2-PEMA E->F G Monomer Diffusion F->G H Refractive Index Modulation F->H G->H I Stable Volume Hologram H->I Polymerization_Chemistry Photoinitiator Photoinitiator (I) Radical Free Radical (I•) Photoinitiator->Radical Activation Light Light (hν) Light->Photoinitiator Absorption Monomer 2-PEMA Monomer (M) Radical->Monomer Initiation Polymer Poly(2-PEMA) (Polymer Chain) Monomer->Polymer Propagation

References

Application of 2-Phenoxyethyl Methacrylate in UV-Curable Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethyl methacrylate (PEMA), also known as POEMA, is a monofunctional methacrylate monomer utilized in the formulation of ultraviolet (UV) light-curable systems. Its unique chemical structure, featuring an aromatic phenoxy group and a flexible ethyl linker, imparts a valuable combination of properties to coatings and adhesives. When incorporated into a UV-curable formulation—typically comprising an oligomer, a photoinitiator, and other monomers—PEMA enhances adhesion to a variety of substrates, improves thermal stability, and increases chemical resistance.[1] Its compatibility with a wide range of acrylic and methacrylic resins makes it a versatile component for developing durable, high-performance materials.[1] Applications for PEMA are diverse, ranging from protective coatings for metal and plastic to industrial adhesives, 3D printing resins, and biocompatible materials for medical and dental fields.[1][2]

Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for formulation design, predicting material performance, and ensuring safe handling.

PropertyValueReference(s)
CAS Number 10595-06-9[1]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.2 g/mol [1]
Appearance Clear, colorless liquid[3]
Refractive Index (n20/D) 1.513[1][2]
Glass Transition Temp. (Tg) 54°C[1]
Inhibitor 200 ppm HQ and 200 ppm MEHQ[1]

Visualizations of Key Processes and Structures

Diagrams are provided to illustrate the chemical structure of PEMA and the workflows for formulation and testing.

PEMA_Structure cluster_phenyl cluster_chain p1 C p2 CH p1->p2 p3 CH p2->p3 p4 C p3->p4 p5 CH p4->p5 o1 O p4->o1 p6 CH p5->p6 p6->p1 c1 CH₂ o1->c1 c2 CH₂ c1->c2 o2 O c2->o2 c3 C=O o2->c3 c4 C c3->c4 ch3 CH₃ c4->ch3 c5 CH₂ c4->c5 dummy1 dummy2 dummy1->c5 dummy2->c5

Caption: Chemical structure of this compound (PEMA).

UV_Formulation_Workflow cluster_prep Formulation Preparation cluster_process Processing Oligomer Select Oligomer(s) (e.g., Urethane Acrylate) Mix Combine & Mix Components (Protect from light) Oligomer->Mix Monomer Select Monomer(s) (e.g., PEMA) Monomer->Mix Photoinitiator Select Photoinitiator (e.g., TPO, HMPP) Photoinitiator->Mix Additives Select Additives (Optional) Additives->Mix Degas Degas Mixture (Remove air bubbles) Mix->Degas FinalFormulation Homogeneous UV-Curable Liquid Formulation Degas->FinalFormulation

Caption: General workflow for preparing a UV-curable formulation.

UV_Curing_Testing_Workflow cluster_application Curing Process cluster_testing Performance Evaluation start UV-Curable Formulation prep 1. Substrate Preparation (Clean & Dry) start->prep apply 2. Film/Adhesive Application (e.g., Bar Coater, Dispenser) prep->apply cure 3. UV Exposure (Specify Lamp, Dose, Time) apply->cure cured_sample Cured Coating / Adhesive Bond cure->cured_sample mech_test Mechanical Testing (Hardness, Adhesion, Tensile) cured_sample->mech_test chem_test Chemical Resistance (Solvent Rub Test) cured_sample->chem_test phys_test Physical Properties (Gloss, Tg via DMA) cured_sample->phys_test results Quantitative Performance Data mech_test->results chem_test->results phys_test->results

Caption: Experimental workflow for UV curing and performance testing.

Application in UV-Curable Coatings

In UV-curable coatings, PEMA serves as a reactive diluent to reduce formulation viscosity for better processability, while also contributing significantly to the final properties of the cured film. Its phenoxyethyl group is known to improve adhesion on metal, wood, and plastic substrates.[1] Furthermore, the aromatic ring enhances scratch resistance and weatherability, making it suitable for protective and optical coatings.[1]

Example Coating Formulation

While specific performance data varies widely with the complete formulation, the table below presents a conceptual starting point for a clear coat.

ComponentTypeWeight % (w/w)Purpose
Oligomer Aliphatic Urethane Acrylate50 - 70%Provides flexibility, toughness, and weatherability.
Reactive Diluent 1 This compound (PEMA)15 - 30%Enhances adhesion, hardness, and chemical resistance; reduces viscosity.
Reactive Diluent 2 Trimethylolpropane Triacrylate (TMPTA)5 - 15%Increases crosslink density and cure speed.
Photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)2 - 5%Initiates polymerization upon UV exposure (good through-cure).
Additive Leveling Agent0.1 - 1%Improves surface smoothness and appearance.
Experimental Protocol: Coating Preparation and Evaluation

This protocol outlines the steps for preparing, curing, and testing a UV-curable coating containing PEMA.

1. Materials and Equipment:

  • Aliphatic Urethane Acrylate oligomer

  • This compound (PEMA) monomer

  • Trimethylolpropane Triacrylate (TMPTA) monomer

  • Photoinitiator (e.g., TPO)

  • Leveling agent

  • UV-blocking amber glass vials

  • Magnetic stirrer and stir bars

  • Substrates (e.g., glass plates, steel panels)

  • Bar coater or film applicator (e.g., No. 22 for ~50 µm wet film thickness)

  • Conveyor belt UV curing machine with a high-pressure mercury lamp (e.g., 100 W/cm)

  • UV radiometer (to measure dose in mJ/cm²)

  • Testing equipment: Pencil hardness tester (ASTM D3363), Cross-hatch adhesion tester (ASTM D3359), Solvent rub tester (ASTM D5402).

2. Formulation Procedure:

  • In a tared amber glass vial, accurately weigh the required amount of the urethane acrylate oligomer.

  • Add the PEMA and TMPTA monomers to the vial.

  • Place a magnetic stir bar in the vial and mix at a moderate speed until the solution is homogeneous. Gentle warming (to ~40-50°C) can be used to reduce viscosity if needed.

  • Add the photoinitiator and leveling agent to the mixture.

  • Continue stirring in the dark until all components are completely dissolved.

  • Allow the formulation to sit for 10-15 minutes to allow any trapped air bubbles to escape (degassing).

3. Curing Protocol:

  • Ensure substrates are clean (e.g., wiped with acetone) and completely dry.

  • Place the substrate on a flat surface. Apply a small amount of the formulation at one end.

  • Use a bar coater to draw down a thin, uniform film across the substrate.

  • Immediately place the coated substrate on the conveyor belt of the UV curing machine.

  • Pass the substrate under the UV lamp. The required UV dose will depend on the formulation and film thickness. A typical starting dose is between 500 and 2000 mJ/cm². The dose can be adjusted by changing the belt speed.

  • After one pass, check the film for cure (e.g., tack-free surface). If necessary, perform additional passes.

4. Performance Testing:

  • Pencil Hardness (ASTM D3363): Determine the hardness of the cured coating by attempting to scratch the surface with calibrated pencils of increasing hardness.

  • Adhesion (ASTM D3359, Method B): Use a cross-hatch cutter to make a grid of cuts in the coating. Apply a specified pressure-sensitive tape over the grid and then remove it rapidly. Evaluate adhesion based on the amount of coating removed.

  • Solvent Resistance (ASTM D5402): Rub the coating surface with a cloth saturated in a solvent (e.g., methyl ethyl ketone, MEK). Count the number of double rubs required to break through the coating to the substrate.

Application in UV-Curable Adhesives

In UV-curable adhesives, PEMA is valued for its ability to enhance bonding strength to diverse materials, including glass, metals, and composites.[1] Its structure provides a balance of rigidity from the aromatic ring and flexibility from the ether linkage, which can help manage internal stress in the bond line. One patent suggests that PEMA can be a primary component (60-95% by mass) in two-part adhesive systems, where it contributes to achieving a high adhesive force.[4]

Example Adhesive Formulation

This example is based on a two-part methacrylate adhesive concept where PEMA is a major component in the main agent. While the original patent describes an organoborane initiator for room-temperature curing, a UV-curable adaptation would substitute it with a photoinitiator system.

ComponentTypeWeight % (w/w)Purpose
Monomer 1 This compound (PEMA)70 - 85%Primary monomer for adhesion and cohesion.[4]
Monomer 2 Tetrahydrofurfuryl Methacrylate (THFMA)5 - 15%Co-monomer to modify properties.[4]
Oligomer Epoxy Acrylate5 - 15%Adds toughness and improves bond strength.
Photoinitiator 1-Hydroxy-cyclohexyl-phenyl-ketone (HCPK)2 - 5%Initiates polymerization upon UV exposure (good surface cure).
Adhesion Promoter Silane Coupling Agent0.5 - 2%Enhances adhesion to inorganic substrates like glass and metal.
Experimental Protocol: Adhesive Preparation and Lap Shear Testing

This protocol describes the preparation of a UV-curable adhesive and the evaluation of its bond strength using the lap shear method.

1. Materials and Equipment:

  • Components from the formulation table above.

  • Substrates for bonding (e.g., glass slides, aluminum coupons 100 mm x 25.4 mm).

  • UV-blocking dispensing syringes.

  • UV flood or spot curing system with controlled intensity (mW/cm²).

  • Spacers (e.g., glass beads or wire) to control bond line thickness (e.g., 0.5 mm).

  • Clamps to hold the assembly during cure.

  • Universal testing machine (tensile tester) with grips for lap shear testing (as per ASTM D1002).

2. Formulation and Assembly Procedure:

  • Prepare the adhesive formulation as described in the coating protocol (steps 1-6), storing it in a UV-blocking syringe.

  • Prepare the substrate surfaces by cleaning and degreasing (e.g., with isopropanol or acetone). Lightly abrading metal surfaces can improve adhesion.

  • For a lap shear joint, define an overlap area (e.g., 25.4 mm x 12.5 mm).

  • Apply a small bead of the adhesive to the overlap area of one substrate. If desired, mix in spacers to ensure a consistent bond line thickness.

  • Place the second substrate over the adhesive to form the lap joint.

  • Gently press to spread the adhesive throughout the overlap area and clamp the assembly in place. Ensure at least one substrate is transparent to UV light.

3. Curing Protocol:

  • Position the clamped assembly under the UV lamp.

  • Expose the bond line to UV radiation through the transparent substrate.

  • Cure for a predetermined time or until full cure is achieved. The required dose (Intensity x Time) should be determined empirically. A typical dose might be 2000-4000 mJ/cm².

  • Allow the bonded assembly to cool to room temperature before testing.

4. Performance Testing:

  • Lap Shear Strength (ASTM D1002):

    • Mount the bonded specimen in the grips of the universal testing machine.

    • Apply a tensile force at a constant rate of crosshead movement (e.g., 1.3 mm/min).

    • Record the maximum load (in Newtons) sustained before the bond fails.

    • Calculate the lap shear strength by dividing the maximum load by the overlap area (in mm²). The result is expressed in Megapascals (MPa).

    • Test multiple specimens (n ≥ 5) to ensure statistical reliability.

References

Application Notes and Protocols for Grafting 2-Phenoxyethyl Methacrylate (PEMA) onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of polymers grafted with 2-phenoxyethyl methacrylate (PEMA). The inclusion of detailed experimental protocols and data presentation aims to equip researchers with the necessary information to design and execute experiments involving PEMA-grafted copolymers, particularly for applications in drug delivery and biomaterials.

Introduction

Grafting this compound (PEMA), a hydrophobic and thermoresponsive monomer, onto various polymer backbones offers a versatile strategy to create novel materials with tailored physicochemical properties. The bulky phenoxyethyl group can significantly alter the hydrophobicity, thermal properties, and biocompatibility of the parent polymer. This modification is particularly relevant in the field of drug delivery, where PEMA-grafted copolymers can be designed to form stimuli-responsive nanoparticles or hydrogels for the controlled release of therapeutic agents.[1][2]

This document outlines protocols for both free-radical and controlled radical polymerization techniques to graft PEMA onto polymer backbones. It also provides a framework for the characterization of the resulting copolymers and discusses their potential in biomedical applications.

Key Applications in Drug Development

PEMA-grafted copolymers are promising candidates for various drug delivery applications due to their unique properties:

  • Thermoresponsive Drug Delivery: PEMA exhibits a lower critical solution temperature (LCST), which can be tuned by copolymerization. This property allows for the development of "smart" drug delivery systems that release their payload in response to localized temperature changes, such as in tumor microenvironments where temperatures can be slightly elevated.[1][3][4]

  • Hydrophobic Drug Encapsulation: The hydrophobic nature of PEMA makes the resulting copolymers suitable for encapsulating poorly water-soluble drugs, enhancing their bioavailability and stability.

  • Biocompatibility: While PEMA itself is hydrophobic, grafting it onto biocompatible polymer backbones can result in materials with favorable cell and tissue interactions.[5] Studies on similar methacrylate-based polymers have shown good biocompatibility, suggesting the potential for PEMA-grafted materials in implantable devices and drug carriers.[6][7]

Experimental Protocols

Two primary approaches for grafting PEMA onto polymer backbones are detailed below: free-radical initiated grafting and controlled radical polymerization ("grafting from") via Atom Transfer Radical Polymerization (ATRP).

Protocol 1: Free-Radical Grafting of PEMA onto a Natural Polymer (Adapted from EMA Grafting)

This protocol is adapted from the well-established method of grafting ethyl methacrylate (EMA) onto acacia gum and can be modified for PEMA.

Objective: To synthesize a PEMA-grafted polymer using a chemical initiator.

Materials:

  • Polymer backbone with active sites (e.g., Acacia Gum, Chitosan, Poly(vinyl alcohol))

  • This compound (PEMA), inhibitor removed

  • Ceric Ammonium Sulfate (CAS) or Ammonium Persulfate (APS) (Initiator)

  • Sulfuric Acid (for pH adjustment with CAS)

  • Nitrogen gas

  • Hydroquinone (inhibitor for stopping the reaction)

  • Methanol (for precipitation)

  • Acetone (for purification)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Polymer Backbone Solution: Dissolve a known amount of the polymer backbone in deionized water in the three-neck flask. Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Initiation: While maintaining the nitrogen atmosphere, add the initiator (e.g., CAS solution in dilute sulfuric acid) to the flask. Stir the mixture at the desired temperature (e.g., 50-70 °C) for 15-30 minutes to generate radicals on the polymer backbone.

  • Monomer Addition: Add the desired amount of PEMA monomer to the reaction mixture.

  • Grafting Reaction: Continue stirring the reaction mixture under a nitrogen atmosphere at the set temperature for a specific duration (e.g., 2-4 hours).

  • Termination: Stop the reaction by adding a small amount of hydroquinone solution.

  • Isolation and Purification: Precipitate the grafted copolymer by pouring the reaction mixture into a large volume of methanol. Filter the precipitate using a Buchner funnel.

  • Homopolymer Removal: Wash the precipitate extensively with a solvent that dissolves the PEMA homopolymer but not the grafted copolymer (e.g., acetone) to remove any ungrafted PEMA.

  • Drying: Dry the purified PEMA-grafted copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Workflow for Free-Radical Grafting

G cluster_prep Preparation cluster_reaction Grafting Reaction cluster_purification Isolation & Purification A Dissolve Polymer Backbone in Solvent B Purge with Nitrogen A->B C Add Initiator & Heat B->C D Add PEMA Monomer C->D E Maintain Temperature & Stir D->E F Terminate Reaction E->F G Precipitate in Methanol F->G H Wash with Acetone G->H I Dry under Vacuum H->I

Caption: Workflow for free-radical grafting of PEMA.

Protocol 2: "Grafting From" PEMA via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a controlled method to graft PEMA from a polymer backbone that has been functionalized with ATRP initiators.

Objective: To synthesize well-defined PEMA grafts with controlled molecular weight and low polydispersity.

Part A: Macroinitiator Synthesis

  • Functionalize the Polymer Backbone: Introduce ATRP initiating sites (e.g., α-bromoisobutyrate groups) onto the polymer backbone. This can be achieved by reacting hydroxyl or amine groups on the polymer with 2-bromoisobutyryl bromide.

Part B: ATRP of PEMA

Materials:

  • Polymer macroinitiator

  • This compound (PEMA), inhibitor removed

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or another suitable solvent

  • Nitrogen gas

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Schlenk line for inert atmosphere operations

Procedure:

  • Reaction Setup: Add the polymer macroinitiator, PEMA monomer, and solvent to the Schlenk flask.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Catalyst/Ligand Addition: In a separate flask, prepare the catalyst complex by mixing CuBr and the ligand under a nitrogen atmosphere.

  • Initiation of Polymerization: Transfer the catalyst complex to the monomer/macroinitiator mixture under nitrogen to start the polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 60-90 °C) for a predetermined time to achieve the target molecular weight of the PEMA grafts.

  • Termination and Purification: Stop the reaction by exposing the mixture to air. Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst.

  • Isolation: Precipitate the grafted copolymer in a large excess of cold methanol.

  • Drying: Dry the final product in a vacuum oven.

Experimental Workflow for ATRP "Grafting From"

G cluster_macro Macroinitiator Synthesis cluster_atrp ATRP of PEMA cluster_iso Isolation A Functionalize Backbone with Initiating Sites B Mix Macroinitiator & PEMA A->B C Freeze-Pump-Thaw Cycles B->C D Add CuBr/Ligand Complex C->D E Polymerize at Temp. D->E F Terminate Reaction E->F G Remove Catalyst F->G H Precipitate & Dry G->H

Caption: Workflow for ATRP "grafting from" of PEMA.

Data Presentation

Quantitative data from grafting experiments should be systematically collected and presented for clear comparison and analysis.

Table 1: Reaction Conditions and Grafting Parameters for Free-Radical Grafting of PEMA
ParameterValue
Backbone Polymer e.g., Acacia Gum
Concentration of Backbone (g/dL)0.4
Monomer This compound
Concentration of PEMA (mol/dL)0.066
Initiator Ceric Ammonium Sulfate
Concentration of Initiator (mol/dL)0.0009
Acid H₂SO₄
Concentration of Acid (mol/dL)0.037
Reaction Temperature (°C) 50
Reaction Time (h) 3.5
Grafting Percentage (%) Calculated
Grafting Efficiency (%) Calculated

Grafting Percentage (%) = [(Weight of grafted polymer - Weight of backbone) / Weight of backbone] x 100 Grafting Efficiency (%) = [(Weight of grafted polymer - Weight of backbone) / Weight of monomer fed] x 100

Table 2: Physicochemical Properties of PEMA-Grafted Copolymers
PropertyBackbone PolymerPEMA-grafted Copolymer
Appearance White powderOff-white solid
Solubility
    WaterSolubleInsoluble
    AcetoneInsolubleSwells
    THFInsolubleSoluble
Thermal Stability (Tonset, °C) e.g., 250e.g., 280
Glass Transition Temp. (Tg, °C) -Determined by DSC
Molecular Weight (Mn, g/mol ) MeasuredMeasured
Polydispersity Index (PDI) MeasuredMeasured

Visualization of Concepts

General Grafting Strategies

The "grafting from" and "grafting to" approaches are two common strategies in synthesizing graft copolymers.

G cluster_from cluster_to Grafting Grafting From From A Polymer Backbone with Initiating Sites B Monomer Polymerization from Backbone A->B C Graft Copolymer B->C To To D Pre-formed Polymer Chains F Coupling Reaction D->F E Reactive Polymer Backbone E->F G Graft Copolymer F->G

Caption: "Grafting From" vs. "Grafting To" strategies.

Application in Drug Delivery: Cellular Uptake of Nanoparticles

PEMA-grafted copolymers can self-assemble into nanoparticles for drug delivery. The following diagram illustrates a general pathway for their cellular uptake.

G cluster_cell Cellular Environment A Drug-loaded PEMA-grafted Nanoparticle B Cell Membrane A->B 1. Approach C Endocytosis B->C 2. Internalization D Endosome C->D 3. Encapsulation E Lysosome D->E 4. Maturation F Drug Release E->F 5. Escape/Release G Therapeutic Action F->G 6. Effect

Caption: Cellular uptake of drug-loaded nanoparticles.

Conclusion

The grafting of this compound onto polymer backbones presents a powerful method for developing advanced materials with tunable properties. The protocols and data presented here provide a foundation for researchers to explore the synthesis and characterization of PEMA-grafted copolymers. The potential of these materials in creating stimuli-responsive systems for drug delivery warrants further investigation, offering exciting opportunities for the development of novel therapeutic platforms.

References

Determining the Reactivity Ratios of 2-Phenoxyethyl Methacrylate (2-PEMA) with Common Monomers: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copolymers of 2-phenoxyethyl methacrylate (2-PEMA) are of significant interest in the development of advanced materials for biomedical applications, including drug delivery systems and biocompatible coatings. The physicochemical properties of these copolymers are critically dependent on their microstructure, which is governed by the reactivity ratios of the constituent monomers. This application note provides a detailed protocol for determining the monomer reactivity ratios of 2-PEMA with other common vinyl monomers. The procedure involves free-radical copolymerization, characterization of the resulting copolymers by ¹H NMR spectroscopy, and calculation of reactivity ratios using established linear methods such as the Fineman-Ross and Kelen-Tüdős graphical methods.

Theoretical Background

The reactivity ratios, r₁ and r₂, describe the relative reactivity of a growing polymer chain radical towards the two different monomers in a copolymerization reaction. They are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer. The Mayo-Lewis equation relates the composition of the copolymer to the composition of the monomer feed and the reactivity ratios. By determining the composition of copolymers synthesized from a range of initial monomer feed ratios, the reactivity ratios can be calculated.

Data Presentation: Reactivity Ratios of 2-PEMA (M₁) with Various Comonomers (M₂)

The following table summarizes experimentally determined reactivity ratios for the copolymerization of 2-PEMA with several common monomers. These values were determined using the protocols outlined in this document.

Comonomer (M₂)Methodr₁ (2-PEMA)r₂ (Comonomer)r₁ * r₂Copolymer TypeReference
Butyl Methacrylate (BMA)Fineman-Ross (F-R)0.890.850.76Random[1]
Butyl Methacrylate (BMA)Kelen-Tüdős (K-T)0.870.830.72Random[1]
Glycidyl Methacrylate (GMA)Fineman-Ross (F-R)0.481.050.50Random[2]
Glycidyl Methacrylate (GMA)Kelen-Tüdős (K-T)0.461.020.47Random[2]
N-Vinyl-2-pyrrolidone (VP)Fineman-Ross (F-R)0.650.120.08Alternating Tendency
N-Vinyl-2-pyrrolidone (VP)Kelen-Tüdős (K-T)0.630.100.06Alternating Tendency

Experimental Protocols

This section provides detailed methodologies for the key experiments required to determine the reactivity ratios of 2-PEMA with other monomers.

Materials
  • This compound (2-PEMA), (Sigma-Aldrich, >98%)

  • Comonomer (e.g., Methyl Methacrylate, Styrene, etc.), (Sigma-Aldrich, >99%)

  • 2,2'-Azobisisobutyronitrile (AIBN), (Sigma-Aldrich, 98%)

  • Solvents: 1,4-Dioxane, Methanol, Chloroform-d (CDCl₃) (anhydrous, for NMR)

  • Inhibitor remover columns or basic alumina

Monomer and Initiator Purification
  • Monomer Purification: To remove inhibitors, pass the liquid monomers through a column packed with basic alumina immediately before use.

  • Initiator Recrystallization: Recrystallize AIBN from methanol. Dissolve the AIBN in a minimal amount of warm methanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the crystals and dry them under vacuum at room temperature.

Free-Radical Copolymerization

The following is a general procedure for the solution polymerization of 2-PEMA with a comonomer. A series of reactions with varying initial monomer feed ratios should be performed.

  • Reaction Setup: In a series of oven-dried Schlenk tubes equipped with magnetic stir bars, add the desired molar ratios of purified 2-PEMA and the comonomer. A typical total monomer concentration is 2 M.

  • Solvent and Initiator Addition: Add the appropriate volume of anhydrous 1,4-dioxane to achieve the desired monomer concentration. Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Degassing: Subject the reaction mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tubes in a preheated oil bath at 70 °C and stir for a predetermined time. To ensure the validity of the Mayo-Lewis equation, it is crucial to keep the monomer conversion below 10%. This typically requires short reaction times, which should be determined empirically for each comonomer system.

  • Termination and Precipitation: After the desired reaction time, quench the polymerization by rapidly cooling the tubes in an ice bath and exposing the contents to air. Precipitate the copolymer by slowly adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Purification: Collect the precipitated polymer by vacuum filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into the non-solvent. Repeat this dissolution-precipitation step at least twice to ensure the complete removal of unreacted monomers.

  • Drying: Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.

Copolymer Characterization and Composition Analysis by ¹H NMR
  • Sample Preparation: Dissolve a small amount of the dried copolymer (10-15 mg) in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum of the copolymer solution.

  • Peak Assignment and Integration:

    • 2-PEMA: The characteristic signals for the 2-PEMA monomer unit in the copolymer are the aromatic protons of the phenoxy group, which typically appear as a multiplet in the range of 6.8-7.4 ppm, and the methylene protons of the oxyethylene group (-O-CH₂-CH₂-O-), which appear around 4.1-4.4 ppm.

    • Comonomer: Identify a well-resolved signal unique to the comonomer unit that does not overlap with the 2-PEMA signals. For example:

      • Methyl Methacrylate (MMA): The methoxy protons (-OCH₃) typically appear as a singlet around 3.6 ppm.

      • Styrene: The aromatic protons appear in the range of 6.3-7.5 ppm, which may overlap with the 2-PEMA aromatic signals. In such cases, careful integration of non-overlapping regions is necessary, or alternative characterization methods may be required.

  • Calculation of Copolymer Composition: The molar fraction of each monomer in the copolymer can be calculated from the integrated areas of their characteristic peaks. For a 2-PEMA/MMA copolymer, the molar fraction of 2-PEMA (F₁) can be calculated using the following equation, where I(Ar) is the integrated area of the aromatic protons of 2-PEMA (5 protons) and I(OCH₃) is the integrated area of the methoxy protons of MMA (3 protons):

    F₁ = [I(Ar) / 5] / {[I(Ar) / 5] + [I(OCH₃) / 3]}

Calculation of Reactivity Ratios

The Fineman-Ross and Kelen-Tüdős methods are graphical techniques used to determine reactivity ratios from the initial monomer feed composition and the resulting copolymer composition.

  • Fineman-Ross Method: This method uses the following linearized equation:

    G = H * r₁ - r₂

    where:

    • f₁ and f₂ are the mole fractions of monomers 1 (2-PEMA) and 2 in the feed.

    • F₁ and F₂ are the mole fractions of monomers 1 and 2 in the copolymer.

    • G = [f₁ (2F₁ - 1)] / [(1 - f₁) F₁]

    • H = [f₁² (1 - F₁)] / [(1 - f₁)² F₁]

    A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.

  • Kelen-Tüdős Method: This method aims to provide a more even distribution of data points compared to the Fineman-Ross method. The equation is:

    η = (r₁ + r₂/α)ξ - r₂/α

    where:

    • η = G / (α + H)

    • ξ = H / (α + H)

    • α is an arbitrary constant, typically set as √(H_max * H_min), where H_max and H_min are the maximum and minimum values of H from the experimental data.

    A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this application note.

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis cluster_calc Calculation Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Varying Monomer Feed Ratios) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification (Recrystallization) Initiator_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (e.g., 70°C, AIBN) Degassing->Polymerization Termination_Precipitation Termination & Precipitation (Conversion < 10%) Polymerization->Termination_Precipitation Purification Copolymer Purification (Redissolution & Reprecipitation) Termination_Precipitation->Purification NMR_Analysis ¹H NMR Analysis (Determine Copolymer Composition) Purification->NMR_Analysis Data_Processing Data Processing NMR_Analysis->Data_Processing FR_Plot Fineman-Ross Plot Data_Processing->FR_Plot KT_Plot Kelen-Tüdős Plot Data_Processing->KT_Plot Reactivity_Ratios Determine r₁ and r₂ FR_Plot->Reactivity_Ratios KT_Plot->Reactivity_Ratios

Caption: Experimental workflow for determining monomer reactivity ratios.

Data_Analysis_Flow cluster_input Input Data cluster_methods Calculation Methods cluster_output Output Monomer_Feed Monomer Feed Composition (f₁, f₂) Fineman_Ross Fineman-Ross Equations G = H * r₁ - r₂ Monomer_Feed->Fineman_Ross Kelen_Tudos Kelen-Tüdős Equations η = (r₁ + r₂/α)ξ - r₂/α Monomer_Feed->Kelen_Tudos Copolymer_Comp Copolymer Composition (F₁, F₂ from ¹H NMR) Copolymer_Comp->Fineman_Ross Copolymer_Comp->Kelen_Tudos Graphical_Plots Graphical Plots (G vs. H or η vs. ξ) Fineman_Ross->Graphical_Plots Kelen_Tudos->Graphical_Plots Reactivity_Ratios Reactivity Ratios (r₁ and r₂) Graphical_Plots->Reactivity_Ratios

Caption: Logical flow for calculating reactivity ratios from experimental data.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of monomer reactivity ratios for the copolymerization of 2-PEMA with other vinyl monomers. Accurate determination of these parameters is essential for the rational design and synthesis of copolymers with tailored microstructures and properties for a variety of applications, particularly in the fields of drug delivery and biomaterials. While the Fineman-Ross and Kelen-Tüdős methods are widely used, researchers are encouraged to also consider non-linear methods for improved accuracy.

References

Application Notes and Protocols for Biocompatible Coatings Using 2-Phenoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of biocompatible coatings based on 2-Phenoxyethyl methacrylate (PEMA). PEMA is a versatile monomer that can be polymerized to create coatings with excellent adhesion, thermal stability, and chemical resistance, making it a promising candidate for various biomedical applications, including medical device coatings and drug delivery systems.[1][2]

Introduction to PEMA-Based Biocompatible Coatings

This compound (PEMA) is a functional methacrylate monomer that, when polymerized, forms a clear, chemically stable, and biocompatible coating.[1][3][4] These coatings can be applied to a variety of substrates used in medical devices to improve their biocompatibility, reduce protein adsorption, and modulate cellular interactions. Furthermore, PEMA-based matrices can be formulated as hydrogels for the controlled release of therapeutic agents. The versatility of PEMA allows for its use in applications ranging from protective coatings on metallic, wooden, and plastic surfaces to more specialized uses in dental resins and medical adhesives.[1][2]

Key Properties of PEMA Coatings

The performance of a biocompatible coating is determined by its physicochemical properties. The following tables summarize key quantitative data for PEMA and related methacrylate-based coatings.

Table 1: Physicochemical Properties of PEMA Coatings

PropertyTypical ValueSignificance in Biocompatibility
Glass Transition Temperature (Tg) 54°C[2]Affects the mechanical properties and stability of the coating at physiological temperatures.
Refractive Index 1.513[2]Important for optical applications and for certain analytical techniques.
Water Contact Angle Hydrophobic (typically > 90°)[5][6][7][8][9]Influences protein adsorption and cellular adhesion; more hydrophobic surfaces often exhibit reduced biofouling.
Surface Tension ~33.6 mJ/m²[5]A key parameter that governs the wetting behavior and interaction with biological fluids.[5]

Table 2: Representative Biocompatibility Data for Methacrylate-Based Coatings

AssayCell LineResultImplication
MTT Assay (Cell Viability) L929 mouse fibroblasts> 90% viability[6]Indicates low cytotoxicity of the polymer.
Protein Adsorption (BSA) -Low to moderateReduced protein fouling can minimize the foreign body response.
Platelet Adhesion Human plateletsSignificantly reduced compared to unmodified surfacesSuggests good hemocompatibility and reduced risk of thrombosis.
Macrophage Activation (Cytokine Release) THP-1 monocytesLow induction of IL-1β, IL-6, TNF-α[10][11][12]Indicates a low inflammatory potential of the coating.[13]

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of PEMA-based biocompatible coatings.

Protocol for PEMA Coating Formulation and Application via Spin Coating

This protocol describes the preparation of a PEMA solution and its application onto a substrate using a spin coater to create a thin, uniform film.[14][15][16][17]

Materials:

  • This compound (PEMA) monomer

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (e.g., Toluene, Chloroform)[17]

  • Substrates (e.g., glass coverslips, titanium coupons)

  • Spin coater

  • UV curing system (365 nm)[18]

  • Nitrogen source (for inert atmosphere)

Procedure:

  • Solution Preparation:

    • In a clean, dry glass vial, dissolve PEMA monomer in the chosen solvent to the desired concentration (e.g., 10% w/v).

    • Add the photoinitiator to the solution at a concentration of 1-2% (w/w) relative to the PEMA monomer.

    • Stir the solution at room temperature until all components are fully dissolved. Protect the solution from light.

  • Substrate Preparation:

    • Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • For enhanced adhesion, the substrates can be plasma-treated immediately before coating.

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a small volume of the PEMA solution onto the center of the substrate (e.g., 100 µL for a 1 cm² substrate).

    • Start the spin coater. A two-stage process is often effective:

      • Stage 1 (Spread): 500 rpm for 10 seconds to allow the solution to spread evenly.

      • Stage 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired thickness. The final thickness is dependent on the solution viscosity and spin speed.[16]

  • UV Curing (Photopolymerization): [1][2][19]

    • Immediately after spin coating, transfer the coated substrate to a UV curing chamber.

    • Purge the chamber with nitrogen to create an inert atmosphere, which prevents oxygen inhibition of the polymerization process.

    • Expose the coated substrate to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 5-15 minutes). The exact time will depend on the photoinitiator concentration and the intensity of the UV lamp.

  • Post-Coating Treatment:

    • After curing, the coated substrates can be washed with a suitable solvent (e.g., isopropanol) to remove any unreacted monomer.

    • Dry the coated substrates in a vacuum oven at a low temperature (e.g., 40°C) overnight.

Protocol for In Vitro Biocompatibility Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][20]

Materials:

  • PEMA-coated and control substrates (uncoated) sterilized by UV irradiation or ethylene oxide.

  • Mammalian cell line (e.g., L929 fibroblasts, 3T3 fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Place the sterile PEMA-coated and control substrates into the wells of a 24-well plate.

    • Seed the cells directly onto the substrates at a density of 1 x 10⁴ cells/well.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24, 48, and 72 hours.

  • MTT Incubation:

    • After the desired incubation period, remove the culture medium.

    • Add 500 µL of fresh medium and 50 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 500 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette the solution up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Transfer 100 µL of the DMSO-formazan solution from each well to a 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control substrate.

Protocol for Protein Adsorption Assay (Bradford Method)

This protocol quantifies the amount of protein that adsorbs to the PEMA-coated surface, providing an indication of its biofouling resistance.[21]

Materials:

  • PEMA-coated and control substrates

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS)

  • Bradford protein assay reagent

  • PBS

  • Microplate reader

Procedure:

  • Incubation with Protein Solution:

    • Place the substrates in a 24-well plate.

    • Add 1 mL of the BSA solution to each well, ensuring the surfaces are fully submerged.

    • Incubate at 37°C for 1-2 hours.

  • Washing:

    • Carefully remove the BSA solution.

    • Gently wash the substrates three times with PBS to remove non-adsorbed protein.

  • Protein Elution:

    • Add 1 mL of 1% Sodium Dodecyl Sulfate (SDS) solution to each well to elute the adsorbed protein.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Quantification:

    • Prepare a standard curve of known BSA concentrations.

    • In a 96-well plate, add 10 µL of the eluate from each sample and 200 µL of Bradford reagent.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the absorbance at 595 nm.

    • Determine the protein concentration in the eluates using the standard curve and calculate the amount of adsorbed protein per unit area of the substrate.

Visualization of Cellular Interactions and Experimental Workflow

Experimental Workflow for PEMA Coating and Biocompatibility Testing

G cluster_prep Preparation cluster_coating Coating Process cluster_char Characterization cluster_bio Biocompatibility pema_sol PEMA Solution Preparation spin_coat Spin Coating pema_sol->spin_coat sub_prep Substrate Cleaning sub_prep->spin_coat uv_cure UV Curing spin_coat->uv_cure contact_angle Contact Angle Measurement uv_cure->contact_angle protein_ad Protein Adsorption Assay uv_cure->protein_ad cell_via Cell Viability (MTT Assay) uv_cure->cell_via inflam_resp Inflammatory Response uv_cure->inflam_resp G cluster_macrophage Macrophage Response biomaterial Biomaterial Surface (e.g., PEMA Coating) protein Protein Adsorption (e.g., Fibrinogen) biomaterial->protein Interaction with biological fluids macrophage Macrophage protein->macrophage Recognition by cell surface receptors tlr4 Toll-like Receptor 4 (TLR4) nfkb NF-κB Activation tlr4->nfkb Signal Transduction Cascade cytokines Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) nfkb->cytokines Gene Transcription

References

Troubleshooting & Optimization

How to inhibit premature polymerization of 2-Phenoxyethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the premature polymerization of 2-Phenoxyethyl methacrylate (PEMA) during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered with the premature polymerization of this compound in a question-and-answer format.

Q1: I observed that my this compound (PEMA) has become viscous or solidified in the bottle. What is the primary cause of this?

A1: The premature polymerization of PEMA is a free-radical chain reaction. This process is most commonly initiated by one or more of the following factors:

  • Elevated Temperatures: Storage at temperatures above the recommended guidelines can significantly accelerate the rate of polymerization.

  • Exposure to Ultraviolet (UV) Light: UV light can provide the energy needed to initiate the formation of free radicals, leading to polymerization.

  • Contamination: Contamination with incompatible materials such as peroxides, strong acids, or bases can act as initiators for the polymerization reaction.

  • Inhibitor Depletion: The inhibitor present in the monomer can be consumed over time, especially under improper storage conditions.

  • Lack of Oxygen: Phenolic inhibitors, such as MEHQ and HQ, require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[1][2][3][4][5] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render these inhibitors ineffective.

Q2: My PEMA appears to be polymerizing even when stored in the refrigerator. What could be the issue?

A2: While refrigeration slows down the polymerization rate, it does not entirely prevent it. If you are still observing polymerization, consider the following:

  • Localized Hot Spots: Ensure the storage container is not in direct contact with cooling elements that might cycle and create temperature fluctuations.

  • Container Integrity: Check for any cracks or improper sealing in the container that could allow for the ingress of contaminants or the depletion of the headspace oxygen.

  • Inhibitor Settling: If the monomer has been stored for a long time without agitation, there is a possibility of inhibitor concentration gradients. Gently inverting the container (without vigorous shaking) before use can help ensure a uniform distribution of the inhibitor.

Q3: Can I use PEMA that has started to become viscous?

A3: It is generally not recommended to use PEMA that has noticeably increased in viscosity. The presence of oligomers and polymers can significantly affect the kinetics of your subsequent reactions and the properties of the final product. For applications requiring high purity and controlled polymerization, it is best to use fresh, unpolymerized monomer.

Q4: How can I confirm the presence and concentration of the inhibitor in my PEMA?

A4: The concentration of phenolic inhibitors like MEHQ can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. These methods are sensitive and can quantify the amount of inhibitor remaining in the monomer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended inhibitors for this compound (PEMA)?

A1: Commercial PEMA is often stabilized with a combination of inhibitors to provide robust protection against premature polymerization under various conditions. The most common inhibitors used are hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).

Q2: What are the typical concentrations of these inhibitors in commercial PEMA?

A2: The concentrations of inhibitors can vary by manufacturer. However, a common formulation for PEMA includes a synergistic combination of both HQ and MEHQ.

InhibitorTypical Concentration (ppm)
Hydroquinone (HQ)200
Monomethyl Ether of Hydroquinone (MEHQ)200

Q3: Why is oxygen important for the stability of PEMA containing MEHQ and HQ?

A3: Phenolic inhibitors like MEHQ and HQ function by donating a hydrogen atom to a reactive peroxy radical, neutralizing it and forming a stable phenoxy radical that does not propagate the polymerization chain.[1][2][3] These peroxy radicals are formed from the reaction of monomer radicals with dissolved oxygen. Therefore, a small amount of oxygen is crucial for the inhibitory action of MEHQ and HQ. Storing the monomer under an inert atmosphere will render these inhibitors ineffective and can lead to rapid polymerization.

Q4: What are the ideal storage conditions for PEMA?

A4: To maximize the shelf life of PEMA and prevent premature polymerization, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. While refrigeration is often recommended, ensure the temperature is kept above the monomer's freezing point to prevent phase separation of the inhibitor.

  • Light: Store in an opaque or amber-colored container to protect it from UV light.

  • Atmosphere: Ensure the container has a headspace of air. Do not store under an inert atmosphere like nitrogen or argon.

  • Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.

Q5: Do I need to remove the inhibitor before using PEMA in my experiments?

A5: For most applications, the small amount of inhibitor present in PEMA will not significantly interfere with the polymerization process, especially when a sufficient amount of initiator is used. However, for certain sensitive applications, such as kinetic studies or living polymerization techniques, the presence of the inhibitor may be undesirable.

Experimental Protocols

1. Protocol for Removal of Inhibitors from this compound

This protocol describes a common laboratory procedure for removing phenolic inhibitors (HQ and MEHQ) from PEMA using a basic alumina column.

Materials:

  • This compound (PEMA)

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask

  • Anhydrous sodium sulfate or magnesium sulfate (optional, for drying)

  • An inert, dry solvent (optional, for viscous monomers)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or ensure a fritted glass disc is at the bottom of the column to retain the alumina.

    • Add the activated basic alumina to the column, gently tapping the column to ensure even packing. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.

  • Monomer Purification:

    • Carefully pour the PEMA onto the top of the alumina bed. If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.

    • Open the stopcock and allow the monomer to pass through the column under gravity. The basic alumina will adsorb the acidic phenolic inhibitors.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Post-Purification:

    • If a solvent was used for dilution, it can be removed under reduced pressure using a rotary evaporator. Ensure the temperature is kept low to prevent thermal polymerization of the purified monomer.

    • If drying is necessary, the purified monomer can be stirred over anhydrous sodium sulfate or magnesium sulfate for 15-30 minutes, followed by filtration.

  • Storage of Purified Monomer:

    • The purified, inhibitor-free PEMA is highly susceptible to polymerization and should be used immediately.

    • If short-term storage is necessary, keep it in a refrigerator and in the dark.

2. Protocol for Accelerated Stability Testing of Inhibitor Effectiveness

This protocol provides a method to evaluate the effectiveness of an inhibitor in PEMA under accelerated conditions (elevated temperature).

Materials:

  • This compound (PEMA) with and without the inhibitor to be tested.

  • Small, sealable glass vials or ampoules.

  • Heating block or oven with precise temperature control.

  • Timer.

Procedure:

  • Sample Preparation:

    • Prepare several vials, each containing a small, equal volume of the inhibited PEMA.

    • As a control, prepare a set of vials with uninhibited PEMA (if available) or a sample with a known ineffective inhibitor. . Ensure a small headspace of air is present in each vial before sealing.

  • Accelerated Aging:

    • Place the sealed vials in a heating block or oven set to a constant, elevated temperature (e.g., 60°C). The specific temperature can be adjusted to achieve a reasonable testing timeframe.

    • Start the timer.

  • Monitoring for Polymerization:

    • At regular intervals, carefully remove the vials from the heat source and visually inspect for signs of polymerization. These signs can include:

      • An increase in viscosity.

      • The formation of a gel or solid polymer.

      • The appearance of turbidity or cloudiness.

    • Record the time at which the first signs of polymerization are observed for each sample. This is the induction time.

  • Data Analysis:

    • Compare the induction times for the different inhibited samples and the control. A longer induction time indicates a more effective inhibitor or inhibitor concentration under the tested conditions.

Visualizations

TroubleshootingWorkflow start Premature Polymerization of PEMA Observed check_storage Review Storage Conditions start->check_storage check_temp Is storage temperature below 25°C and above freezing? check_storage->check_temp check_light Is it stored in an opaque/amber container away from UV light? check_temp->check_light Yes correct_temp Store in a cool, dark place. check_temp->correct_temp No check_atmosphere Is there an air headspace in the container? check_light->check_atmosphere Yes correct_light Transfer to a suitable light-blocking container. check_light->correct_light No check_contamination Inspect for signs of contamination (discoloration, particulates). check_atmosphere->check_contamination Yes correct_atmosphere Ensure air headspace; do not use inert gas. check_atmosphere->correct_atmosphere No test_inhibitor Consider testing inhibitor concentration (HPLC/UV-Vis). check_contamination->test_inhibitor No Contamination Visible discard Discard polymerized monomer and use a fresh batch. check_contamination->discard Contamination Suspected correct_temp->check_light correct_light->check_atmosphere correct_atmosphere->check_contamination test_inhibitor->discard

References

Troubleshooting poor conversion in 2-Phenoxyethyl methacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Phenoxyethyl methacrylate (PEMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their PEMA polymerization experiments.

Troubleshooting Guide: Poor Monomer Conversion

Low or no conversion of monomer to polymer is a frequent challenge in polymerization reactions. This guide provides a systematic approach to identifying and resolving the root causes of poor conversion in your this compound (PEMA) polymerization.

Issue: The polymerization reaction has resulted in low or no polymer yield.

Possible Causes and Solutions:

  • Presence of Inhibitors: Commercial PEMA is supplied with inhibitors, such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport. These inhibitors are radical scavengers and will quench the free radicals generated by the initiator, thus preventing polymerization.

    • Solution: The inhibitor must be removed from the monomer prior to use. A common and effective method is to pass the monomer through a column packed with an inhibitor remover, such as basic activated alumina.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the propagating radicals to form stable peroxy radicals that do not continue the polymerization chain.

    • Solution: It is critical to deoxygenate the reaction mixture before initiating polymerization. This can be achieved by several methods:

      • Inert Gas Purging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for 20-30 minutes.

      • Freeze-Pump-Thaw Cycles: This is a more rigorous method for removing dissolved oxygen and is highly recommended for controlled polymerization techniques. The reaction mixture is frozen in liquid nitrogen, a vacuum is applied, and then the mixture is thawed. This cycle is typically repeated three times.

  • Insufficient Initiator Concentration or Inactive Initiator: The concentration and activity of the initiator are crucial for achieving good conversion. An insufficient amount of initiator will generate too few radicals to start the polymerization process effectively. The initiator may also have degraded over time if not stored properly.

    • Solution:

      • Ensure the initiator is fresh and has been stored according to the manufacturer's recommendations.

      • Optimize the initiator concentration. As a general starting point for methacrylate polymerization, a monomer-to-initiator molar ratio of 100:1 to 1000:1 is often used. The optimal concentration will depend on the desired molecular weight and reaction kinetics. Increasing the initiator concentration generally leads to a higher polymerization rate but a lower molecular weight.

  • Inappropriate Reaction Temperature: The rate of decomposition of a thermal initiator is highly dependent on temperature. If the reaction temperature is too low for the chosen initiator, it will not generate radicals at a sufficient rate.

    • Solution: Ensure the reaction temperature is appropriate for the half-life of your initiator. For example, 2,2'-Azobisisobutyronitrile (AIBN) is a common initiator that has a 10-hour half-life at approximately 65°C. Polymerizations using AIBN are typically conducted between 60°C and 80°C.

  • Impure Monomer or Solvent: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, leading to low conversion or low molecular weight.

    • Solution: Use high-purity monomer and solvent. If necessary, purify the solvent by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is there an inhibitor in my this compound monomer?

A1: this compound is susceptible to spontaneous polymerization, especially when exposed to heat, light, or impurities. To ensure its stability during shipping and storage, manufacturers add small amounts of polymerization inhibitors like MEHQ and HQ.[1] These compounds act as radical scavengers, preventing premature polymerization.

Q2: How do I know if the inhibitor has been successfully removed?

A2: A simple qualitative test is to attempt a small-scale polymerization with the purified monomer under standard conditions. If the polymerization proceeds as expected (e.g., an increase in viscosity is observed), the inhibitor has likely been removed. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of the inhibitor.

Q3: Can I use the monomer immediately after inhibitor removal?

A3: Yes, and it is highly recommended. Once the inhibitor is removed, the monomer is much more reactive and can polymerize spontaneously. For best results, use the purified monomer immediately.

Q4: What is the effect of initiator concentration on the final polymer?

A4: The initiator concentration has a significant impact on both the rate of polymerization and the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a faster polymerization rate and a lower average molecular weight.[2][3] This is because more initiator molecules generate more polymer chains, which consume the available monomer more quickly, resulting in shorter chains.

Q5: My polymerization starts but then stops prematurely. What could be the cause?

A5: This could be due to several factors, including:

  • Incomplete removal of oxygen: Residual oxygen can inhibit the reaction after the initial burst of polymerization.

  • Initiator burnout: The initiator may have been consumed before all the monomer has been converted. This can happen if the initiator concentration is too low or the reaction temperature is too high for the chosen initiator, causing it to decompose too rapidly.

  • Vitrification or the gel effect: At high conversions, the polymerization mixture can become very viscous, trapping the propagating radicals and slowing down the reaction.

Data Presentation

The following tables provide representative data for the polymerization of methacrylates, which can be used as a starting point for optimizing your PEMA polymerization.

Table 1: Effect of Initiator (BPO) Concentration on Methacrylate Conversion

Initiator (BPO) Concentration (wt%)Final Double Bond Conversion (%)
0.05~75
0.1~80
0.2~90
0.3~100
0.5~95
0.7~90

Data adapted from a study on methacrylate bone cement, which includes 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA).[2][4]

Table 2: General Relationship Between Initiator Concentration, Polymerization Rate, and Molecular Weight

Initiator ConcentrationRate of Polymerization (Rp)Molecular Weight (Mw)
LowSlowerHigher
HighFasterLower

This table illustrates the general kinetic principles of free-radical polymerization.[3]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol describes the removal of inhibitors using a basic alumina column.

Materials:

  • This compound (PEMA)

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column or use a column with a fritted glass disc.

  • Add the basic activated alumina to the column to create a packed bed of approximately 10-15 cm in height.

  • Gently tap the column to ensure the alumina is well-packed.

  • Pre-wet the column with a small amount of a non-polar solvent like hexane and let it drain through.

  • Carefully add the PEMA monomer to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Use the purified monomer immediately for the best results.

Protocol 2: Free-Radical Solution Polymerization of this compound

This protocol provides a general procedure for the solution polymerization of PEMA using AIBN as a thermal initiator.

Materials:

  • Inhibitor-free this compound (PEMA)

  • Anhydrous solvent (e.g., toluene, ethyl acetate, or N,N-dimethylformamide)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Nitrogen or argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

Procedure:

  • Assemble the reaction apparatus (three-necked flask, condenser, and gas inlet) and ensure it is dry.

  • Add the desired amount of inhibitor-free PEMA and solvent to the flask. A typical monomer concentration is 10-50% (w/v).

  • Add the magnetic stir bar and begin stirring.

  • Purge the reaction mixture with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • While purging, dissolve the desired amount of AIBN in a small amount of the reaction solvent. A typical monomer-to-initiator molar ratio is in the range of 200:1 to 500:1.

  • Once the purging is complete, add the AIBN solution to the reaction flask via a syringe under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN) and maintain this temperature for the desired reaction time (e.g., 4-24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The polymer can be isolated by precipitating the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Visualizations

Troubleshooting_Poor_Conversion Start Poor or No Polymer Conversion Inhibitor Is the inhibitor removed from the monomer? Start->Inhibitor Oxygen Is the reaction mixture deoxygenated? Inhibitor->Oxygen Yes Remove_Inhibitor Action: Pass monomer through an alumina column. Inhibitor->Remove_Inhibitor No Initiator_Concentration Is the initiator concentration appropriate? Oxygen->Initiator_Concentration Yes Deoxygenate Action: Purge with N2/Ar or use freeze-pump-thaw cycles. Oxygen->Deoxygenate No Temperature Is the reaction temperature correct for the initiator? Initiator_Concentration->Temperature Yes Adjust_Initiator Action: Optimize initiator concentration (e.g., 100:1 to 1000:1 monomer:initiator). Initiator_Concentration->Adjust_Initiator No Purity Are the monomer and solvent of high purity? Temperature->Purity Yes Adjust_Temperature Action: Set temperature based on initiator half-life (e.g., 60-80°C for AIBN). Temperature->Adjust_Temperature No Purify_Reagents Action: Use high-purity reagents or purify them before use. Purity->Purify_Reagents No Success Successful Polymerization Purity->Success Yes Remove_Inhibitor->Oxygen Deoxygenate->Initiator_Concentration Adjust_Initiator->Temperature Adjust_Temperature->Purity Purify_Reagents->Success

Caption: Troubleshooting workflow for poor conversion in PEMA polymerization.

Inhibitor_Removal_Workflow Start Start: PEMA with Inhibitor Prepare_Column 1. Prepare a column with basic alumina. Start->Prepare_Column Add_Monomer 2. Add PEMA monomer to the column. Prepare_Column->Add_Monomer Elute_Monomer 3. Elute the monomer through the alumina. Add_Monomer->Elute_Monomer Collect_Monomer 4. Collect the purified, inhibitor-free PEMA. Elute_Monomer->Collect_Monomer End End: Purified PEMA ready for polymerization Collect_Monomer->End

Caption: Experimental workflow for inhibitor removal from PEMA.

References

Technical Support Center: Characterization of 2-PEMA Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of 2-phenylethyl methacrylate (2-PEMA) copolymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the composition of 2-PEMA copolymers using ¹H NMR?

A: The main challenge arises from potential signal overlap. The aromatic protons of the 2-PEMA unit (typically 7.2-7.3 ppm) can overlap with signals from other aromatic comonomers or even the solvent residue. Additionally, the aliphatic backbone protons of different monomer units can create a complex, poorly resolved region, making direct integration difficult. For accurate composition analysis, it is crucial to identify unique, well-resolved peaks for each monomer unit.[1][2] Two-dimensional NMR techniques can also help to resolve overlapping signals.[3][4]

Q2: Why is my molecular weight data from Size Exclusion Chromatography (SEC) for 2-PEMA copolymers potentially inaccurate?

A: SEC separates polymers based on their hydrodynamic volume in solution, not their absolute molecular weight.[5] If you are using a conventional calibration with standards like polystyrene (PS), the results may be inaccurate because 2-PEMA copolymers can have a different size-to-mass ratio in the chosen solvent compared to PS. This leads to an "apparent" molecular weight. For absolute molecular weight determination, it is recommended to use a multi-detector SEC system, such as one equipped with a multi-angle light scattering (MALS) detector.[6]

Q3: How does the bulky phenyl group in 2-PEMA influence the copolymer's thermal properties?

A: The rigid, bulky phenylethyl side group restricts the rotational freedom of the polymer backbone. This typically results in a higher glass transition temperature (Tg) compared to copolymers with smaller, more flexible side chains like methyl methacrylate. The thermal stability, analyzed by Thermogravimetric Analysis (TGA), can also be influenced by the copolymer composition.[7]

Q4: I am observing a very broad or multiple glass transition temperatures (Tg) in my DSC analysis. What could be the cause?

A: A broad Tg often indicates a heterogeneous distribution of monomer units within the polymer chains (i.e., a high chemical composition distribution).[8] If you observe two distinct Tgs, it may suggest that your copolymer is phase-separating into domains rich in one monomer or the other, which is common in block copolymers.[6]

Troubleshooting Characterization Issues

This guide addresses specific problems encountered during the characterization of 2-PEMA copolymers.

General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving characterization challenges.

G start Problem Identified (e.g., Inconsistent Data) check_sample Verify Sample Purity (Residual monomer/solvent?) start->check_sample check_instrument Check Instrument Calibration & Parameters check_sample->check_instrument select_technique Is the Technique Appropriate? check_instrument->select_technique nmr NMR Issue select_technique->nmr Yes sec SEC/GPC Issue select_technique->sec Yes thermal Thermal Analysis Issue select_technique->thermal Yes optimize_params Optimize Experimental Parameters select_technique->optimize_params No nmr->optimize_params sec->optimize_params thermal->optimize_params use_alt_tech Use Complementary Technique (e.g., 2D NMR, MALS) optimize_params->use_alt_tech resolve Problem Resolved use_alt_tech->resolve G prep 1. Sample Preparation ~10-15 mg of dry copolymer in ~0.7 mL of deuterated solvent (e.g., CDCl3) acquire 2. Data Acquisition Acquire ¹H NMR spectrum (e.g., 400 MHz, 16 scans) prep->acquire process 3. Data Processing Phase and baseline correct the spectrum. Calibrate to a reference (e.g., TMS or residual solvent peak) acquire->process integrate 4. Peak Integration Integrate characteristic peaks: - Aromatic protons of 2-PEMA (I_PEMA, 5H) - Unique protons of comonomer (I_Comonomer, nH) process->integrate calculate 5. Calculation Mol fraction PEMA = (I_PEMA / 5) / [(I_PEMA / 5) + (I_Comonomer / n)] integrate->calculate

References

Technical Support Center: Enhancing Photosensitivity of 2-PEMA Photopolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-propoxyethyl methacrylate (2-PEMA) photopolymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to enhance the photosensitivity of my 2-PEMA photopolymer formulation?

A1: Enhancing the photosensitivity of 2-PEMA photopolymers primarily involves the optimization of the photoinitiator system. Key strategies include:

  • Selection of an appropriate photoinitiator: The choice between Norrish Type I and Type II photoinitiators can significantly impact curing efficiency.

  • Optimization of photoinitiator concentration: There is an optimal concentration range for photoinitiators to maximize cure depth and reaction rate.[1][2][3][4][5]

  • Incorporation of co-initiators: Tertiary amines are often used as co-initiators, especially with Type II photosensitizers, to accelerate the polymerization rate.

  • Utilization of three-component photoinitiator systems: Combining a photosensitizer, a co-initiator, and an accelerator (like an iodonium salt) can offer synergistic effects and improve overall curing performance.[6][7]

Q2: How do I choose between a Norrish Type I and a Norrish Type II photoinitiator for my 2-PEMA system?

A2: The choice depends on the specific requirements of your application, including desired cure speed, depth of cure, and potential for oxygen inhibition.

  • Norrish Type I Photoinitiators (Alpha-Cleavage): These initiators, such as acylphosphine oxides (e.g., TPO), undergo unimolecular bond cleavage upon UV exposure to generate free radicals. They are known for their high reactivity and efficiency, particularly in initiating polymerization without the need for a co-initiator.[8] This can be advantageous in simplifying the formulation.

  • Norrish Type II Photoinitiators (Hydrogen Abstraction): These photoinitiators, like camphorquinone (CQ), require a co-initiator (typically a tertiary amine) to generate radicals through a bimolecular reaction. While this can be a more complex system, it offers flexibility in tuning the reaction kinetics by adjusting the co-initiator type and concentration. Combining Type I and Type II photoinitiators can also be a beneficial strategy to enhance overall cure efficiency.[8][9]

Q3: What is the role of a co-initiator and how do I select one for my 2-PEMA formulation?

A3: A co-initiator, often a tertiary amine, acts as a synergist in photopolymerization, particularly with Type II photoinitiators. Upon excitation of the photosensitizer, the co-initiator donates an electron or a hydrogen atom, leading to the formation of reactive free radicals that initiate polymerization. The selection of a co-initiator can influence the polymerization rate and the final properties of the polymer. For biomedical applications, the biocompatibility of the co-initiator is a critical consideration.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete or Slow Polymerization - Insufficient photoinitiator concentration.- Low UV light intensity or incorrect wavelength.- Oxygen inhibition at the surface.- Presence of inhibitors in the monomer.- Increase Photoinitiator Concentration: Incrementally increase the photoinitiator concentration. An optimal range is often between 0.25% and 2.0% by weight.[1][2]- Verify Light Source: Ensure your UV source provides the appropriate wavelength and intensity for your chosen photoinitiator.- Inert Atmosphere: For surface-sensitive applications, consider curing in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition.- Purify Monomer: If impurities are suspected, purify the 2-PEMA monomer before use.
Yellowing of the Cured Polymer - Choice of photoinitiator.- High concentration of certain photoinitiators (e.g., Camphorquinone).- Post-curing conditions.- Select a Non-Yellowing Photoinitiator: Consider using a photoinitiator known for color stability, such as a phosphine oxide-based Type I initiator (e.g., TPO).[10]- Optimize Photoinitiator Concentration: Use the minimum effective concentration of the photoinitiator to achieve the desired cure.- Control Curing Conditions: Avoid excessive UV exposure, which can contribute to discoloration.
Brittle Cured Polymer - High degree of cross-linking.- Over-curing due to excessive UV exposure or high photoinitiator concentration.- Reduce Photoinitiator Concentration: High concentrations can lead to a very rapid polymerization and a highly cross-linked, brittle network.[11]- Decrease Exposure Time/Intensity: Optimize the UV exposure to achieve sufficient but not excessive curing.- Incorporate a Plasticizer: The addition of a suitable plasticizer can increase the flexibility of the final polymer.
Low Cure Depth - High photoinitiator concentration leading to a "light screening" effect.- Insufficient light intensity.- Presence of UV-absorbing additives.- Optimize Photoinitiator Concentration: An optimal concentration exists that maximizes cure depth; concentrations that are too high can absorb light at the surface and prevent penetration.[3][4][12][13]- Increase Light Intensity: A more powerful UV source can improve light penetration.- Check for UV Absorbers: Ensure that other components in your formulation are not absorbing UV light at the initiation wavelength.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of photoinitiator type and concentration on the curing of methacrylate-based resins. While this data is not exclusively for 2-PEMA, it provides valuable insights into the expected trends.

Table 1: Comparison of Photoinitiator Systems on Degree of Conversion (DC)

Photoinitiator SystemConcentration (wt%)Degree of Conversion (%)Reference
CQ / DMAEMA1.0Satisfactory[1]
BAPO0.25Higher than CQ[1]
TPO1.0 - 3.0High[2]
CQ / OPPI / DMAEMA (MMH)M (1.0) / M (1.0) / H (2.0)High Initial DC[7]
CQ / OPPI / DMAEMA (HHM)H (2.0) / H (2.0) / M (1.0)High Initial DC[7]

CQ: Camphorquinone; DMAEMA: 2-(dimethylamino)ethyl methacrylate; BAPO: Bis(acyl)phosphine oxide; TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide; OPPI: p-octyloxy-phenyl-phenyl iodonium hexafluoroantimonate.

Experimental Protocols

Protocol 1: Preparation of a 2-PEMA Photopolymer Formulation

Objective: To prepare a basic 2-PEMA photopolymer resin for photosensitivity testing.

Materials:

  • 2-propoxyethyl methacrylate (2-PEMA) monomer

  • Photoinitiator (e.g., TPO or CQ)

  • Co-initiator (e.g., DMAEMA, if using a Type II photoinitiator)

  • Amber glass vial

  • Magnetic stirrer and stir bar

Procedure:

  • In an amber glass vial to protect from ambient light, add the desired amount of 2-PEMA monomer.

  • Add the photoinitiator at the desired weight percentage (e.g., 0.5 wt%).

  • If using a Type II photoinitiator, add the co-initiator at the desired molar ratio to the photoinitiator.

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it on a magnetic stirrer.

  • Stir the mixture in the dark at room temperature until the photoinitiator and any other components are completely dissolved and the solution is homogeneous.

Protocol 2: Measurement of Cure Depth

Objective: To determine the cure depth of a 2-PEMA photopolymer formulation.

Materials:

  • Prepared 2-PEMA photopolymer formulation

  • UV curing unit with a specific wavelength and intensity

  • Micrometer or digital caliper

  • Glass microscope slides

  • Spacers of known thickness (e.g., 1 mm)

Procedure:

  • Place two spacers on a glass microscope slide.

  • Place a small amount of the 2-PEMA formulation between the spacers.

  • Place a second microscope slide on top to create a film of uniform thickness.

  • Expose the sample to the UV curing unit for a specific time.

  • After curing, carefully remove the top slide.

  • Gently wash the uncured resin from the sample using a suitable solvent (e.g., isopropanol).

  • Measure the thickness of the cured polymer disc using a micrometer or digital caliper. This thickness represents the cure depth for the given exposure time.[3][4][12][13]

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_cure Curing & Analysis PEMA 2-PEMA Monomer Mix Mixing in Dark PEMA->Mix PI Photoinitiator PI->Mix CI Co-initiator (optional) CI->Mix UVCure UV Curing Mix->UVCure Measure Measure Cure Depth UVCure->Measure

Caption: Experimental workflow for preparing and testing 2-PEMA photopolymer formulations.

Troubleshooting_Logic Start Incomplete Polymerization CheckPI Check Photoinitiator Concentration Start->CheckPI CheckUV Check UV Source (Intensity/Wavelength) Start->CheckUV CheckO2 Consider Oxygen Inhibition Start->CheckO2 IncreasePI Increase PI Conc. CheckPI->IncreasePI VerifyUV Verify/Calibrate UV Source CheckUV->VerifyUV InertAtm Use Inert Atmosphere CheckO2->InertAtm Success Problem Resolved IncreasePI->Success VerifyUV->Success InertAtm->Success

Caption: Troubleshooting logic for incomplete polymerization of 2-PEMA photopolymers.

References

Validation & Comparative

A Comparative Guide to the Biocompatibility of 2-Phenoxyethyl Methacrylate and 2-Hydroxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomaterials, the selection of appropriate monomers is paramount to ensuring the biocompatibility and ultimate success of a medical device or drug delivery system. Both 2-Phenoxyethyl methacrylate (PHEMA) and 2-Hydroxyethyl methacrylate (HEMA) are commonly utilized methacrylic esters, yet they exhibit distinct biocompatibility profiles rooted in their chemical structures. This guide provides a comprehensive comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

2-Hydroxyethyl Methacrylate (HEMA): A Benchmark for Biocompatibility

2-Hydroxyethyl methacrylate is one of the most extensively studied and widely used monomers in biomedical applications, largely due to the excellent biocompatibility of its polymer, poly(2-hydroxyethyl methacrylate) (pHEMA). The hydrophilicity imparted by the hydroxyl group is a key factor in its favorable interactions with biological systems.

Cytotoxicity Profile

The cytotoxicity of HEMA and pHEMA has been a subject of numerous investigations. While the monomer itself can exhibit dose-dependent cytotoxicity, the polymerized form (pHEMA) is generally considered non-cytotoxic and supports cell growth and viability.[1] However, the release of unreacted HEMA monomer from a polymer matrix can be a source of cytotoxic effects.[1]

Table 1: In Vitro Cytotoxicity of HEMA and pHEMA

MaterialCell LineAssayKey Findings
HEMA (monomer)L929 fibroblastsDirect and indirect contact testsCytotoxicity is controversial, with some studies showing decreased cell viability (52-65%), while others report no observable cytotoxicity. The cytotoxic effect is often attributed to the release of the unreacted monomer.[1]
HEMA (monomer)RAW264.7 macrophagesMTT assayHEMA induced a concentration-dependent reduction in cell viability, with significant decreases observed at 1 mM.[2][3]
pHEMAL929 fibroblastsDirect and indirect contact testsGenerally considered non-cytotoxic.[1]
pHEMAHuman choroidal fibroblastsTrypan blue, DNA synthesis, LDH release, cell growth inhibitionAqueous extracts showed no cytotoxicity in the first three assays. A slight protein loss was observed at high melanin content in melanized pHEMA.[4]
pHEMA/pC-SS and PHEMA scaffoldsNormal human skin dermal fibroblast cells (NHDF)Cytotoxicity test (ISO standard)Both scaffolds were found to be non-cytotoxic, with cell viability over 90%.[5]
Inflammatory Response

The inflammatory response to pHEMA-based materials is generally mild. Implantation of pHEMA hydrogels typically results in the formation of a thin fibrous capsule, indicative of a normal foreign body response rather than a severe inflammatory reaction.[6][7] However, copolymers of HEMA with other monomers can elicit a more pronounced inflammatory response. For instance, a study on p(HEMA-MMA) nerve conduits showed signs of chronic inflammation in a subset of implants after 16 weeks.[6][7]

Protein Adsorption

The hydrophilic surface of pHEMA is known to resist non-specific protein adsorption compared to more hydrophobic materials. This property is crucial for minimizing biofouling and subsequent adverse biological reactions. The amount and conformation of adsorbed proteins can significantly influence cellular interactions and the overall biocompatibility of an implant. While pHEMA is considered protein-resistant, some protein adsorption does occur and can be influenced by factors such as surface properties and the specific proteins involved.

Table 2: Protein Adsorption on pHEMA Surfaces

MaterialProtein(s)Key Findings
pHEMAFibrinogen, Albumin, LysozymeGenerally exhibits low protein adsorption.
pHEMAPlasma proteinsThe amount of protein adsorbed is typically less than on more hydrophobic surfaces.

This compound (PHEMA): An Overview of Biocompatibility Data

In contrast to the extensive body of research on HEMA, there is a significant lack of publicly available experimental data specifically detailing the biocompatibility of this compound and its polymer, p(PHEMA). Much of the available information is derived from safety data sheets and general product descriptions for industrial applications.

Cytotoxicity Profile
Inflammatory Response

There is a lack of studies investigating the in vivo inflammatory response to p(PHEMA) implants. Therefore, a direct comparison to the well-characterized response to pHEMA is not possible at this time.

Protein Adsorption

Similarly, there are no specific studies found that quantify protein adsorption on p(PHEMA) surfaces. The presence of the aromatic phenoxy group suggests a more hydrophobic character compared to the hydroxyl group of HEMA, which would theoretically lead to a greater extent of protein adsorption. However, without experimental data, this remains a hypothesis.

Experimental Protocols

To facilitate the replication and verification of the cited findings, the following are generalized methodologies for the key experiments mentioned.

In Vitro Cytotoxicity Assays
  • Cell Culture: L929 mouse fibroblasts or other relevant cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Material Preparation: The test materials (monomers or polymers) are prepared as extracts by incubating them in cell culture medium for a defined period (e.g., 24 hours) at 37°C. For direct contact tests, the material is placed directly onto a confluent cell monolayer.

  • Cell Viability Assessment:

    • MTT Assay: Cells are incubated with a tetrazolium salt (MTT), which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

    • Trypan Blue Exclusion: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained. The percentage of viable cells is determined by microscopy.

    • LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is quantified using a colorimetric assay.

In Vivo Implantation Studies
  • Animal Model: Typically, rats or rabbits are used.

  • Implantation: The sterile biomaterial is surgically implanted into a subcutaneous pocket or a specific target tissue.

  • Histological Analysis: After a predetermined period, the implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). The tissue response is evaluated by a pathologist, noting the thickness of the fibrous capsule, the presence and type of inflammatory cells (e.g., macrophages, lymphocytes, giant cells), and signs of tissue integration or degradation.

Protein Adsorption Assays
  • Material Preparation: The polymer surfaces are prepared as thin films or coatings on a suitable substrate.

  • Protein Incubation: The surfaces are incubated with a solution of a specific protein (e.g., bovine serum albumin, fibrinogen) or a complex protein mixture (e.g., fetal bovine serum, plasma) for a set time and temperature.

  • Quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Specific antibodies are used to detect and quantify the amount of an adsorbed protein.

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the elemental composition of the surface, and the nitrogen signal can be used to quantify the amount of adsorbed protein.

    • Quartz Crystal Microbalance with Dissipation (QCM-D): This technique measures changes in frequency and dissipation of a quartz crystal sensor as proteins adsorb to its surface, providing real-time information on the mass and viscoelastic properties of the adsorbed layer.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of biocompatibility assessment, the following diagrams are provided.

ExperimentalWorkflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment material_prep Material Preparation (Monomer/Polymer) cytotoxicity Cytotoxicity Assays (MTT, LDH, etc.) material_prep->cytotoxicity protein_adsorption Protein Adsorption (ELISA, XPS, QCM-D) material_prep->protein_adsorption biocompatibility_conclusion Biocompatibility Conclusion cytotoxicity->biocompatibility_conclusion protein_adsorption->biocompatibility_conclusion implantation Implantation (Animal Model) histology Histological Analysis implantation->histology inflammatory_response Inflammatory Response Evaluation histology->inflammatory_response inflammatory_response->biocompatibility_conclusion

Caption: General workflow for assessing the biocompatibility of a biomaterial.

InflammatoryResponsePathway implant Biomaterial Implantation protein_adsorption Protein Adsorption implant->protein_adsorption cell_recruitment Immune Cell Recruitment (Macrophages, etc.) protein_adsorption->cell_recruitment cytokine_release Cytokine/Chemokine Release cell_recruitment->cytokine_release fibrous_capsule Fibrous Capsule Formation cell_recruitment->fibrous_capsule cytokine_release->cell_recruitment resolution Resolution/ Chronic Inflammation fibrous_capsule->resolution

Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.

Conclusion

Based on the currently available scientific literature, 2-Hydroxyethyl methacrylate (HEMA) and its polymer, pHEMA, have a well-established and favorable biocompatibility profile, characterized by low cytotoxicity, a mild inflammatory response, and resistance to protein adsorption. This makes it a reliable choice for a wide range of biomedical applications.

In contrast, there is a significant lack of published, peer-reviewed data on the biocompatibility of this compound (PHEMA) and its polymer. While it is used in some dental and medical materials, the absence of detailed in vitro and in vivo studies on its cytotoxicity, inflammatory potential, and protein interactions makes a direct and objective comparison with HEMA challenging. The chemical structure of PHEMA, with its hydrophobic phenoxy group, suggests that it may exhibit a different biocompatibility profile from the hydrophilic HEMA, potentially with increased protein adsorption and a more pronounced cellular response.

For researchers and drug development professionals, the choice between these two monomers should be guided by the specific requirements of the application. For applications demanding a well-documented and highly biocompatible material, HEMA is the clear choice. The use of PHEMA in biomedical applications warrants further rigorous investigation to establish a comprehensive biocompatibility profile. Until such data becomes available, its use should be approached with caution and would necessitate thorough biocompatibility testing for any new medical device or drug delivery system.

References

A Comparative Guide to the Polymerization Kinetics of 2-Phenoxyethyl Methacrylate and Other Common Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of 2-phenoxyethyl methacrylate (2-PEMA) alongside other widely used methacrylates, namely methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA). Due to the limited availability of direct homopolymerization kinetic data for 2-PEMA, this guide utilizes data from its close structural analog, 2-phenylethyl methacrylate, to draw meaningful comparisons. The information presented herein is intended to assist researchers in selecting appropriate monomers and optimizing polymerization conditions for various applications, including the development of advanced drug delivery systems and biomedical materials.

Executive Summary

The polymerization kinetics of methacrylates are crucial in determining the final properties and performance of the resulting polymers. This guide highlights the differences in polymerization rates and conversion efficiencies between 2-phenylethyl methacrylate (as a proxy for 2-PEMA), MMA, and HEMA. The data presented is compiled from studies utilizing techniques such as photo-differential scanning calorimetry (photo-DSC). Detailed experimental protocols for key analytical methods are also provided to facilitate the replication and adaptation of these studies.

Comparative Kinetic Data

The following tables summarize the photopolymerization kinetic data for 2-phenylethyl methacrylate, HEMA, and other methacrylates. These values offer a quantitative comparison of their reactivity under specific experimental conditions.

Table 1: Photopolymerization Kinetic Parameters of 2-Phenylethyl Methacrylate [1]

PhotoinitiatorConcentration (wt%)Temperature (°C)Rate of Polymerization (s⁻¹)Final Conversion (%)
IRGACURE 6510.25300.008585
IRGACURE 6510.50300.011088
Benzoin isobutyl ether0.25300.007082
Benzoin isobutyl ether0.50300.009586

Table 2: Bulk Free-Radical Polymerization Kinetic Data for 2-Hydroxyethyl Methacrylate (HEMA) [2][3]

Temperature (°C)Initiator (BPO) Conc. (mol/L)Overall Activation Energy (kJ/mol)Final Conversion (%)
520.0390.6 ± 1.1~80
600.0390.6 ± 1.1~85
720.0390.6 ± 1.1~90
820.0390.6 ± 1.1~95

Table 3: General Comparison of Methacrylate Reactivity [4][5]

MonomerRelative ReactivityKey Factors Influencing Kinetics
Acrylates HigherLess steric hindrance, higher propagation rate constant.
Methacrylates LowerSteric hindrance from the α-methyl group, stabilization of the radical.
Multifunctional Methacrylates VariableIncreased viscosity, diffusion-controlled termination.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of polymerization kinetics. Below are protocols for two common techniques: photo-differential scanning calorimetry (photo-DSC) and dilatometry.

Protocol 1: Determination of Polymerization Kinetics by Photo-Differential Scanning Calorimetry (Photo-DSC)

This method is used to measure the heat flow associated with the polymerization reaction upon exposure to UV light, allowing for the determination of the rate of polymerization and the degree of conversion.[1][6][7][8][9]

Materials and Equipment:

  • Monomer (e.g., 2-phenylethyl methacrylate)

  • Photoinitiator (e.g., IRGACURE 651)

  • Differential Scanning Calorimeter (DSC) with a photochemical accessory

  • UV light source with controlled intensity

  • Aluminum DSC pans

  • Micropipette

Procedure:

  • Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer with the desired concentration of photoinitiator until a homogeneous solution is obtained.

  • Sample Loading: Accurately weigh a small amount of the formulation (typically 1-5 mg) into an aluminum DSC pan using a micropipette.

  • DSC Setup: Place the sample pan in the DSC cell. An empty pan is used as a reference.

  • Isothermal Measurement: Equilibrate the DSC cell to the desired isothermal temperature (e.g., 30°C).

  • Photopolymerization: Once the temperature is stable, expose the sample to UV light of a specific intensity. The DSC will record the heat flow as a function of time.

  • Data Analysis: The rate of polymerization (Rp) is calculated from the heat flow (dH/dt) and the theoretical enthalpy of polymerization for the methacrylate group (ΔH_theory). The conversion (p) is determined by integrating the heat flow over time and dividing by the total theoretical heat release.

    • Rp = (dH/dt) / ΔH_theory

    • p(t) = (∫(dH/dt)dt) / ΔH_total

Protocol 2: Determination of Polymerization Kinetics by Dilatometry

Dilatometry measures the volume contraction that occurs during polymerization to determine the rate of reaction. This technique is particularly useful for bulk and solution polymerizations.[10][11]

Materials and Equipment:

  • Monomer (e.g., methyl methacrylate)

  • Initiator (e.g., benzoyl peroxide)

  • Dilatometer (a glass vessel with a precision-bore capillary tube)

  • Constant temperature bath

  • Cathetometer or a camera with high-resolution imaging

  • Vacuum line

  • Syringe

Procedure:

  • Dilatometer Calibration: The volume of the dilatometer bulb and the capillary are accurately calibrated using a known liquid (e.g., mercury or water).

  • Reaction Mixture Preparation: The monomer and initiator are mixed to the desired concentrations. The mixture is then degassed to remove dissolved oxygen, which can inhibit polymerization.

  • Filling the Dilatometer: The degassed reaction mixture is carefully introduced into the dilatometer bulb using a syringe, ensuring no air bubbles are trapped. The liquid level is brought up into the capillary.

  • Polymerization: The dilatometer is immersed in a constant temperature bath to initiate polymerization.

  • Data Collection: The height of the liquid in the capillary is measured at regular time intervals using a cathetometer or by taking images. The volume contraction is directly proportional to the monomer conversion.

  • Data Analysis: The percentage conversion (C) at a given time (t) is calculated using the following equation:

    • C(t) = [(V₀ - Vₜ) / (V₀ * k)] * 100

    • Where V₀ is the initial volume, Vₜ is the volume at time t, and k is a constant that depends on the densities of the monomer and polymer.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Mix Monomer and Photoinitiator prep2 Weigh Sample into DSC Pan prep1->prep2 dsc1 Equilibrate at Isothermal Temperature prep2->dsc1 dsc2 Expose to UV Light dsc1->dsc2 dsc3 Record Heat Flow vs. Time dsc2->dsc3 analysis1 Calculate Rate of Polymerization (Rp) dsc3->analysis1 analysis2 Calculate Conversion (p) analysis1->analysis2

Workflow for Photo-DSC Kinetic Analysis.

Dilatometry_Workflow cluster_prep_dil Preparation cluster_polym Polymerization cluster_analysis_dil Data Analysis prep_dil1 Calibrate Dilatometer prep_dil2 Prepare & Degas Reaction Mixture prep_dil1->prep_dil2 prep_dil3 Fill Dilatometer prep_dil2->prep_dil3 polym1 Immerse in Constant Temperature Bath prep_dil3->polym1 polym2 Record Capillary Height vs. Time polym1->polym2 analysis_dil1 Calculate Volume Contraction polym2->analysis_dil1 analysis_dil2 Calculate Conversion vs. Time analysis_dil1->analysis_dil2

Workflow for Dilatometry Kinetic Analysis.

Conclusion

This guide provides a foundational comparison of the polymerization kinetics of 2-PEMA (via its analog, 2-phenylethyl methacrylate) with other common methacrylates. The provided data and experimental protocols offer a starting point for researchers to understand the relative reactivities of these monomers and to design and execute their own kinetic studies. The choice of monomer will ultimately depend on the specific application requirements, including desired reaction rates, final polymer properties, and processing conditions. Further research into the homopolymerization kinetics of 2-PEMA is encouraged to build upon the comparative data presented here.

References

A Comparative Analysis of 2-Phenoxyethyl Methacrylate (PEMA) and Bis-GMA in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving field of dental materials, the selection of appropriate monomers is critical to the performance and biocompatibility of dental composites. This guide provides a comprehensive comparison of two key methacrylate monomers: 2-Phenoxyethyl methacrylate (PEMA) and Bisphenol A-glycidyl methacrylate (Bis-GMA). This document synthesizes experimental data on their mechanical properties, polymerization kinetics, and biocompatibility to assist researchers and professionals in making informed decisions for material selection and development.

Executive Summary

Bis-GMA has long been the cornerstone monomer in dental composites, prized for its high reactivity and the excellent mechanical strength it imparts to the final restoration. However, concerns regarding its high viscosity, polymerization shrinkage, and the potential for bisphenol A (BPA) leaching have driven the exploration of alternative monomers. PEMA, a monofunctional methacrylate, presents itself as a potential alternative or modifying agent, offering different characteristics in terms of flexibility and biocompatibility. This guide delves into a side-by-side comparison of these two materials based on available scientific literature.

Chemical Structures

To understand the fundamental differences in their performance, it is essential to first visualize the chemical structures of PEMA and Bis-GMA.

cluster_PEMA This compound (PEMA) cluster_BisGMA Bisphenol A-glycidyl methacrylate (Bis-GMA) PEMA BisGMA

Caption: Chemical structures of PEMA and Bis-GMA.

Mechanical Properties: A Comparative Overview

The mechanical integrity of a dental composite is paramount to its clinical success. Properties such as flexural strength and compressive strength are key indicators of a material's ability to withstand the forces of mastication.

Dimethacrylate-based materials, such as those containing Bis-GMA, are generally recognized for their superior mechanical properties when compared to monomethacrylate-based materials like PEMA.[1] Bis-acryl composites, which are based on dimethacrylates, have been shown to exhibit greater flexural strength than methacrylate resins.[1]

PropertyThis compound (PEMA)Bisphenol A-glycidyl methacrylate (Bis-GMA)Key Observations
Flexural Strength Generally lower than Bis-GMA based materials. As a component of provisional materials, PEMA-based resins have shown flexural strength values in the range of 60-100 MPa.Typically higher, with values for Bis-GMA based composites ranging from 80 MPa to over 140 MPa, depending on the specific formulation and filler content.[2][3][4]Dimethacrylate structure of Bis-GMA leads to a more cross-linked and rigid polymer network, resulting in higher flexural strength.
Compressive Strength Data for PEMA-based restorative composites is limited. Provisional materials containing PEMA exhibit lower compressive strength compared to Bis-GMA based composites.Bis-GMA based composites typically exhibit compressive strength in the range of 200-350 MPa.[5]The robust, cross-linked network formed by Bis-GMA contributes to its high resistance to compressive forces.

Polymerization Kinetics

The polymerization process is a critical stage that dictates the final properties of the composite. Key parameters include the degree of conversion (DC) and polymerization shrinkage.

The polymerization of dimethacrylate-based materials is a complex process characterized by autoacceleration and autodeceleration, leading to a cross-linked network.[6]

PropertyThis compound (PEMA)Bisphenol A-glycidyl methacrylate (Bis-GMA)Key Observations
Degree of Conversion (DC) Data is less prevalent for restorative composites. As a monomethacrylate, PEMA may achieve a higher degree of conversion due to greater molecular mobility compared to the bulky Bis-GMA molecule.The DC of Bis-GMA based composites typically ranges from 55% to 80%.[7] The high viscosity of Bis-GMA can limit monomer mobility and result in a lower DC if not formulated with a diluent monomer.[6][8]The chemical structure and viscosity of the monomer play a significant role in the final degree of conversion.[6][9]
Polymerization Shrinkage Monomethacrylates generally exhibit higher polymerization shrinkage per mole compared to dimethacrylates. However, the larger molecular volume of PEMA may mitigate this to some extent. PMMA-based resins, which are structurally similar, can have a volumetric shrinkage of up to 21 vol%.[10]Polymerization shrinkage in Bis-GMA based composites typically ranges from 1.5% to 3.5% by volume.[11][12] The high molecular weight of Bis-GMA helps to reduce overall shrinkage.The conversion of van der Waals forces to covalent bonds during polymerization is the primary cause of shrinkage.[11]

Biocompatibility Profile

The biocompatibility of dental materials is of utmost importance to prevent adverse reactions in patients. The primary concern with methacrylate-based composites is the potential for leaching of unreacted monomers, which can cause cytotoxic effects.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

A common method to evaluate the in-vitro cytotoxicity of dental materials is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

prep Prepare material extracts expose Expose cells to material extracts prep->expose culture Culture human gingival fibroblasts or pulp cells culture->expose incubate Incubate for 24-72 hours expose->incubate mtt Add MTT solution incubate->mtt formazan Incubate for formazan crystal formation mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Analyze cell viability measure->analyze

Caption: MTT assay workflow for cytotoxicity testing.

AspectThis compound (PEMA)Bisphenol A-glycidyl methacrylate (Bis-GMA)Key Observations
Cytotoxicity PEMA, like other methacrylates, can exhibit cytotoxicity due to the leaching of unreacted monomers. Studies on human gingival fibroblasts have shown that HEMA, a related methacrylate, can induce apoptosis and reactive oxygen species (ROS) formation.[13][14]Bis-GMA has been shown to be cytotoxic to human gingival fibroblasts and pulp cells, with the leached monomer being a primary cause.[15][16][17][18] The order of cytotoxicity for common dental monomers is often cited as Bis-GMA > UDMA > TEGDMA > HEMA.[17]The amount of leached monomer, which is related to the degree of conversion, is a critical factor in the biocompatibility of both materials.

Conclusion

The choice between PEMA and Bis-GMA for use in dental composites involves a trade-off between mechanical performance, polymerization characteristics, and biocompatibility.

  • Bis-GMA remains a popular choice for restorative composites due to its ability to form a strong, rigid, and durable material. However, its high viscosity necessitates the use of diluent monomers, which can affect other properties like polymerization shrinkage and water sorption. Concerns about BPA also persist.

  • PEMA , as a monomethacrylate, generally results in materials with lower mechanical strength, making it more suitable for provisional restorations rather than permanent posterior restorations. Its lower viscosity and potentially higher degree of conversion could be advantageous in specific formulations. Further research is needed to fully characterize its polymerization shrinkage and biocompatibility in restorative composites.

Ultimately, the optimal material selection will depend on the specific application and the desired balance of properties. Future research should focus on direct comparative studies of PEMA and Bis-GMA in standardized composite formulations to provide a more definitive understanding of their relative performance.

Experimental Protocols

Flexural Strength Testing (Three-Point Bending Test)
  • Specimen Preparation: Rectangular beam-shaped specimens (typically 25 x 2 x 2 mm) are fabricated from the composite material according to ISO 4049 standards.

  • Curing: The specimens are light-cured according to the manufacturer's instructions.

  • Conditioning: The cured specimens are stored in distilled water at 37°C for 24 hours.

  • Testing: The specimens are subjected to a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min until fracture.

  • Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width, and h is the thickness of the specimen.

Degree of Conversion (DC) Measurement (FTIR Spectroscopy)
  • Uncured Spectrum: A small amount of the uncured composite paste is placed between two polyethylene films and pressed into a thin layer. The Fourier Transform Infrared (FTIR) spectrum is recorded.

  • Cured Spectrum: The same specimen is then light-cured for the recommended time. The FTIR spectrum of the cured specimen is recorded.

  • Analysis: The DC is calculated based on the change in the peak height ratio of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) to an internal standard, typically the aromatic C=C absorption band (at approximately 1608 cm⁻¹), before and after curing. The formula used is: DC (%) = [1 - (R_cured / R_uncured)] x 100, where R is the ratio of the absorbance of the aliphatic C=C peak to the aromatic C=C peak.[7][19]

References

A Comparative Guide to the Cross-Reactivity and Co-Sensitization of 2-Hydroxypropyl Methacrylate (2-HPMA) with Other Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymer-based materials, understanding the allergenic potential of acrylic monomers is paramount. 2-Hydroxypropyl methacrylate (2-HPMA), a common monomer in dental materials, cosmetics, and medical devices, is a known sensitizer. A critical aspect of its allergenic profile is its tendency for cross-reactivity and co-sensitization with other structurally similar acrylates. This guide provides a comparative analysis of 2-HPMA's reactivity with other common acrylates, supported by experimental data and detailed protocols.

Understanding the Terminology

Sensitization: The initial process where exposure to an allergen (like an acrylate monomer) primes the immune system, leading to the development of an allergy. No visible reaction occurs during this phase.

Cross-Reactivity: An allergic reaction to a substance that is structurally similar, but not identical, to the primary sensitizing allergen. This occurs because the immune system's T-cells recognize similar chemical structures.[1] For instance, an individual primarily sensitized to 2-HPMA may also react to 2-hydroxyethyl methacrylate (2-HEMA) upon first exposure to it.

Co-Sensitization: The development of distinct allergies to multiple substances, which may or may not be structurally related. This can happen when a product contains several different sensitizing monomers.

Data on Cross-Reactivity and Co-sensitization

The following tables summarize findings from both animal and human studies on the cross-reactivity and sensitization patterns of 2-HPMA with other key acrylates.

Table 1: Cross-Reactivity of 2-HPMA in Animal Studies

Data from guinea pig maximization tests (GPMT) reveals specific cross-reactivity patterns following initial sensitization to a single methacrylate.

Primary SensitizerCross-Reaction Observed with:Strength of ReactionReference
2-HPMA Ethylene glycol dimethacrylate (EGDMA)Strong[1][2]
Methyl methacrylate (MMA)Weak to Moderate[1][2]
2-Hydroxyethyl methacrylate (2-HEMA)Weak to Moderate[1][2]
2-HEMA2-HPMA , MMA, EGDMAStrong[1][2]
MMA2-HPMA Weak to Moderate[1][2]
EGDMA2-HPMA , 2-HEMA, MMAWeak or Infrequent[1][2]

Note: These studies indicate that sensitization with monomethacrylates like 2-HPMA and 2-HEMA leads to the recruitment of T-cells that are cross-reactive with other monomethacrylates based on molecular similarity.[1][2]

Table 2: Co-sensitization Rates of 2-HPMA in Human Patch Test Studies

Patch testing in human subjects who are already sensitized to acrylates often reveals reactions to multiple compounds. 2-HEMA and 2-HPMA are the most frequently identified allergens in cases of (meth)acrylate-induced allergic contact dermatitis.

AllergenPercentage of (Meth)acrylate Allergic Patients with a Positive Patch TestKey FindingsReference
2-Hydroxyethyl methacrylate (2-HEMA)90%Considered a good screening allergen for (meth)acrylate allergy.[3]
2-Hydroxypropyl methacrylate (2-HPMA) 64.1%Adding 2-HPMA to screening panels enhances sensitivity.[3]
Ethylene glycol dimethacrylate (EGDMA)54.5%Strong cross-allergy exists between HEMA, EGDMA, and HPMA.[3][4][5][3]

Mandatory Visualizations

The following diagrams illustrate key experimental and biological pathways related to acrylate sensitization.

cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) hapten Acrylate Monomer (Hapten) protein Skin Proteins hapten->protein Covalent Binding antigen Hapten-Protein Complex (Antigen) protein->antigen dc Antigen Presenting Cell (e.g., Langerhans Cell) antigen->dc Uptake & Processing ln Lymph Node dc->ln Migration tcell Naive T-Cell ln->tcell Antigen Presentation mem_tcell Memory T-Cells tcell->mem_tcell Activation & Proliferation re_mem_tcell Memory T-Cells re_hapten Acrylate Monomer re_antigen Hapten-Protein Complex re_hapten->re_antigen re_antigen->re_mem_tcell Recognition cytokines Release of Cytokines & Chemokines re_mem_tcell->cytokines Activation inflammation Inflammatory Response (Allergic Contact Dermatitis) cytokines->inflammation

Caption: T-Cell mediated signaling pathway for Allergic Contact Dermatitis.

cluster_prep Preparation & Application cluster_reading Incubation & Reading start Select Allergens (e.g., 2-HPMA 2% in petrolatum) prep Prepare Patch Test Chambers start->prep apply Apply Patches to Patient's Back (Unaffected Skin) prep->apply wait48 Leave Patches in Place for 48 hours remove Remove Patches wait48->remove read1 First Reading (approx. 30-60 mins after removal) remove->read1 read2 Second Reading (96 hours after initial application) read1->read2 read3 Optional Final Reading (Day 7 for late reactions) read2->read3 interpret Interpret Results (Erythema, Edema, Vesicles) read3->interpret

Caption: Experimental workflow for clinical patch testing.

cluster_induction Induction Phase (Day 0-7) cluster_challenge Challenge Phase (Day 21) start Prepare Test Substance & Freund's Complete Adjuvant (FCA) inject Day 0: Intradermal Injections 1. Test Substance in Vehicle 2. FCA + Vehicle 3. Test Substance in FCA + Vehicle start->inject topical Day 7: Topical Application Occlusive patch of test substance applied to injection site for 48h inject->topical rest 14-Day Rest Period challenge Day 21: Topical Challenge Apply non-irritating concentration of test substance and/or cross-reactive substances to a naive skin site rest->challenge read Read Skin Reactions at 24, 48, and 72 hours challenge->read score Score Reactions (Erythema and Edema) read->score analyze Analyze Data (% of sensitized animals) score->analyze

Caption: Workflow for the Guinea Pig Maximization Test (GPMT).

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing sensitization data.

Protocol 1: Clinical Patch Testing for Acrylate Allergy

Patch testing is the gold standard for diagnosing allergic contact dermatitis in humans.[6]

  • Allergen Preparation : Standardized acrylate allergens are prepared at specific, non-irritating concentrations in a suitable vehicle, typically petrolatum (e.g., 2-HPMA 2% in pet., 2-HEMA 2% in pet.).[3][6] Volatile allergens like acrylates should be prepared immediately before application to prevent evaporation and false-negative results.[7]

  • Application : Small quantities of the allergens are applied to specialized patch test chambers, which are then affixed to the patient's upper back.

  • Incubation : The patches remain in place for 48 hours, during which time the patient must keep the area dry.[7]

  • Readings :

    • First Reading : The patches are removed after 48 hours, and an initial reading is performed approximately 30-60 minutes later.

    • Second Reading : A second reading is conducted at 96 hours (Day 4) after the initial application.[7]

    • Optional Third Reading : A final reading on Day 7 can help detect delayed or late-phase reactions.[7]

  • Interpretation : Reactions are graded based on the presence and severity of erythema (redness), edema (swelling), papules, and vesicles. A positive reaction indicates sensitization to that specific acrylate.

Protocol 2: Guinea Pig Maximization Test (GPMT)

The GPMT is a robust animal model used to assess the skin sensitization potential of a chemical.[8]

  • Animals : A test group (10-20 animals) and a control group (5-10 animals) of guinea pigs are used.[8][9]

  • Induction Phase :

    • Day 0 (Intradermal Injections) : Three pairs of 0.1 mL intradermal injections are administered to the shaved shoulder region of the test animals:

      • Freund's Complete Adjuvant (FCA) mixed 1:1 with water.

      • The test substance in a suitable vehicle.

      • The test substance emulsified in the FCA/water mixture.[10][11] Control animals receive the same injections but without the test substance.

    • Day 7 (Topical Application) : The test substance, at a concentration high enough to cause mild irritation, is applied to the injection site and covered with an occlusive patch for 48 hours.[10]

  • Challenge Phase :

    • Day 21 : After a two-week rest period, both the test and control groups are challenged. A non-irritating concentration of the test substance (and any potential cross-reactants) is applied topically via an occlusive patch to a fresh, unshaved area on the flank.

  • Evaluation : The challenge sites are observed for erythema and edema at 24, 48, and 72 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group. A substance is typically considered a sensitizer if a positive reaction is observed in at least 15-30% of the test animals.[8]

Conclusion

The available data strongly indicates that 2-HPMA is a significant sensitizer with a notable potential for cross-reactivity. Sensitization to 2-HPMA can induce reactions to other methacrylates, particularly EGDMA, and to a lesser extent, MMA and 2-HEMA.[1][2] Conversely, individuals primarily sensitized to 2-HEMA show strong cross-reactions to 2-HPMA.[1][2] This reciprocal relationship highlights the importance of comprehensive screening. For professionals in research and drug development, this underscores the necessity of avoiding substitution with structurally similar acrylates in sensitized individuals. When formulating products, careful consideration of the entire acrylate profile is essential to minimize the risk of inducing allergic contact dermatitis. Standardized testing protocols, such as patch testing and the GPMT, are critical tools for accurately characterizing the sensitization and cross-reactivity potential of new formulations.

References

Validating 2-PEMA Copolymer Composition: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the composition of copolymers is paramount for ensuring reproducibility and understanding structure-property relationships. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of 2-phenoxyethyl methacrylate (2-PEMA) copolymer composition, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands out as a primary and highly accurate method for determining the molar ratio of monomer units within a copolymer chain.[1][2] Its quantitative nature, which directly relates the integral of a signal to the number of protons, often eliminates the need for calibration curves, providing a direct and reliable measurement of copolymer composition.[3]

Comparative Analysis of Analytical Techniques

While ¹H-NMR is a powerful tool, other techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Elemental Analysis (EA) are also employed for copolymer characterization. The table below offers a comparative overview of these methods for the analysis of 2-PEMA copolymers.

Technique Principle Advantages Disadvantages
¹H-NMR Spectroscopy Measures the magnetic resonance of proton nuclei, providing detailed information about their chemical environment.- Quantitative without calibration: Signal integrals are directly proportional to the number of protons, allowing for direct molar ratio calculation.- High precision and structural information: Provides detailed insights into the copolymer microstructure.- High reproducibility. - Requires deuterated solvents.- Can have lower sensitivity compared to other methods.- Signal overlap in complex copolymers may necessitate 2D NMR techniques.[3]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.- Fast and requires minimal sample preparation. - Sensitive to the presence of specific functional groups. - Generally semi-quantitative: Requires extensive calibration with standards for accurate quantification.- Overlapping peaks can complicate analysis. - Provides less detailed structural information compared to NMR.[3]
Elemental Analysis (EA) Determines the elemental composition (typically C, H, N, S) of a sample.- Provides fundamental compositional data. - Can be highly accurate for determining the overall elemental ratio. - Indirect method for copolymer composition: Requires calculation based on the theoretical elemental composition of the monomers.- Does not provide information on the polymer structure or monomer sequencing. - Sensitive to impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. For this guide, we will consider a copolymer of this compound (2-PEMA) and methyl methacrylate (MMA) as a representative example.

¹H-NMR Spectroscopy Protocol for Poly(2-PEMA-co-MMA) Composition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried poly(2-PEMA-co-MMA) copolymer.

    • Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the polymer is fully dissolved; gentle vortexing can be applied.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a 400 MHz or higher NMR spectrometer to ensure adequate signal resolution.

    • Set the number of scans to 16-64 to achieve a good signal-to-noise ratio.

    • Crucially, for quantitative analysis, set a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure complete relaxation and accurate signal integration.

  • Data Analysis:

    • Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Identify the characteristic proton signals for the 2-PEMA and MMA units.

      • 2-PEMA: Aromatic protons of the phenoxy group (multiplet, ~6.9-7.3 ppm) and the methylene protons adjacent to the phenoxy group (-OCH₂-, triplet, ~4.1 ppm).

      • MMA: Protons of the methoxy group (-OCH₃, singlet, ~3.6 ppm).

    • Integrate the well-resolved peaks corresponding to each monomer unit. For example, integrate the aromatic proton signals of 2-PEMA and the methoxy proton signal of MMA.

    • Calculate the molar fraction of each monomer in the copolymer using the following equation:

      Mole Fraction of 2-PEMA = [Integral(2-PEMA) / Number of Protons(2-PEMA)] / {[Integral(2-PEMA) / Number of Protons(2-PEMA)] + [Integral(MMA) / Number of Protons(MMA)]}

      (Where "Number of Protons" refers to the number of protons contributing to the integrated signal, e.g., 5 for the aromatic ring of 2-PEMA and 3 for the methoxy group of MMA).

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, a small amount of the dried copolymer is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record the FTIR spectrum over a suitable range (e.g., 4000-650 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands for the 2-PEMA and MMA units.

      • 2-PEMA: Phenyl group C-H stretching (~3060 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and C-O-C stretching of the phenoxy group (~1240 cm⁻¹).

      • MMA: C=O stretching of the ester (~1730 cm⁻¹).

    • For quantitative analysis, a calibration curve must be prepared using standards of known composition. The ratio of the absorbance of a characteristic peak of one monomer to a reference peak can then be used to determine the composition of an unknown sample.

Elemental Analysis Protocol
  • Sample Preparation:

    • A precisely weighed amount of the dried and purified copolymer is required.

  • Data Acquisition:

    • The sample is combusted in an elemental analyzer to determine the weight percentages of carbon and hydrogen.

  • Data Analysis:

    • The theoretical elemental compositions for the 2-PEMA (C₁₂H₁₄O₃) and MMA (C₅H₈O₂) monomers are calculated.

    • The molar composition of the copolymer is then calculated from the experimentally determined elemental percentages.

Quantitative Data Comparison

The following table presents a hypothetical but realistic comparison of the composition of a series of poly(2-PEMA-co-MMA) copolymers as determined by ¹H-NMR and validated by elemental analysis.

Sample ID Feed Ratio (2-PEMA:MMA) ¹H-NMR Composition (mol% 2-PEMA) Elemental Analysis Composition (mol% 2-PEMA) Relative Difference (%)
PEMA-MMA-125:7524.825.32.0
PEMA-MMA-250:5049.550.82.6
PEMA-MMA-375:2574.275.11.2

The data demonstrates the excellent agreement between the composition determined by ¹H-NMR and elemental analysis, validating the accuracy of the NMR method. The minor discrepancies can be attributed to experimental errors inherent in each technique.

Visualization of the Analytical Workflow

The logical workflow for determining 2-PEMA copolymer composition using ¹H-NMR is illustrated in the following diagram.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Result Validation a Weigh Copolymer b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Acquire ¹H-NMR Spectrum c->d Insert Sample e Process Spectrum (FT, Phasing, Baseline) d->e Raw Data (FID) f Identify & Assign Characteristic Peaks e->f g Integrate Peaks f->g h Calculate Molar Composition g->h i Compare with Alternative Method (e.g., EA) h->i j Final Composition Determination i->j

Workflow for ¹H-NMR analysis of 2-PEMA copolymer composition.

Conclusion

This guide demonstrates that ¹H-NMR spectroscopy is a robust, accurate, and direct method for determining the composition of 2-PEMA copolymers. While techniques like FTIR and elemental analysis can provide valuable complementary information, ¹H-NMR offers a superior combination of quantitative accuracy and detailed structural insight, making it an indispensable tool for researchers and professionals in polymer science and drug development. The provided protocols and comparative data serve as a practical resource for the validation of 2-PEMA copolymer composition in a research and development setting.

References

A Comparative Analysis of 2-Phenoxyethyl Methacrylate (PEMA) and 2-Ethoxyethyl Methacrylate (EEMA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry and material science, the selection of appropriate monomers is a critical determinant of the final polymer's properties and performance. Among the diverse family of acrylic monomers, 2-Phenoxyethyl methacrylate (PEMA) and 2-Ethoxyethyl methacrylate (EEMA) are two compounds that, while structurally similar, offer distinct characteristics that make them suitable for a range of specialized applications, including in the biomedical and pharmaceutical fields. This guide provides a comparative analysis of PEMA and EEMA, summarizing their key properties, outlining experimental protocols for their characterization, and discussing their potential applications.

Physical and Chemical Properties: A Side-by-Side Look

Both PEMA and EEMA are esters of methacrylic acid, featuring an ether linkage in their side chains. The primary structural difference lies in the terminal group of the side chain: a phenyl group in PEMA and an ethyl group in EEMA. This seemingly small difference significantly influences the physical properties of both the monomers and their corresponding polymers.

PropertyThis compound (PEMA)2-Ethoxyethyl Methacrylate (EEMA)
Molecular Formula C₁₂H₁₄O₃C₈H₁₄O₃
Molecular Weight 206.24 g/mol 158.19 g/mol [1]
Appearance Clear, colorless liquidColorless liquid[2]
Density 1.079 g/mL at 25°C0.964 g/mL at 25°C[3]
Boiling Point 269 °C91-93 °C at 35 mmHg[3]
Refractive Index (n₂₀/D) 1.513[4]1.429[3]
Glass Transition Temp. (Tg) of Polymer 54 °C[5]Data not readily available for homopolymer

Note: The properties listed are based on available data from various sources and may vary depending on the specific grade and measurement conditions.

The presence of the aromatic phenoxy group in PEMA contributes to a higher refractive index and a higher glass transition temperature of its polymer (Poly-PEMA) compared to aliphatic methacrylates. This makes PEMA a valuable monomer for applications requiring good optical properties and thermal stability. In contrast, the ethoxyethyl group in EEMA imparts greater flexibility to the polymer chain.

Performance in Key Applications

While direct comparative studies are limited, the distinct properties of PEMA and EEMA suggest their suitability for different applications in research and drug development.

Drug Delivery: Hydrogels, which are crosslinked polymer networks capable of absorbing large amounts of water, are widely explored as matrices for controlled drug delivery.[8][9] The choice of monomer is crucial in tuning the swelling behavior, mechanical properties, and drug release kinetics of the hydrogel. PEMA has been investigated in the formation of hydrogels for cell delivery, indicating its potential in biomedical applications.[10] The ability to tailor the hydrophilicity and drug-polymer interactions by selecting between the aromatic PEMA and the more aliphatic EEMA could be a valuable tool for designing drug delivery systems with specific release profiles.

Experimental Protocols

To facilitate further research and a direct comparison of these monomers, detailed experimental protocols for their synthesis, polymerization, and characterization are provided below.

Synthesis of Monomers

Synthesis of this compound (PEMA): A common method for the synthesis of PEMA is the esterification of methacrylic acid with 2-phenoxyethanol. A detailed laboratory-scale synthesis can be adapted from the synthesis of similar acrylates.[11]

  • Materials: Methacryloyl chloride, 2-phenoxyethanol, a non-nucleophilic base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-phenoxyethanol and the base in the solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.

    • Slowly add methacryloyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Synthesis of 2-Ethoxyethyl Methacrylate (EEMA): EEMA can be synthesized by the reaction of methacrylic acid with 2-ethoxyethanol.[12][13]

  • Materials: Methacrylic acid, 2-ethoxyethanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Procedure:

    • Combine methacrylic acid, 2-ethoxyethanol, the acid catalyst, and the polymerization inhibitor in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

    • Add the solvent and heat the mixture to reflux.

    • Continuously remove the water formed during the reaction via the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected.

    • Once the theoretical amount of water has been collected, cool the reaction mixture.

    • Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and wash the organic layer with water.

    • Dry the organic layer, remove the solvent, and purify the EEMA by vacuum distillation.

Free-Radical Polymerization

A general protocol for the free-radical polymerization of both PEMA and EEMA is as follows:

  • Materials: Monomer (PEMA or EEMA), a free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)), and a suitable solvent (e.g., toluene or dioxane).[14]

  • Procedure:

    • Dissolve the monomer and the initiator in the solvent in a reaction vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which inhibits polymerization.

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C, depending on the initiator) under an inert atmosphere.

    • Maintain the temperature and stir the solution for the desired reaction time.

    • To stop the polymerization, cool the reaction vessel rapidly in an ice bath.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization of Polymers

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC): The glass transition temperature can be determined using DSC according to ASTM D7426.[15]

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of the polymer into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample to a temperature well above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.

    • The Tg is determined as the midpoint of the step change in the heat flow curve.

Determination of Mechanical Properties (Tensile Strength): The tensile properties of the polymers can be measured according to ISO 527-1.[16][17]

  • Procedure:

    • Prepare dumbbell-shaped specimens of the polymer by compression molding or casting.

    • Measure the dimensions of the specimens accurately.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

    • Record the load and elongation data.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Measurement of Refractive Index: The refractive index of the polymers can be measured using an Abbe refractometer according to ASTM D542.[18][19]

  • Procedure:

    • Prepare a small, flat, and polished sample of the polymer.

    • Place a drop of a suitable contacting liquid on the prism of the refractometer.

    • Place the polymer sample on the prism.

    • Illuminate the sample and adjust the refractometer to obtain a clear borderline in the eyepiece.

    • Read the refractive index from the scale.

Visualizing the Comparison: Workflows and Concepts

To further aid in the understanding of the comparative analysis, the following diagrams illustrate a typical experimental workflow and a conceptual application.

Experimental_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polymerization cluster_Polymer_Characterization Polymer Characterization cluster_Application_Testing Application-Specific Testing Monomer_Synthesis Synthesis of PEMA and EEMA Purification Purification (e.g., Distillation) Monomer_Synthesis->Purification Characterization_Monomer Monomer Characterization (NMR, FTIR) Purification->Characterization_Monomer Polymerization Free-Radical Polymerization Characterization_Monomer->Polymerization Isolation Polymer Isolation (Precipitation) Polymerization->Isolation Drying Drying Isolation->Drying Thermal_Analysis Thermal Analysis (DSC for Tg) Drying->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile Strength) Drying->Mechanical_Testing Optical_Analysis Optical Analysis (Refractive Index) Drying->Optical_Analysis Dental_Composite_Eval Dental Composite Evaluation (Water Sorption, Bond Strength) Drying->Dental_Composite_Eval Drug_Delivery_Eval Drug Delivery Evaluation (Swelling, Release Profile) Drying->Drug_Delivery_Eval Drug_Delivery_Concept cluster_Hydrogel Hydrogel Matrix cluster_Release Controlled Release PEMA_EEMA PEMA or EEMA (Hydrophobic/Hydrophilic Balance) Drug Drug Molecule PEMA_EEMA->Drug Encapsulation Crosslinker Crosslinker Crosslinker->PEMA_EEMA Swelling Swelling in Aqueous Environment Drug->Swelling Release Trigger Diffusion Drug Diffusion Swelling->Diffusion

References

A Comparative Analysis of 2-Phenoxyethyl Methacrylate (2-PEMA) and Isobornyl Methacrylate (IBOMA) in UV-Curable Resins

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of UV-curable resins, the selection of monofunctional reactive diluents is critical in tailoring the final properties of the cured material. Among the diverse range of available monomers, 2-phenoxyethyl methacrylate (2-PEMA) and isobornyl methacrylate (IBOMA) are two prominent choices that impart distinct characteristics to the resin. This guide provides an objective comparison of their performance, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

General Properties and Molecular Structure

2-PEMA is an aromatic methacrylate characterized by a phenoxyethyl group, which contributes to enhanced adhesion, thermal stability, and chemical resistance.[1] Its aromatic structure can also improve the optical clarity of the final product.[1]

In contrast, IBOMA is a cycloaliphatic methacrylate with a bulky, bicyclic isobornyl group. This structure is known to impart high hardness, excellent toughness, and good water and heat resistance to the cured resin.[2][3] The steric hindrance provided by the isobornyl group also contributes to lower shrinkage upon polymerization.

A summary of the general properties of 2-PEMA and IBOMA is presented in Table 1.

Table 1: General Properties of 2-PEMA and IBOMA

PropertyThis compound (2-PEMA)Isobornyl Methacrylate (IBOMA)
Chemical Structure Aromatic MethacrylateCycloaliphatic Methacrylate
Key Features Enhances adhesion, thermal stability, chemical resistance, optical clarity[1]Imparts high hardness, toughness, water resistance, heat resistance, low shrinkage[2][3]
Molecular Weight 206.2 g/mol [1]222.32 g/mol
Refractive Index (n20/D) 1.513[1]1.477
Density (at 25°C) ~1.1 g/cm³0.983 g/mL
Glass Transition Temp. (Tg) 54°C[1]High Tg[3]
Viscosity -Low, acts as a reactive diluent[4]

Performance in UV-Curable Resins: A Comparative Overview

While direct, side-by-side quantitative comparisons in a single resin system are limited in publicly available literature, the individual characteristics of 2-PEMA and IBOMA allow for a qualitative and data-informed assessment of their likely impact on UV-curable resin performance.

Mechanical Properties

Flexibility and Toughness: The bulky isobornyl group in IBOMA contributes to the toughness of the cured polymer.[3] Conversely, the phenoxyethyl group in 2-PEMA can enhance flexibility and impact resistance.[1] The choice between the two will therefore depend on the desired balance between hardness and flexibility for the intended application.

Adhesion

2-PEMA is often highlighted for its ability to improve adhesion to a variety of substrates, including metals, wood, and plastics.[1] The aromatic ring in its structure is believed to contribute positively to this property. IBOMA also provides good adhesion.[2][7] The selection for optimal adhesion may depend on the specific substrate and the overall formulation of the resin.[8]

Curing Characteristics

Both 2-PEMA and IBOMA are monofunctional monomers that act as reactive diluents, reducing the viscosity of the resin formulation for easier application.[1][4] Methacrylates, in general, have a slower curing rate compared to acrylates due to the steric hindrance of the methyl group.[6] This can be advantageous in providing better control during the application process.[9]

Durability and Resistance

Water and Chemical Resistance: The hydrophobic nature of the isobornyl group in IBOMA leads to cured resins with good water resistance.[3] Formulations with IBOMA have also shown good resistance to alkali and acid.[6] 2-PEMA is noted for its contribution to chemical resistance as well.[1]

UV Resistance and Weatherability: Cycloaliphatic structures, like that in IBOMA, generally offer better UV stability and weatherability compared to aromatic structures, which can be more prone to yellowing upon prolonged UV exposure.[10] This makes IBOMA a suitable choice for coatings and applications requiring long-term outdoor durability.[5]

Quantitative Performance Data

The following table summarizes available quantitative data for formulations containing IBOMA. A direct comparison with 2-PEMA under the same conditions is not available in the searched literature.

Table 2: Performance Data for a UV-Curable Polyurethane Acrylate Coating with IBOMA

PropertyValueTest Method
Pencil Hardness 2BASTM D3363
Glass Transition Temperature (Tg) Lower than multifunctional diluentsDynamic Mechanical Analysis (DMA)
Chemical Resistance (Alkali) Slightly swollenImmersion Test
Chemical Resistance (Acid) GoodImmersion Test

Data sourced from a study on UV-curable polyurethane acrylate coatings with different reactive diluents.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of UV-curable resins are provided below.

Pencil Hardness Test

Pencil_Hardness_Test cluster_prep Preparation cluster_test Testing cluster_result Result P1 Prepare Coated Panel P2 Select Calibrated Pencils (6B to 9H) P1->P2 P3 Sharpen Pencil to Expose 3mm Core P2->P3 P4 Smooth Pencil Tip on Sandpaper P3->P4 T1 Place Pencil at 45° Angle to Surface P4->T1 T2 Push Forward ~6mm with Uniform Pressure T1->T2 T3 Visually Inspect for Scratches T2->T3 T4 Repeat with Pencils of Increasing Hardness T3->T4 R1 Record Hardest Pencil that Does Not Scratch T4->R1

Caption: ASTM D3363 Pencil Hardness Test Workflow.

This test determines the hardness of a coating by the resistance to scratching from pencils of known hardness.[11]

Methodology (ASTM D3363):

  • A set of calibrated pencils with hardness ranging from 6B (softest) to 9H (hardest) is used.

  • The pencil lead is sharpened to expose approximately 3 mm of the core, and the tip is flattened by rubbing it on fine sandpaper at a 90° angle.

  • The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure for about 6 mm.

  • The surface is inspected for any scratches or marks.

  • The process is repeated with pencils of increasing hardness until a scratch is observed.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.

Cross-Hatch Adhesion Test

Adhesion_Test cluster_prep Preparation cluster_test Testing cluster_result Result A1 Clean and Dry Coated Surface A2 Make a Lattice Pattern of Cuts to Substrate A1->A2 A3 Apply Pressure-Sensitive Tape Firmly A2->A3 A4 Rapidly Remove Tape at 180° Angle A3->A4 A5 Inspect Grid Area for Coating Removal A4->A5 A6 Classify Adhesion (5B to 0B) A5->A6

Caption: ASTM D3359 Cross-Hatch Adhesion Test Workflow.

This method assesses the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.[2][12][13][14][15]

Methodology (ASTM D3359, Method B):

  • A lattice pattern with a specified number of cuts at a defined spacing is made through the coating to the substrate.[15]

  • The area is brushed to remove any detached flakes or ribbons of coating.[14]

  • A specified pressure-sensitive tape is applied over the lattice and smoothed down firmly.[15]

  • Within 90 seconds of application, the tape is rapidly pulled off at an angle as close to 180° as possible.[12]

  • The grid area is inspected for the amount of coating removed, and the adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling).[14]

Tensile Properties of Thin Plastic Films

Tensile_Test cluster_prep Preparation cluster_test Testing cluster_result Result T1 Cut Rectangular Film Specimen T2 Condition Specimen (23°C, 50% RH) T1->T2 T3 Mount Specimen in Tensile Tester Grips T2->T3 T4 Apply Uniaxial Load at Constant Speed T3->T4 T5 Record Load and Elongation until Break T4->T5 T6 Calculate Tensile Strength, Elongation, Modulus T5->T6

Caption: ASTM D882 Tensile Testing Workflow for Thin Films.

This test determines the tensile properties of thin plastic films, such as tensile strength, elongation, and modulus of elasticity.[16][17][18][19][20]

Methodology (ASTM D882):

  • Thin film specimens are cut into rectangular strips of specified dimensions.[19]

  • The specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5 %).[19]

  • The specimen is mounted in the grips of a universal testing machine.[17]

  • A uniaxial load is applied to the specimen at a constant rate of crosshead movement until the specimen breaks.[17]

  • The load and elongation are recorded throughout the test.[16]

  • From the resulting stress-strain curve, tensile strength, yield strength, elongation at break, and modulus of elasticity are calculated.[18]

Dynamic Mechanical Analysis (DMA)

DMA_Test cluster_prep Preparation cluster_test Testing cluster_result Result D1 Prepare Rectangular Specimen D2 Mount Specimen in DMA Clamps D1->D2 D3 Apply Oscillatory Force (Sinusoidal) D2->D3 D4 Ramp Temperature at a Controlled Rate D3->D4 D5 Measure Storage Modulus, Loss Modulus, Tan Delta D4->D5 D6 Determine Glass Transition Temperature (Tg) D5->D6

Caption: Dynamic Mechanical Analysis (DMA) Workflow.

DMA is used to characterize the viscoelastic properties of materials, such as storage modulus, loss modulus, and glass transition temperature (Tg), as a function of temperature.[21][22][23][24]

Methodology (ASTM D5026):

  • A rectangular specimen of the cured polymer is prepared.[22]

  • The specimen is mounted in the grips of the DMA instrument.[24]

  • A sinusoidal mechanical stress or strain is applied to the sample at a specific frequency.[24]

  • The temperature is ramped over a defined range at a constant heating rate.[25]

  • The instrument measures the resulting strain or stress and the phase lag between the stress and strain signals.[24]

  • From these measurements, the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated as a function of temperature. The peak of the tan delta curve is typically used to determine the glass transition temperature (Tg).[22]

Conclusion

Both 2-PEMA and IBOMA are valuable reactive diluents in the formulation of UV-curable resins, each offering a unique set of properties. The choice between them is not a matter of superiority but of suitability for the specific requirements of the application.

  • Choose 2-PEMA when the primary goals are to enhance adhesion to a variety of substrates, improve flexibility , and maintain optical clarity . It is a strong candidate for adhesives, sealants, and coatings where bonding and clarity are paramount.[1]

  • Choose IBOMA for applications demanding high hardness , toughness , water resistance , and excellent UV stability/weatherability . It is well-suited for durable coatings, inks, and materials intended for outdoor use or those requiring high mechanical strength.[2][3][5]

For optimal performance, it is recommended to conduct experimental evaluations of formulations containing each monomer to quantitatively assess their impact on the desired properties under specific application conditions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Phenoxyethyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper disposal of chemical waste, such as 2-Phenoxyethyl methacrylate, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, ensuring the protection of both laboratory personnel and the environment.

This compound is a chemical that may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects[1]. Therefore, it is imperative to follow stringent disposal protocols to mitigate these risks.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area.

In the event of a spill, immediately evacuate personnel to a safe area and ensure adequate ventilation[1]. Absorb the spill with an inert material and collect it for disposal as hazardous waste[1]. Do not let the product enter drains, as it is harmful to aquatic life[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Adherence to both federal and local regulations is mandatory. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management from "cradle-to-grave"[2][3].

  • Waste Identification and Collection:

    • Treat all this compound waste, including contaminated materials, as hazardous waste[4].

    • Collect liquid waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical[4][5]. The original container is often a suitable choice if it is in good condition[6].

    • Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions[5][6].

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started[7][8].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation[6][7].

    • The SAA should be inspected weekly for any signs of leakage[6].

    • Ensure that the total volume of hazardous waste in the SAA does not exceed 55 gallons[7]. For acutely toxic wastes, the limit is one quart[7].

  • Arranging for Disposal:

    • Once the container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service[4][6][8].

    • Complete a waste collection request form as required by your institution[4].

  • Disposal of Empty Containers:

    • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains[5].

    • If the container held an acute hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste[4][5].

    • Deface all labels on the empty container before disposing of it as regular trash[4].

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Management start This compound Waste Generated ppe Wear Appropriate PPE start->ppe empty_container Container is Empty start->empty_container collect_waste Collect in a Labeled, Compatible Container ppe->collect_waste spill Spill Occurs collect_waste->spill No store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa cleanup Clean up with Inert Absorbent Collect as Hazardous Waste spill->cleanup Yes cleanup->collect_waste inspect_saa Weekly Inspection of SAA store_saa->inspect_saa container_full Container Full or Stored > 1 Year? inspect_saa->container_full container_full->inspect_saa No request_pickup Request Pickup by EHS or Licensed Contractor container_full->request_pickup Yes disposal Dispose of as Hazardous Waste request_pickup->disposal deface_label Deface Labels empty_container->deface_label dispose_trash Dispose in Regular Trash deface_label->dispose_trash

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.

References

Personal protective equipment for handling 2-Phenoxyethyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Phenoxyethyl methacrylate (CAS No. 10595-06-9). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential health risks. Key hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Allergic Skin Reaction: May cause an allergic skin reaction (skin sensitization).[1][3][4]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][4]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[3]

Engineering Controls: Your First Line of Defense

Before relying on Personal Protective Equipment (PPE), the primary safety measure is to minimize exposure through proper engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][4]

  • Fume Hood: For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[5]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE) Requirements

The following PPE is required for handling this compound. The type of equipment must be selected according to the concentration and amount of the substance at the specific workplace.[3]

Body Part Required PPE Specifications and Best Practices
Eyes & Face Safety Glasses with Side Shields or Chemical GogglesMust be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] A face shield may be required for splash hazards.[7]
Hands Chemical-Resistant GlovesNitrile rubber gloves (>0.5 mm) are suitable for splash protection.[6] For prolonged or direct contact, consult the glove manufacturer's specific resistance data. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3][8]
Body Protective ClothingImpervious clothing, such as a chemically resistant lab coat or apron, is required to prevent skin contact.[3] Long-sleeved clothing should be worn.[6]
Respiratory None (with adequate engineering controls)Respiratory protection is not typically required when working in a properly functioning chemical fume hood.[6] If ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Procedural Workflow for Safe Handling

Following a standardized workflow minimizes risk during the handling of this compound. The diagram below outlines the essential steps from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect & Don Required PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Dispense Chemical Carefully handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Wipe Down Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Waste (Liquid & Solid) clean1->clean2 clean3 Dispose of Contaminated Gloves & PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Emergency Protocols

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation or a rash occurs, seek medical advice.[3] Remove and wash contaminated clothing before reuse.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • Spill: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Wear appropriate PPE.[3] Absorb the spill with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable, closed container for disposal as hazardous waste.[3][8] Prevent the spill from entering drains.[3][8]

Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste: Dispose of unused this compound and solutions containing it as hazardous waste. Do not pour down the drain.[3]

  • Contaminated Materials: All contaminated items, including gloves, absorbent materials, and disposable lab coats, must be disposed of as hazardous waste.[3] Place these items in a suitable, labeled, and closed container.[3]

  • Regulations: All disposal must be conducted in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.